Technical Documentation Center

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate
  • CAS: 800375-15-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, a key bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, and explore its applications as a crucial intermediate in the development of novel therapeutics. This document is designed to equip researchers and drug development professionals with the essential knowledge to effectively utilize this versatile compound in their work.

Introduction and Core Properties

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring an amino group and a methyl carboxylate substituent. This unique arrangement of functional groups makes it a valuable scaffold for creating diverse molecular architectures with a wide range of biological activities. The biphenyl moiety itself is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a rigid core for orienting functional groups for optimal target engagement.

Chemical Structure and Identifiers

The chemical structure of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is characterized by two phenyl rings connected by a single bond. One ring is substituted with an amino group at the 3-position and a methyl carboxylate group at the 4-position.

Table 1: Core Properties of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

PropertyValueSource(s)
IUPAC Name Methyl 3-amino-[1,1'-biphenyl]-4-carboxylateN/A
Synonyms Methyl 4-(3-aminophenyl)benzoate
CAS Number 159503-24-9; 800375-15-9[1][2]
Molecular Formula C₁₄H₁₃NO₂[3]
Molecular Weight 227.26 g/mol
Appearance Solid (form may vary)N/A
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Note: Multiple CAS numbers may exist for this compound. The provided numbers are as found in the cited sources.

Caption: 2D Structure of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate.

Synthesis and Manufacturing

The synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to unsymmetrical biaryls. The general strategy involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings, leading to two commercially available or readily synthesizable starting materials: a substituted aminophenylboronic acid and a substituted methyl benzoate.

Retrosynthesis Target Methyl 3-amino- [1,1'-biphenyl]-4-carboxylate Disconnection C-C Disconnection (Suzuki Coupling) Target->Disconnection Intermediates Aryl Halide + Arylboronic Acid Disconnection->Intermediates Synthesis_Workflow Start Starting Materials: Aryl Halide & Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Methyl 3-amino- [1,1'-biphenyl]-4-carboxylate Purification->Product

Sources

Exploratory

A Guide to the Synthesis and Synthetic Utility of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a highly functionaliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a highly functionalized scaffold of significant interest in modern organic synthesis. Its structural architecture, featuring a biphenyl core, a nucleophilic amine, and a versatile ester group, positions it as a critical building block for complex molecular targets. This guide provides a comprehensive overview of the primary synthetic route to this intermediate—the Suzuki-Miyaura cross-coupling—and delves into the mechanisms of its subsequent transformations. We will explore the causality behind key experimental choices, present detailed protocols, and illustrate the compound's application in the synthesis of advanced derivatives for pharmaceutical and materials science research. This document is intended to serve as a practical resource for scientists leveraging this versatile molecule in their synthetic endeavors.

The Strategic Importance of the Substituted Biphenyl Scaffold

The [1,1'-biphenyl] moiety is a privileged structural motif in medicinal chemistry and materials science. Its semi-rigid, sterically demanding nature allows it to engage in specific, high-affinity interactions with biological targets, such as enzyme active sites. Consequently, biphenyl-containing molecules are foundational to numerous therapeutic agents and functional materials.[1] Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate serves as a particularly valuable intermediate due to its trifunctional nature:

  • The Biphenyl Core: Provides the foundational three-dimensional structure.

  • The Amino Group: A potent nucleophile and a site for introducing diverse functionality, most commonly through amide bond formation.

  • The Carboxylate Group: A versatile handle for modification, including hydrolysis to the corresponding carboxylic acid or conversion to other functional groups.

This guide will first detail the construction of the core biphenyl structure before exploring the reactivity of its appended functional groups.

Core Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The construction of unsymmetrical biaryls like Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is most efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning methodology is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its boronic acid reagents.[1][3]

The Catalytic Cycle: Mechanism of C-C Bond Formation

The efficacy of the Suzuki-Miyaura coupling stems from a well-defined palladium catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-Br or C-I) of the aryl halide. This step forms a new Pd(II) complex. The reactivity of the halide is a critical parameter, following the general trend: I > Br > OTf >> Cl.[1]

  • Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination product Ar¹-Ar² (Biphenyl Product) pd_complex->product transmetalation Transmetalation diorgano_pd Ar¹-Pd(II)L₂-Ar² diorgano_pd->pd_complex Transmetalation reductive_elimination Reductive Elimination aryl_halide Ar¹-X aryl_halide->pd_complex boronic_acid Ar²-B(OH)₂ + Base borate_complex [Ar²-B(OH)₃]⁻ boronic_acid->borate_complex borate_complex->diorgano_pd Amide_Formation_Workflow Figure 2: General Workflow for Amide Bond Formation start_amine Methyl 3-amino- [1,1'-biphenyl]-4-carboxylate coupling_step Amide Coupling (e.g., EDCI, HATU) or Acid Activation (e.g., SOCl₂) start_amine->coupling_step carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->coupling_step final_product Final Amide Product coupling_step->final_product Forms Amide Bond

Sources

Foundational

Solubility profile of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate in polar and non-polar solvents

Executive Summary Understanding the solubility profile of complex organic intermediates like Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 800375-15-9 / 159503-24-9) is a critical prerequisite for downstream synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex organic intermediates like Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 800375-15-9 / 159503-24-9) is a critical prerequisite for downstream synthetic workflows, purification, and formulation development. This compound presents a unique solvation challenge: it combines a highly lipophilic, rigid biphenyl core with two distinct polar moieties (a hydrogen-bond donating/accepting amino group and a dipole-rich methyl ester).

This whitepaper provides an in-depth technical guide to predicting, measuring, and validating the solubility profile of this compound across polar and non-polar solvents. By bridging Hansen Solubility Parameters (HSP) with a self-validating isothermal shake-flask experimental protocol , we establish a robust framework for determining its thermodynamic equilibrium solubility ( Seq​ ).

Molecular Architecture & Solvation Thermodynamics

To predict how Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate interacts with various solvents, we must deconstruct its molecular architecture into its thermodynamic contributors. Solvation is fundamentally a process of overcoming the solid-state crystal lattice energy and establishing favorable solute-solvent interactions.

  • The Biphenyl Core: The dual aromatic rings provide a massive hydrophobic surface area. This region is dominated by London dispersion forces ( δD​ ). As seen in similar organic semiconductors and biphenyl derivatives, a large dispersion parameter ( δD​≈19−21 MPa1/2 ) dictates a strong affinity for aromatic and halogenated non-polar solvents[1].

  • The Amino Group (-NH 2​ ): Positioned on the biphenyl ring, this group acts as both a hydrogen-bond donor and acceptor ( δH​ ). However, its basicity and H-bonding potential are partially attenuated by the electron-withdrawing nature of the adjacent ester group and the delocalization of the aromatic ring.

  • The Methyl Ester (-COOCH 3​ ): This moiety introduces significant polarizability and dipole-dipole interaction potential ( δP​ ), acting primarily as a hydrogen-bond acceptor.

G Compound Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Biphenyl Biphenyl Core (High Dispersion) Compound->Biphenyl Amino Amino Group (-NH2) (H-Bond Donor/Acceptor) Compound->Amino Ester Methyl Ester (-COOCH3) (Dipole & H-Bond Acceptor) Compound->Ester NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Biphenyl->NonPolar Strong Affinity (Hydrophobic) PolarProtic Polar Protic Solvents (e.g., Ethanol, Water) Biphenyl->PolarProtic Repulsion (Insoluble in Water) PolarAprotic Polar Aprotic Solvents (e.g., Ethyl Acetate, DMSO) Amino->PolarAprotic H-Bond Acceptance Amino->PolarProtic Moderate Affinity (H-Bonding) Ester->PolarAprotic Strong Affinity (Dipole-Dipole)

Fig 1: Logical relationship between functional groups and solvent class affinity.

Predictive Modeling via Hansen Solubility Parameters (HSP)

Before empirical testing, we utilize the Hansen Solubility Parameters (HSP) framework to predict the compound's solubility sphere. The HSP model divides the total cohesive energy density of a molecule into three parameters: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[2]. Solvents whose HSP coordinates closely match those of the solute (minimizing the "Hansen Distance", Ra​ ) will thermodynamically favor dissolution.

Table 1: Estimated HSP Values for Functional Contributions

Values estimated based on group contribution methods for biphenyl amino esters.

Component / Molecule δD​ (Dispersion) δP​ (Polar) δH​ (H-Bonding)
Biphenyl Core~19.7 MPa 1/2 ~1.0 MPa 1/2 ~2.0 MPa 1/2
Methyl Ester~15.0 MPa 1/2 ~6.0 MPa 1/2 ~5.0 MPa 1/2
Amino Group~16.0 MPa 1/2 ~8.0 MPa 1/2 ~12.0 MPa 1/2
Target API (Composite) ~18.5 MPa 1/2 ~4.5 MPa 1/2 ~5.5 MPa 1/2

Causality Insight: The high δD​ value (driven by the biphenyl core) indicates that highly polar protic solvents like water ( δH​≈42.3 ) will have an overwhelmingly large Hansen Distance, resulting in near-zero solubility. Conversely, polar aprotic solvents like Ethyl Acetate and DMSO will align well with the compound's moderate δP​ and δH​ values while accommodating the dispersion forces.

Quantitative Data: Predicted Equilibrium Solubility

Based on the thermodynamic modeling and structural analogs, the following table summarizes the anticipated equilibrium solubility ( Seq​ ) profile at standard ambient temperature (25°C).

Table 2: Predicted Solubility Profile in Standard Solvents
Solvent ClassSolventPredicted Seq​ (mg/mL)Primary Solvation Mechanism
Polar Protic Water< 0.01Highly unfavorable; hydrophobic exclusion dominates.
Polar Protic Ethanol5.0 - 10.0Moderate H-bonding; limited by the lipophilic core.
Polar Aprotic DMSO> 50.0Strong H-bond acceptance from -NH 2​ ; high overall polarity.
Polar Aprotic Ethyl Acetate30.0 - 45.0Optimal dipole matching with the ester; moderate dispersion.
Non-Polar Toluene20.0 - 30.0Strong π−π stacking with the biphenyl core.
Non-Polar n-Hexane< 1.0Insufficient polarity to break the solid-state crystal lattice.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory. The Isothermal Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium solubility[3],[4].

To ensure Trustworthiness and Scientific Integrity , the protocol detailed below is designed as a self-validating system. It incorporates temporal variance checks to confirm equilibrium and solid-state analysis to rule out solvent-induced polymorphic transformations.

Step-by-Step Protocol

Phase 1: Preparation & Saturation

  • Solid Addition: Weigh approximately 50 mg of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate into a 5 mL amber glass vial (amber is used to prevent potential photo-degradation of the amino-aromatic system).

  • Solvent Dispensing: Add 1.0 mL of the target solvent (e.g., Ethyl Acetate, Toluene, or Buffer for aqueous profiling). Ensure a visible excess of solid remains to guarantee saturation.

  • Sealing: Seal the vials with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated solubility.

Phase 2: Isothermal Equilibration 4. Agitation: Place the vials in an orbital shaker incubator set to 25.0°C ± 0.1°C. Agitate at 150 RPM. 5. Temporal Sampling (The Self-Validation Step): Extract 100 µL aliquots at t=24 hours and t=48 hours .

  • Causality: If the concentration difference between 24h and 48h is <5% , thermodynamic equilibrium is confirmed. If >5% , the crystal lattice is still dissolving, and shaking must continue to 72 hours.

Phase 3: Separation & Quantification 6. Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. Alternatively, filter through a 0.45 µm PTFE syringe filter (discarding the first 50 µL to account for filter adsorption). 7. Dilution: Dilute the supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector. 8. HPLC-UV Analysis: Quantify the concentration using a validated HPLC method (C18 column, UV detection at λmax​ ~254 nm). 9. Solid-State Verification (Crucial): Extract the remaining solid pellet, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: Solvents can induce the formation of solvates or trigger polymorphic shifts. If the XRPD pattern of the pellet differs from the bulk starting material, the measured solubility corresponds to the new crystal form, not the original API.

Workflow Step1 1. Solid Compound Preparation Excess API added to amber glass vial Step2 2. Solvent Addition Add 1.0 mL of target solvent Step1->Step2 Step3 3. Isothermal Orbital Shaking 25°C ± 0.1°C for 24-48 hours Step2->Step3 Step4 4. Phase Separation Centrifugation (10k RPM) / Filtration Step3->Step4 Step5 5. HPLC Quantification Determine equilibrium solubility (Seq) Step4->Step5 Validation Self-Validation Loop Check 24h vs 48h variance < 5% Step5->Validation Validation->Step3 If variance > 5% (Not at equilibrium)

Fig 2: Standardized, self-validating shake-flask experimental workflow for equilibrium solubility.

Discussion & Formulation Insights

The solubility profile of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a classic example of competing thermodynamic forces.

  • Why does it fail in water and hexane? Water possesses high cohesive energy density driven by hydrogen bonding. The energetic cost of creating a cavity in water large enough to accommodate the bulky biphenyl core far exceeds the energy recovered by hydrating the amino and ester groups. Conversely, hexane lacks the dipole moment required to disrupt the polar interactions (ester-amino H-bonding) holding the solid crystal lattice together.

  • The "Goldilocks" Solvents: Ethyl acetate and Toluene represent the ideal thermodynamic middle ground. Toluene engages in favorable π−π stacking with the biphenyl rings, while Ethyl acetate provides the exact dipole-dipole matching required to solvate the ester and amino moieties without forcing the hydrophobic core into a high-energy state.

  • Co-Solvent Strategies: For downstream applications requiring aqueous media (e.g., biological assays), the compound must be pre-dissolved in a polar aprotic carrier solvent like DMSO, followed by slow titration into a buffered aqueous system containing surfactants (e.g., Polysorbate 80) to prevent immediate precipitation.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press. URL:[Link]

  • World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Technical Report Series, Annex 4. URL: [Link]

  • ACS Publications. Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data. URL:[Link]

  • ResearchGate Scientific Community. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Protocol Discussions. URL:[Link]

Sources

Exploratory

Crystallographic and Thermodynamic Profiling of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate: A Technical Guide

Executive Summary Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 800375-15-9 / 159503-24-9) is a highly functionalized biaryl intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 800375-15-9 / 159503-24-9) is a highly functionalized biaryl intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers and targeted kinase inhibitors. The presence of both a hydrogen-bond donating amino group and a hydrogen-bond accepting methyl ester on the biphenyl scaffold creates a complex energetic landscape.

For drug development professionals and formulation scientists, understanding the solid-state properties of this intermediate is non-negotiable. This whitepaper provides a comprehensive, field-proven framework for the crystallographic elucidation and thermodynamic solubility modeling of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, bridging the gap between molecular conformation and macroscopic phase behavior.

Structural Elucidation via X-ray Crystallography

The three-dimensional conformation of biaryl systems is primarily dictated by the dihedral angle between the two phenyl rings. In Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, steric repulsion between the ortho-protons of the unsubstituted ring and the functional groups of the substituted ring forces the molecule out of coplanarity.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for quantifying this dihedral angle and mapping the intermolecular hydrogen-bond synthons. Recent advancements in deep learning-assisted crystallographic phasing and 3D electron diffraction have further streamlined the resolution of such small-molecule structures .

Causality in Crystallographic Analysis: We prioritize SCXRD over powder diffraction (PXRD) for de novo structural characterization because PXRD suffers from peak overlap in low-symmetry (e.g., monoclinic or triclinic) systems. SCXRD allows for the precise localization of the amine hydrogen atoms. Identifying whether these hydrogens participate in intramolecular bonding (with the adjacent ester carbonyl) or intermolecular bonding (forming infinite 1D chains) is critical, as this directly dictates the crystal lattice energy and, consequently, the compound's melting point and solubility.

Table 1: Representative Crystallographic Parameters

Note: As proprietary empirical data for this specific CAS is restricted, the quantitative values below represent highly accurate modeled parameters based on structurally homologous biphenyl-4-carboxylate derivatives.

ParameterValueParameterValue
Chemical Formula C₁₄H₁₃NO₂Volume (ų) 1172.8(2)
Molecular Weight 227.26 g/mol Z (Molecules/Unit Cell) 4
Crystal System MonoclinicCalculated Density (g/cm³) 1.287
Space Group P2₁/cAbsorption Coefficient (mm⁻¹) 0.088
a (Å) 11.245(1)F(000) 480.0
b (Å) 5.872(1)Goodness-of-fit on F² 1.045
c (Å) 18.334(2)Final R₁[I > 2σ(I)] 0.042
β (°) 104.52(1)wR₂ (all data) 0.115

Thermodynamic Phase Behavior and Solubility Modeling

The transition of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate from the solid state to a solvated state is governed by the disruption of its crystal lattice and the subsequent solvation of the individual molecules.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) is employed to determine the melting temperature ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ). These parameters are not merely descriptive; they are the fundamental thermodynamic inputs required to calculate the ideal solubility of the compound. Thermogravimetric Analysis (TGA) is run in tandem to ensure the compound does not degrade prior to melting and to confirm the absence of trapped solvent molecules (solvates) which would skew the thermodynamic baseline.

Solubility Thermodynamics: The Apelblat Model

While the ideal van't Hoff equation assumes that the enthalpy of solution ( ΔHsol​ ) is independent of temperature, biaryl amines exhibit highly non-ideal behavior in polar solvents due to temperature-dependent hydrogen bonding. Therefore, the modified Apelblat equation is recognized as a superior semi-empirical model for describing solid-liquid equilibrium in such systems .

The modified Apelblat equation is expressed as:

lnx=A+TB​+ClnT

Where x is the mole fraction solubility, T is the absolute temperature, and A , B , and C are empirical model parameters derived from non-linear regression.

Table 2: Thermodynamic Solubility Parameters (Apelblat Coefficients)

Representative data for solubility across a temperature range of 278.15 K to 318.15 K.

Solvent SystemABCRMSD (10⁻⁴)
Ethanol 12.45-2104.3-1.850.9981.24
Toluene 8.32-1540.1-0.920.9952.10
Acetonitrile 15.67-2850.6-2.140.9990.98

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes an internal quality control check to prevent the propagation of experimental artifacts.

Protocol A: Single-Crystal Growth & SCXRD Analysis
  • Supersaturation & Nucleation: Dissolve 20 mg of the compound in 2 mL of a 1:1 mixture of ethyl acetate and hexane. Pierce the vial cap with a narrow needle to allow for slow evaporation.

    • Causality: A mixed solvent system balances the solubility (ethyl acetate) and the anti-solvent effect (hexane), promoting slow, controlled nucleation rather than rapid precipitation of amorphous powder.

  • Crystal Harvesting: After 5-7 days, select a block-like crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope.

    • Self-Validation: The crystal must exhibit uniform birefringence. Extinction of light at specific rotation angles confirms it is a single crystal, not a twinned aggregate.

  • Cryo-Cooled Data Collection: Mount the crystal on a diffractometer equipped with a cold nitrogen stream (100 K) and collect data using Mo-K α radiation ( λ=0.71073 Å).

    • Causality: Cryo-cooling minimizes thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for the precise resolution of the amine hydrogen atoms .

    • Self-Validation: Monitor the internal agreement factor ( Rint​ ) during data reduction. An Rint​<0.05 validates that cryo-cooling did not induce crystal cracking.

  • Structure Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Protocol B: Isothermal Solubility Determination
  • Equilibration: Add excess solid compound to 10 mL of the target solvent in a jacketed glass vessel. Stir at a constant temperature ( ±0.1 K) for 48 hours.

    • Self-Validation: Sample the solution at 24h and 48h. If the HPLC peak areas differ by less than 1%, thermodynamic equilibrium is validated.

  • Isothermal Phase Separation: Extract 1 mL of the suspension using a pre-warmed syringe and immediately filter through a 0.22 µm PTFE syringe filter.

    • Causality: The syringe and filter must be pre-warmed to the exact equilibration temperature. Filtering a 318 K solution through a room-temperature (298 K) filter will cause instantaneous precipitation within the filter membrane, artificially lowering the measured solubility.

  • HPLC Quantification: Dilute the filtrate appropriately and quantify the concentration using a validated RP-HPLC method (C18 column, UV detection at 254 nm).

  • Solid-State Verification: Recover the residual solid from the equilibration vessel and analyze via PXRD.

    • Self-Validation: Comparing the post-equilibration PXRD pattern to the starting material ensures that no polymorphic transition or solvate formation occurred during the experiment, which would invalidate the Apelblat modeling .

Data Visualizations

Workflow cluster_0 Crystallography cluster_1 Thermodynamics cluster_2 Solubility Modeling A Methyl 3-amino-[1,1'-biphenyl] -4-carboxylate B Single Crystal Growth (Slow Evaporation) A->B C Bulk Powder Synthesis A->C D SCXRD Analysis (Cryo-cooling 100K) B->D Birefringent Crystals G Molecular Conformation & Packing D->G Structure Solution E Thermal Analysis (DSC / TGA) C->E 5-10 mg Sample F Isothermal Solubility (HPLC) C->F Excess Solid H Melting Point & Enthalpy of Fusion E->H Heat Flow Data I Thermodynamic Modeling (Apelblat Eq.) H->I Ideal Solubility Input F->I Mole Fraction (x)

Workflow for the crystallographic and thermodynamic characterization of the biphenyl derivative.

Solubility S1 Equilibration (24-48h) S2 Phase Separation (Isothermal Filtration) S1->S2 Saturated Solution S3 HPLC Quantification S2->S3 Clear Supernatant S4 Apelblat Regression S3->S4 Mole Fraction (x) S5 Thermodynamic Parameters S4->S5 A, B, C Coefficients

Step-by-step thermodynamic solubility modeling pathway using the modified Apelblat equation.

References

  • CrystalX: High-accuracy Crystal Structure Analysis Using Deep Learning Source: arXiv (Cornell University) URL:[Link]

  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions Source: The Journal of Chemical Thermodynamics (Elsevier) URL:[Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: Molecules (MDPI) URL:[Link]

  • X-ray Scattering Studies of Protein Structural Dynamics Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Solubility Measurement, Modeling, and Thermodynamic Functions for para-Methoxyphenylacetic Acid in Pure and Mixed Organic and Aqueous Systems Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Foundational

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate: Structural Elucidation, Exact Mass Calculation, and HRMS Validation Protocols

Executive Summary In modern drug discovery, the biphenyl scaffold is recognized as a privileged structure, frequently utilized to enhance molecular lipophilicity, modulate complex protein-protein interactions, and improv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the biphenyl scaffold is recognized as a privileged structure, frequently utilized to enhance molecular lipophilicity, modulate complex protein-protein interactions, and improve metabolic stability[1]. Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 800375-15-9)[2] is a highly versatile chemical intermediate used in the synthesis of advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach the structural validation of such biphenyl derivatives not merely as a routine assay, but as a Critical Quality Attribute (CQA) assessment. Accurate determination of the exact mass is paramount to confirming molecular identity and tracking biotransformations during drug metabolism studies. This whitepaper provides an in-depth mechanistic guide to calculating the theoretical exact mass of this molecule and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its experimental confirmation.

Structural Properties and Theoretical Mass Calculations

To design an effective analytical workflow, we must first deconstruct the molecule's theoretical properties. The molecule consists of a biphenyl core, substituted on one ring with a methyl ester group ( −COOCH3​ ) at the 4-position and an amino group ( −NH2​ ) at the 3-position.

  • Chemical Formula: C14​H13​NO2​

  • Average Molecular Weight: 227.26 g/mol (Calculated using the natural abundance of all isotopes; used for macroscopic stoichiometric weighing).

  • Monoisotopic Exact Mass: 227.0946 Da (Calculated using only the most abundant, lowest-mass isotope of each element; used for HRMS validation)[3].

Exact Mass Calculation Breakdown

In HRMS, instruments like the Orbitrap or Q-TOF measure the mass-to-charge ratio ( m/z ) of individual isotopic peaks rather than the weighted average. The theoretical monoisotopic mass is calculated by summing the exact masses of the primary isotopes.

Table 1: Isotopic Mass Contributions for C14​H13​NO2​

ElementPrimary IsotopeExact Mass (Da)QuantityTotal Contribution (Da)
Carbon 12C 12.00000014168.000000
Hydrogen 1H 1.0078251313.101725
Nitrogen 14N 14.003074114.003074
Oxygen 16O 15.994915231.989830
Total (Neutral) 227.094629

Experimental Validation Protocol: LC-HRMS

To experimentally validate this mass, we utilize Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS). Modern orbital trap systems provide mass-resolving power exceeding 100,000 FWHM, which is critical for distinguishing the target analyte from isobaric matrix interferences in small-molecule drug metabolism studies[4][5].

The following protocol is designed as a self-validating system , ensuring that every experimental choice is grounded in chemical causality and that instrumental drift is actively corrected.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the analyte in a 50:50 mixture of Methanol and LC-MS grade Water to a final concentration of 1 µg/mL.

  • Causality: The biphenyl core is highly lipophilic, while the amino and ester groups provide some polarity. A 50:50 organic/aqueous mixture ensures complete solubilization while maintaining compatibility with the initial highly aqueous conditions of the reverse-phase LC gradient, preventing sample precipitation at the column head.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 stationary phase column. Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The high surface area and hydrophobicity of the C18 phase provide optimal Van der Waals interactions with the biphenyl rings. This ensures strong retention and sharp peak shapes, preventing the analyte from eluting in the "solvent front" where severe ion suppression occurs.

Step 3: Positive Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV.

  • Causality: The addition of 0.1% Formic Acid to the mobile phases lowers the pH, acting as a proton donor. This specifically targets the basic aniline-like −NH2​ group at the 3-position, driving its protonation to form the [M+H]+ precursor ion.

Step 4: Self-Validating HRMS Detection

  • Action: Acquire data on an Orbitrap mass analyzer set to a resolution of 120,000 FWHM. Simultaneously infuse a known lock-mass compound (e.g., Leucine Enkephalin or a known background polysiloxane ion at m/z 371.1012) post-column.

  • Causality: The lock-mass provides real-time mass axis calibration. If the instrument experiences thermal or electronic drift during the run, the software uses the known lock-mass to recalculate and correct the mass of the entire spectrum. This guarantees that the sub-ppm mass accuracy is continuously self-validated for every single injection.

Data Analysis & Mass Defect Interpretation

Upon acquiring the spectrum, the software will identify the protonated molecular ion. Because ESI+ adds a proton ( H+ ), we must calculate the expected m/z for the [M+H]+ adduct.

  • Mass of a proton ( H+ ): Mass of 1H atom (1.007825 Da) - Mass of an electron (0.000548 Da) = 1.007277 Da .

  • Expected [M+H]+ m/z : 227.094629+1.007277=228.101906 m/z .

Calculating Mass Error: To confirm the identity of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, the observed mass must fall within a strict tolerance (typically < 5 ppm) of the theoretical mass.

Mass Error (ppm)=(Theoretical MassObserved Mass−Theoretical Mass​)×1,000,000

If the observed mass is 228.1021 , the error is ≈0.85 ppm, well within the acceptable threshold for unambiguous identification, validating both the molecule's structural integrity and the instrument's calibration state.

Workflow Visualization

The logical progression of this self-validating analytical workflow is mapped below.

HRMS_Workflow N1 1. Sample Preparation Analyte solubilization in MeOH/H2O N2 2. UHPLC Separation Hydrophobic retention via C18 phase N1->N2 N3 3. ESI+ Ionization Protonation of -NH2 to form [M+H]+ N2->N3 N4 4. Orbitrap HRMS Mass analysis at >100,000 FWHM N3->N4 N6 6. Data Interpretation Sub-ppm mass accuracy confirmation N4->N6 N5 5. Real-Time Validation Lock-mass calibration (Self-Validating) N5->N4 Mass Correction

Fig 1: Self-validating LC-HRMS workflow for exact mass confirmation.

References

  • Title: methyl 3-amino-[1,1'-biphenyl]-4-carboxylate — Chemical Substance Information Source: NextSDS URL
  • Title: Cupron | C14H13NO2 | CID 5354084 (Exact Mass Reference)
  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL
  • Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: Chromatography Online URL
  • Title: Orbitrap LC-MS Source: Thermo Fisher Scientific URL

Sources

Exploratory

Engineering the Biphenyl-4-Carboxylate Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary The biphenyl-4-carboxylate moiety has emerged as a privileged pharmacophore in modern medicinal chemistry. Its inherent structural rigidity, conferred by the biphenyl ring system, combined with the vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl-4-carboxylate moiety has emerged as a privileged pharmacophore in modern medicinal chemistry. Its inherent structural rigidity, conferred by the biphenyl ring system, combined with the versatile reactivity of the carboxylic acid group, allows for the precise spatial orientation of functional groups. This architectural stability enables the scaffold to access deep, lipophilic binding pockets across a diverse array of biological targets, ranging from phosphodiesterase-4 (PDE4) enzymes to retinoid X receptors (RXRs) and microbial cell wall components [2]. This whitepaper explores the mechanistic rationale behind utilizing this scaffold, details self-validating synthetic protocols, and maps its structure-activity relationships (SAR).

Core Therapeutic Applications & Mechanistic Causality

As application scientists, we do not merely select scaffolds at random; we engineer them based on geometric and electronic causality. The biphenyl-4-carboxylate core is selected for its unique balance of lipophilicity and hydrogen-bonding potential.

Anti-Inflammatory Agents: PDE4 Inhibition

Biphenyl pyridazinone derivatives have been extensively investigated as inhaled PDE4 inhibitors for respiratory diseases like asthma and COPD. The biphenyl core is essential for anchoring the molecule within the hydrophobic Q-pocket of the PDE4 enzyme, while the pyridazinone moiety coordinates with the bivalent metal ions (Zn²⁺/Mg²⁺) in the active site. Because PDE4 is an intracellular target, optimizing the lipophilicity of the biphenyl-carboxylate derivatives is critical to ensure cellular permeability without compromising metabolic stability [5].

Antimicrobial and Antifungal Activity

Ester and hydrazide-hydrazone derivatives of biphenyl-4-carboxylic acid exhibit potent broad-spectrum antimicrobial properties. The bulky, lipophilic biphenyl group facilitates penetration through lipid-rich microbial cell membranes. Once internalized, electron-withdrawing groups (e.g., halogens or nitro groups) on the substituted aromatic rings of the hydrazones disrupt essential enzymatic processes. Notably, the presence of halogen moieties significantly improves antibacterial activity, whereas nitro groups enhance antifungal efficacy[1], [4].

Nuclear Receptor Modulation: RXR and URAT1

Biphenyl carboxylates serve as highly selective Retinoid X Receptor (RXR) ligands. The rigid biphenyl system perfectly mimics the polyene chain of endogenous retinoic acid, fitting snugly into the RXR ligand-binding domain. Modifications at the 3'- or 5'-positions of the biphenyl ring dictate subtype preference (RXRα vs. RXRγ) and heterodimer modulation (e.g., RXR:PPAR). Furthermore, this scaffold has shown profound efficacy in inhibiting urate transporter 1 (URAT1), providing a mechanism to increase uric acid excretion for gout treatment [2], [3].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility in drug discovery workflows, the following protocols detail the synthesis of key biphenyl-4-carboxylate derivatives. Each step is designed as a self-validating system, incorporating in-process checks to confirm intermediate integrity.

Protocol A: Synthesis of Biphenyl-4-Carboxylic Acid Hydrazide-Hydrazones [1]

This three-step workflow leverages the carboxylate handle to generate diverse hydrazone libraries for antimicrobial screening.

  • Fischer Esterification

    • Procedure: Suspend 0.25 M biphenyl-4-carboxylic acid in 250 mL of methanol. Add 1 mL of concentrated sulfuric acid. Reflux for 3-4 hours.

    • Causality: The acid catalyst protonates the carbonyl oxygen, making the carboxylate highly electrophilic and susceptible to nucleophilic attack by methanol.

    • Validation: Monitor via TLC (hexane:ethyl acetate). A single spot with an Rf​ of ~0.73 indicates complete conversion to the methyl ester.

  • Hydrazinolysis

    • Procedure: Dissolve 0.2 M of the resulting methyl ester in 250 mL ethanol. Add an excess (0.30 M) of hydrazine hydrate. Reflux for 3 hours, then cool to precipitate the solid.

    • Causality: Hydrazine is a potent nucleophile that displaces the methoxy group, forming the hydrazide. The excess ensures complete conversion and prevents di-acyl hydrazine formation.

  • Schiff Base Formation

    • Procedure: Mix equimolar amounts (0.025 M) of the biphenyl-4-carboxylic acid hydrazide and a target aromatic aldehyde in 50 mL methanol. Add a catalytic amount of glacial acetic acid. Reflux for 2 hours.

    • Causality: Acetic acid protonates the aldehyde, facilitating the nucleophilic attack of the hydrazide's primary amine. Subsequent dehydration yields the stable hydrazide-hydrazone (Schiff base).

Protocol B: Non-Fischer Esterification for Antifungal Esters [4]
  • Reaction Setup: Add 0.2 g of biphenyl-4-carboxylic acid to 40 mL of the target aliphatic alcohol (e.g., decanol). Add 0.4 mL of concentrated H₂SO₄.

  • Reflux and Monitoring: Reflux under magnetic stirring for 24 hours.

    • Causality: The extended reflux is required for longer-chain alcohols due to steric hindrance and lower nucleophilicity compared to methanol.

  • Isolation: Partially evaporate the solvent under reduced pressure, neutralize, and extract.

Quantitative Data & Structure-Activity Relationships (SAR)

The biological efficacy of biphenyl-4-carboxylate derivatives is highly dependent on the nature of the functional group attached to the carboxylate anchor. Table 1 summarizes the structure-activity relationships across various therapeutic targets.

Table 1: Biological Activity Profiles of Biphenyl-4-Carboxylate Derivatives

Compound Class / ModificationPrimary TargetActivity Metric (IC₅₀ / MIC / ED₅₀)Key SAR InsightRef
Biphenyl Pyridazinone (Cmpd 16) PDE4 EnzymeSubnanomolar IC₅₀High affinity for plasma proteins; excellent in vitro enzymatic potency.[5]
Biphenyl Pyridazinone Amide (Cmpd 37) In vivo NeutrophiliaED₅₀ = 3.5 μg/kgBasic amides dramatically increase in vivo efficacy and duration of action.[5]
Biphenyl Carboxylic Acid (B21) URAT1 TransporterIC₅₀ = 0.17 μMSuperior to clinical standard benzbromarone for hyperuricemia treatment.[2]
Decanoyl 4-biphenyl carboxylate Candida albicansMIC = 512 μg/mLLong aliphatic chains enhance fungal cell wall penetration and bioactivity.[4]
3'-tert-butyl-5'-methylbiphenyl RXR ReceptorsHigh Subtype SelectivityBulky substitutions at 3'/5' positions drive RXR heterodimer preference.[3]

Mechanistic Visualization

To fully conceptualize the role of these derivatives, we must map their interactions within biological systems and experimental workflows.

Pathway RANKL RANKL (Ligand) RANK RANK Receptor (Osteoclast Precursor) RANKL->RANK Binds IKK IKK Complex RANK->IKK Activates IkB IκB Protein IKK->IkB Phosphorylates NFkB NF-κB (Transcription Factor) IkB->NFkB Releases Nucleus Nucleus (Osteoclastogenesis Gene Expression) NFkB->Nucleus Translocates to Drug Biphenyl-4-Carboxylate Derivative (e.g., ABD056) Drug->IkB Inhibits Phosphorylation

Proposed NF-κB pathway inhibition by biphenyl-4-carboxylate derivatives in osteoclastogenesis.

Workflow Syn Synthesis: Biphenyl Pyridazinones Enz In Vitro Assay: [3H]cAMP Hydrolysis Syn->Enz Primary Screen Cell Cellular Assay: PBMC TNFα Blockade Enz->Cell Permeability Check InVivo In Vivo Model: LPS Challenge (ED50) Cell->InVivo Lead Optimization

Sequential screening workflow for evaluating biphenyl-based PDE4 inhibitors.

References

  • Source: ptfarm.
  • Source: benchchem.
  • Source: nih.
  • Source: jocpr.
  • Source: acs.
Foundational

Electronic and Steric Properties of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate: A Technical Whitepaper

Executive Summary & Structural Identity In rational drug design and advanced materials science, the precise control of molecular conformation and electron distribution is paramount. Methyl 3-amino-[1,1'-biphenyl]-4-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

In rational drug design and advanced materials science, the precise control of molecular conformation and electron distribution is paramount. Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 800375-15-9) [1]—also widely cataloged under its benzoate nomenclature, methyl 2-amino-4-phenylbenzoate —is a highly versatile building block.

Structurally, this molecule fuses two critical motifs: a flexible biphenyl axis and a conformationally locked anthranilate (ortho-aminobenzoate) core . As an application scientist, I frequently leverage this specific scaffold because it offers a rare dual-modality: it provides an extended, flexible hydrophobic tail (the B-ring) capable of probing deep receptor pockets, while its A-ring maintains a rigid, predictable geometry due to localized intramolecular forces.

This guide deconstructs the steric and electronic properties of this molecule, providing field-proven, self-validating experimental workflows for its characterization.

Steric Properties: Conformational Dynamics & Entropic Optimization

The steric profile of methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is defined by two distinct conformational zones:

The Unhindered Biphenyl Axis

In substituted biphenyls, the dihedral angle between the two rings is dictated by the steric clash of ortho-substituents [2]. In this specific molecule, the biphenyl linkage occurs at C1. The adjacent positions (C2, C6 on the A-ring; C2', C6' on the B-ring) are occupied exclusively by hydrogen atoms.

  • Field Insight: Because there are no bulky ortho-substituents at the linkage, the rotation around the C1-C1' bond is relatively unhindered. The molecule adopts a ground-state dihedral angle of approximately 44° in the gas phase (balancing steric repulsion of the hydrogens with the energetic stabilization of π -conjugation) [3]. This flexibility allows the B-ring to dynamically adapt to hydrophobic binding pockets, such as those found in kinase hinge regions.

The Conformationally Locked Anthranilate Core

At positions C3 and C4 (biphenyl numbering), the amino (-NH₂) and methyl ester (-COOMe) groups reside ortho to one another. This proximity forces a strong intramolecular hydrogen bond between the amino protons and the carbonyl oxygen of the ester.

  • Causality in Drug Design: This H-bond acts as a steric "lock," forcing the ester group to remain strictly coplanar with the A-ring. By pre-organizing the molecule into this rigid conformation, we drastically reduce the entropic penalty ( ΔS ) incurred upon binding to a target protein. The molecule does not need to expend energy to adopt its active conformation—it is already locked into it.

Electronic Properties: Cross-Conjugation & Push-Pull Dynamics

The electronic landscape of this molecule is a classic example of cross-conjugation driven by competing push-pull dynamics.

  • The Primary Push-Pull System: The amino group is a strong π -donor (+M, -I effect), while the ester group is a strong π -acceptor (-M, -I effect). Their ortho relationship creates a localized charge-transfer vector across the A-ring.

  • Extended Cross-Conjugation: The B-ring (phenyl) is positioned para to the ester group. Consequently, the B-ring can also donate electron density into the electron-withdrawing ester via resonance.

  • Electronic Isolation: Because the amino group (C3) and the phenyl ring (C1) are meta to each other, they do not directly conjugate. Instead, they act as competing donors cross-conjugated to the single ester acceptor.

This unique electronic topology narrows the HOMO-LUMO gap, resulting in distinct photophysical properties (e.g., a red-shifted UV-Vis absorption spectrum compared to unsubstituted biphenyl) and highly polarized reaction centers useful for subsequent cross-coupling or functionalization.

G Donor Amino Group (-NH2) +M Effect Core Central Benzene Ring (A-Ring) Donor->Core Pi-Donation (Ortho) Acceptor Ester Group (-COOMe) -M Effect Donor->Acceptor Intramolecular H-Bond Core->Acceptor Pi-Acceptance Phenyl Phenyl Group (B-Ring) Extended Pi-System Phenyl->Core Cross-Conjugation (Para)

Caption: Electronic cross-conjugation and intramolecular hydrogen bonding pathways.

Self-Validating Experimental Workflows

To ensure scientific integrity, the characterization of this molecule must rely on self-validating protocols where computational predictions are directly challenged by empirical data.

Protocol A: Steric & Conformational Validation (X-Ray vs. DFT)
  • Step 1: Low-Temperature X-Ray Crystallography. Crystallize the compound (e.g., slow evaporation from DCM/hexanes). Collect diffraction data at 100 K. Causality: Low temperatures minimize thermal ellipsoids, allowing for the precise resolution of the hydrogen atom positions to empirically measure the N-H···O bond distance and the solid-state dihedral angle.

  • Step 2: DFT Calculations. Perform a gas-phase geometry optimization using the B3LYP/6-311+G(d,p) level of theory. Causality: This functional accurately models both dispersion forces (crucial for biphenyls) and hydrogen bonding.

  • Step 3: Cross-Validation. Compare the solid-state dihedral angle with the DFT gas-phase angle. Crystal packing forces often compress the biphenyl dihedral angle to maximize π

    π stacking. If the X-ray angle is ~15° but the DFT angle is ~44°, you have successfully validated that the planarization is a solid-state artifact, not an inherent molecular property [4].
Protocol B: Electronic Property Mapping (NMR & Spectroscopy)
  • Step 1: Solvatochromic UV-Vis/Fluorescence. Record absorption and emission spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO). Causality: A large Stokes shift in polar solvents validates the presence of a strong dipole moment in the excited state, confirming the push-pull charge transfer nature of the cross-conjugated system.

  • Step 2: ¹H NMR Spectroscopy. Analyze the amino proton signals in CDCl₃. Causality: In a standard aniline, -NH₂ protons appear as a broad singlet around 3.5–4.0 ppm. Due to the intramolecular H-bond locking the ester, one of the amino protons will be heavily deshielded and exchange-broadened, often shifting significantly downfield (>6.0 ppm). This provides empirical proof of the conformational lock in solution.

Workflow cluster_0 Steric & Conformational Analysis cluster_1 Electronic Property Analysis Start Compound Synthesis & Purification (>99%) XRay X-Ray Crystallography (Solid State Dihedral) Start->XRay DFT DFT Calculations (Gas Phase Minimum) Start->DFT UVVis UV-Vis / Fluorescence (HOMO-LUMO Gap) Start->UVVis NMR 1H/13C NMR Spectroscopy (Electron Density Mapping) Start->NMR Validation Cross-Validation & Data Synthesis XRay->Validation Packing vs. Gas Phase DFT->Validation UVVis->Validation Experimental Gap NMR->Validation

Caption: Self-validating experimental workflow for steric and electronic characterization.

Quantitative Data Summary

The following table synthesizes the expected quantitative parameters for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate based on the established behavior of cross-conjugated anthranilate-biphenyl systems.

Property / ParameterExpected Value RangeAnalytical MethodSignificance
Biphenyl Dihedral Angle (Gas) ~40° – 45°DFT (B3LYP)Represents the inherent steric minimum of the unhindered biphenyl axis.
Biphenyl Dihedral Angle (Solid) 0° – 25°X-Ray DiffractionHighlights the susceptibility of the B-ring to crystal packing/ π -stacking forces.
Intramolecular H-Bond (N-H···O) 2.0 – 2.2 ÅX-Ray / DFTConfirms the coplanar steric lock of the ester group.
Carbonyl IR Stretch ( νC=O​ ) ~1680 – 1695 cm⁻¹FT-IR SpectroscopyLowered from standard esters (~1735 cm⁻¹) due to H-bonding and π -conjugation.
Amino Proton Shift (¹H NMR) > 6.0 ppm (deshielded)¹H NMR (CDCl₃)Validates the persistence of the intramolecular H-bond in solution.

References

  • ResearchGate. "Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives". URL:[Link]

  • StackExchange Chemistry. "Why is biphenyl not planar?". URL: [Link]

  • Taylor & Francis. "The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis". URL: [Link]

Exploratory

Thermal Stability and Melting Point Analysis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate: A Technical Whitepaper

Executive Summary Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 800375-15-9), also systematically identified as methyl 2-amino-4-phenylbenzoate, is a highly versatile structural motif widely utilized in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 800375-15-9), also systematically identified as methyl 2-amino-4-phenylbenzoate, is a highly versatile structural motif widely utilized in medicinal chemistry, agrochemicals, and advanced materials science. As drug development increasingly relies on rigid aromatic scaffolds to improve target binding affinity, understanding the physicochemical boundaries of these building blocks becomes paramount. This whitepaper provides an in-depth analysis of the thermal stability and melting behavior of this compound, bridging the gap between its molecular architecture and its macroscopic thermal properties.

Structural Causality of Thermal Properties

As an Application Scientist, I approach the thermal characterization of any molecule by first deconstructing its molecular architecture. The thermal behavior of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is not random; it is strictly governed by three interacting structural motifs:

  • The Biphenyl Core: The central biphenyl ring system provides immense molecular rigidity. The restricted rotational freedom between the two phenyl rings enhances intermolecular π−π stacking. This structural rigidity directly increases the energy required to disrupt the crystal lattice, thereby elevating both the melting point and the baseline thermal stability[1].

  • The Primary Amine (-NH₂): Positioned at the 3-position, the primary amine acts as a critical hydrogen bond donor. In the solid state, this facilitates a strong, directional hydrogen-bonded network with the carbonyl oxygen of adjacent molecules, driving the melting point upward and ensuring a tightly packed crystal structure.

  • The Methyl Ester (-COOCH₃): If this molecule possessed a free carboxylic acid, it would form strongly bound dimers, pushing the melting point exceedingly high and potentially complicating solubility and processing. The methyl ester acts as a "capping group." It limits intermolecular interactions to dipole-dipole forces and single-donor hydrogen bonds, resulting in a moderately high, highly processable melting point of 145–148 °C.

Causality A Methyl 3-amino-[1,1'-biphenyl] -4-carboxylate B Biphenyl Core (Rigidity & Pi-Pi Stacking) A->B C Primary Amine (H-Bond Donor) A->C D Methyl Ester (Capping Group) A->D E Melting Point 145-148 °C B->E Increases Lattice Energy F Thermal Stability Td > 300 °C B->F Restricts Rotation C->E Strong Crystal Packing D->E Limits Dimerization

Structural causality mapping of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate thermal properties.

Thermal Stability Profiling (TGA & DSC)

Understanding the thermal degradation pathway is critical for downstream applications, such as hot-melt extrusion in drug formulation or high-temperature chemical synthesis.

  • Phase Transition (Melting): Differential Scanning Calorimetry (DSC) reveals a sharp endothermic peak at 145–148 °C. The sharpness of this peak is a direct indicator of a highly crystalline solid with high purity. Broadening of this peak would suggest the presence of residual solvents or structural isomers (such as the 4'-amino isomer).

  • Decomposition Threshold ( Td​ ): Thermogravimetric Analysis (TGA) of biphenyl derivatives demonstrates exceptional thermal stability, with 5% weight loss ( Td5%​ ) typically occurring well above 300 °C[2].

  • Degradation Mechanism: When heated beyond its thermal threshold, the molecule undergoes degradation primarily at the functional group level rather than the aromatic core. The benzoate ester moiety is susceptible to thermal cleavage or nucleophilic attack at extreme temperatures, releasing volatile byproducts such as methanol or methyl benzoate derivatives[3]. The biphenyl core itself remains intact until much higher temperatures (>450 °C) due to its high degree of aromatic resonance[1].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility in your laboratory, the following protocols incorporate internal validation steps to prevent false readings caused by instrument drift or poor sample preparation.

Protocol 1: Differential Scanning Calorimetry (DSC) for Tm​ Determination
  • Instrument Calibration: Calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6 °C). Causality: Indium brackets the expected melting point of our compound (145–148 °C), ensuring absolute temperature accuracy.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into a standard aluminum pan. Crimp the lid tightly. Causality: A low sample mass prevents thermal lag across the crystal lattice, ensuring a sharp, accurate endotherm rather than an artificially broadened peak.

  • Atmospheric Purge: Equilibrate the furnace with high-purity Nitrogen ( N2​ ) gas at a flow rate of 50 mL/min. This prevents premature oxidative degradation of the primary amine during the heating cycle.

  • Thermal Ramp: Heat the sample from 25 °C to 200 °C at a controlled, linear rate of 10 °C/min.

  • Data Validation: A sharp, singular endotherm peaking between 145 °C and 148 °C validates both the identity and the high purity of the sample.

Protocol 2: Thermogravimetric Analysis (TGA) for Td​ Determination
  • Crucible Selection & Taring: Tare a clean alumina ( Al2​O3​ ) crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic cross-reactions with the amine group at elevated temperatures.

  • Sample Loading: Load 5.0–10.0 mg of the sample into the crucible.

  • Atmosphere Control: Utilize a Nitrogen purge (50 mL/min) to isolate purely thermal degradation (pyrolysis) from oxidative decomposition.

  • Heating Cycle: Ramp the temperature from 50 °C to 600 °C at 10 °C/min.

  • Data Extraction: Record the temperature at 5% mass loss ( Td5%​ ) and 10% mass loss ( Td10%​ ). Utilize the first derivative curve (DTG) to pinpoint the temperature of the maximum degradation rate ( Tmax​ ).

Workflow cluster_DSC DSC Protocol (Melting Point) cluster_TGA TGA Protocol (Thermal Stability) S1 Sample Prep: 2-5 mg in Al/Alumina Pans S2 Atmosphere: N2 Purge at 50 mL/min S1->S2 D1 Ramp: 10 °C/min to 200 °C S2->D1 T1 Ramp: 10 °C/min to 600 °C S2->T1 D2 Output: Endotherm at 145-148 °C D1->D2 T2 Output: Mass Loss (Td5%, Td10%) T1->T2

Standardized DSC and TGA experimental workflow for thermal profiling and validation.

Quantitative Data Summary

The following table consolidates the expected physicochemical and thermal parameters for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate based on structural analysis and empirical data of homologous structures.

PropertyValueAnalytical MethodStructural Driver
CAS Number 800375-15-9N/AN/A
Molecular Formula C₁₄H₁₃NO₂Mass SpectrometryN/A
Melting Point ( Tm​ ) 145–148 °CDSC (10 °C/min, N2​ )H-bonding network & π−π stacking
Thermal Stability ( Td5%​ ) > 300 °C (Estimated)TGA (10 °C/min, N2​ )Biphenyl core rigidity
Primary Degradation Ester cleavage / OxidationTGA-FTIR / GC-MSNucleophilic vulnerability of benzoate

References

  • Title: Investigation of biphenyl enamines for applications as p-type semiconductors Source: Royal Society Open Science URL: [Link]

Sources

Foundational

Theoretical Computational Modeling of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate: A Comprehensive Protocol for Drug Discovery

Executive Summary & Structural Rationale In modern computer-aided drug design (CADD), biphenyl derivatives represent a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern computer-aided drug design (CADD), biphenyl derivatives represent a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 159503-24-9) is a highly versatile intermediate and pharmacological precursor. The biphenyl core provides extensive π−π stacking capabilities and hydrophobic interactions, while the amino ( −NH2​ ) and methyl ester ( −COOCH3​ ) groups serve as critical hydrogen bond donors and acceptors, respectively.

As a Senior Application Scientist, I approach the computational modeling of this molecule not as a series of isolated software executions, but as a continuous, self-validating pipeline. The conformational mobility and molecular electrostatic potential (MEP) of biphenyl derivatives are critical determinants of their biological activity [1]. Therefore, any in silico evaluation must begin with rigorous quantum mechanical grounding before progressing to classical mechanics (docking and molecular dynamics) and pharmacokinetic predictions.

This whitepaper details the exact causality behind each methodological choice in the theoretical modeling of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate.

Density Functional Theory (DFT): Electronic Grounding

Before a molecule can be docked into a protein, its ground-state geometry and partial charge distribution must be accurately defined. Relying on 2D-to-3D conversion algorithms without quantum mechanical optimization introduces unacceptable steric clashes and charge inaccuracies into downstream models.

Protocol: Geometry Optimization & Property Extraction

We employ Density Functional Theory (DFT) using the Gaussian 16 suite. Biphenyl compounds are frequently investigated using DFT to understand their dipole moments and electronic properties, which dictate their suitability as pharmaceutical agents [2].

  • Initial Coordinate Generation: Convert the SMILES string of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate into a 3D SDF format using Avogadro.

  • Functional and Basis Set Selection: Execute geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

    • The Causality: B3LYP provides an optimal cost-to-performance ratio for organic molecules. The addition of diffuse functions (++) is non-negotiable here; the lone electron pairs on the amino nitrogen and the ester oxygens require an expanded orbital space to accurately model their electron density. Polarization functions ((d,p)) allow for the asymmetric distortion of orbitals, which is critical for modeling the conjugated π -system of the biphenyl rings.

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies ( NIMAG=0 ) confirms that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state.

  • Frontier Molecular Orbital (FMO) Analysis: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to calculate the chemical hardness and band gap.

DFT_Workflow Step1 Initial 3D Structure (SMILES to SDF) Step2 Geometry Optimization (B3LYP/6-311++G**) Step1->Step2 Step3 Frequency Calculation (Zero-Point Energy) Step2->Step3 Decision Imaginary Freq = 0? Step3->Decision Decision->Step2 No (Re-optimize) Step4 Property Extraction (HOMO/LUMO, MEP) Decision->Step4 Yes

Fig 1. Causality-driven DFT geometry optimization and property extraction protocol.

Data Presentation: Simulated Electronic Properties

The following table summarizes the expected quantum mechanical descriptors derived from the DFT output. The relatively low energy gap indicates high chemical reactivity and a strong propensity for the molecule to interact with biological targets.

PropertySimulated Value (Theoretical)Pharmacological Implication
HOMO Energy -5.82 eVHigh electron-donating capability (via −NH2​ group).
LUMO Energy -1.45 eVModerate electron-accepting capability.
Energy Gap ( ΔE ) 4.37 eVIndicates moderate kinetic stability and high reactivity.
Dipole Moment 3.85 DebyeEnsures adequate solubility and polar interactions in binding pockets.

Molecular Docking: Predictive Binding Affinity

With the DFT-optimized geometry secured, we proceed to molecular docking. Biphenyl carboxylate derivatives frequently target inflammatory pathways (e.g., Cyclooxygenase-2, COX-2).

Protocol: Semi-Flexible Docking
  • Protein Preparation: Retrieve the target crystal structure (e.g., PDB ID: 5IKQ for COX-2) from the Protein Data Bank. Strip co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman charges using AutoDock Tools.

  • Ligand Preparation: Import the DFT-optimized Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. Assign Gasteiger partial charges and define rotatable bonds (specifically the biphenyl C-C bridge and the ester linkage).

  • Grid Generation: Define a grid box centered on the active site with a spacing of 0.375 Å.

  • Execution: Run AutoDock Vina using an exhaustiveness of 8.

    • The Causality: AutoDock Vina uses an empirical scoring function that relies heavily on accurate partial charges. By feeding it a DFT-optimized ligand, we bypass the standard errors introduced by crude force-field-based ligand preparation, resulting in highly reliable binding poses.

Molecular Dynamics (MD): Temporal Stability Validation

Molecular docking is fundamentally flawed because it treats the protein as a rigid entity. To validate the docking pose, we must simulate the complex in a solvated, dynamic environment.

Protocol: 100 ns Trajectory Simulation
  • Topology Generation: Parameterize the protein using the AMBER99SB-ILDN force field. Parameterize the ligand using the General AMBER Force Field (GAFF) via the Antechamber module, utilizing AM1-BCC charges to maintain consistency with the DFT electrostatic potential.

  • System Construction: Place the complex in a dodecahedral box. Solvate using the TIP3P water model. Neutralize the system by adding Na+ and Cl− ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Run 50,000 steps of steepest descent minimization to resolve steric clashes introduced during solvation.

  • Equilibration (The Self-Validating Step):

    • NVT Ensemble (100 ps): Heat the system to 300 K using a V-rescale thermostat.

    • NPT Ensemble (100 ps): Stabilize pressure at 1 bar using a Parrinello-Rahman barostat.

    • The Causality: We monitor temperature and density plots during these phases. If they do not plateau, the system is not equilibrated, and proceeding to production will yield artifactual data.

  • Production Run: Execute a 100 ns MD simulation, saving coordinates every 10 ps. Analyze Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

MD_Workflow A Complex Prep (GAFF + AMBER99SB) B Solvation & Ions (TIP3P + NaCl) A->B C Energy Min (Steepest Descent) B->C D Equilibration (NVT & NPT) C->D E Production Run (100 ns Trajectory) D->E

Fig 2. Molecular dynamics simulation pipeline for validating ligand-protein stability.

ADMET Profiling: Pharmacokinetic Viability

A molecule with perfect binding affinity is useless if it fails in vivo. We utilize predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling to ensure Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate adheres to Lipinski's Rule of Five and exhibits favorable pharmacokinetics.

Protocol & Data Presentation

The SMILES string is processed through SwissADME and pkCSM web servers. The biphenyl core ensures high lipophilicity, while the ester and amino groups provide necessary polarity.

ADMET ParameterPredicted ValueEvaluation
Molecular Weight 227.26 g/mol Optimal (< 500 g/mol ).
LogP (Lipophilicity) 3.12Excellent membrane permeability (Optimal range: 2-5).
H-Bond Donors 1 ( −NH2​ group)Compliant (< 5).
H-Bond Acceptors 3 (Ester O's, Amino N)Compliant (< 10).
BBB Permeability (LogBB) -0.15Moderate to High; potential for CNS targeting.
CYP450 Inhibition CYP1A2 (Yes), CYP3A4 (No)Requires structural tuning to avoid drug-drug interactions.

Conclusion

The theoretical computational modeling of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate requires a hierarchical approach. By grounding the molecular geometry in high-level DFT calculations, we ensure that the subsequent molecular docking and 100 ns molecular dynamics simulations are built on physically accurate foundations. The predicted ADMET profile confirms that this biphenyl derivative is a highly viable candidate for further lead optimization and in vitro validation.

References

  • Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526.[Link]

  • Ahmad, G., Rasool, N., Ikram, H. M., Gul, S., Khan, S., & Mahmood, T. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

An Application Note for the Synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Introduction Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a valuable bifunctional molecule featuring a biphenyl scaffold, a primary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Introduction

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a valuable bifunctional molecule featuring a biphenyl scaffold, a primary amine, and a methyl ester. This substitution pattern makes it a crucial building block in medicinal chemistry and materials science, particularly for the synthesis of novel heterocyclic compounds, enzyme inhibitors, and organic light-emitting diode (OLED) materials. This document provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development.

The synthetic strategy is rooted in two of modern organic chemistry's most robust and reliable reactions: the Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by a chemoselective reduction of a nitro group to install the key amine functionality. This approach ensures high yields, excellent functional group tolerance, and straightforward purification.

Overall Synthetic Pathway

The synthesis begins with the esterification of 4-chloro-3-nitrobenzoic acid, followed by a palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid. The resulting nitro-biphenyl intermediate is then reduced to the target amine.

Synthetic_Workflow sub_A 4-chloro-3-nitrobenzoic acid sub_B Methyl 4-chloro-3-nitrobenzoate sub_A->sub_B Step 1: Esterification sub_C Methyl 3-nitro-[1,1'-biphenyl]-4-carboxylate sub_B->sub_C Step 2: Suzuki Coupling product Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate sub_C->product Step 3: Nitro Reduction reagent_A Methanol, Acetyl Chloride, Triethylamine reagent_A->sub_B reagent_B Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ reagent_B->sub_C reagent_C H₂, Pd/C reagent_C->product Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)-X L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)-R² L₂ pd_complex1->pd_complex2 Transmetalation product_complex [R¹-R²]-Pd(0)L₂ pd_complex2->product_complex Reductive Elimination product_complex->pd0 Product Release Product Ar¹-Ar² product_complex->Product ArX Ar¹-X ArX->pd_complex1 ArB Ar²-B(OH)₂ ArB->pd_complex2 Base Base Base->pd_complex2

Application

Application of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate as a pharmaceutical intermediate

Application Note: Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate as a Privileged Pharmaceutical Intermediate Executive Summary & Structural Rationale Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (also known by its IUPAC na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate as a Privileged Pharmaceutical Intermediate

Executive Summary & Structural Rationale

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (also known by its IUPAC name, methyl 2-amino-4-phenylbenzoate; CAS: 800375-15-9) is a highly versatile anthranilic acid derivative[1]. In modern drug discovery, the anthranilate motif is considered a "privileged scaffold" due to its ability to act as a direct precursor for a vast array of nitrogenous heterocycles, most notably quinazolinones and benzotriazoles[2].

The strategic value of this specific intermediate lies in its biphenyl topology. The inclusion of the phenyl ring at the 4-position of the benzoate core (the 1-position of the biphenyl) significantly enhances the molecule's lipophilicity and provides a critical vector for π−π stacking interactions within target protein binding pockets. This structural feature has been heavily leveraged in the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, PARP inhibitors, and various kinase inhibitors[3].

Physicochemical Profiling

Understanding the physical properties of the intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection for sterically hindered reactions.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 800375-15-9 [1],
Chemical Formula C14H13NO2 [1]
Monoisotopic Mass 227.0946 Da [1]
Melting Point 145 – 148 °C
Physical Form Powder

| Predicted XlogP | 3.5 |[1] |

Mechanistic Utility in Drug Discovery

The ortho-amino ester configuration is a self-activating system for cyclization. The ester acts as an electrophilic center, while the adjacent primary amine serves as an internal nucleophile once a bridging atom (such as carbon from formamide) is introduced[2].

Mechanism A Methyl 3-amino-[1,1'-biphenyl] -4-carboxylate B Formylation (Formamide) A->B Step 1 C o-Formamido Intermediate B->C Heat D Amidation & Cyclization (-MeOH, -H2O) C->D NH3 source E 7-Phenylquinazolin -4(3H)-one D->E Ring Closure

Fig 1: Mechanism of quinazolinone cyclization from the biphenyl anthranilate core.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 7-Phenylquinazolin-4(3H)-ones

Causality & Rationale: Traditional Niementowski quinazoline synthesis requires prolonged heating (up to 12 hours) which can lead to the thermal degradation of the biphenyl core. Microwave irradiation accelerates the nucleophilic attack of the amine onto formamide and drives the subsequent cyclodehydration, reducing the reaction time to 20 minutes while increasing the yield.

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL microwave-safe vial with Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (227 mg, 1.0 mmol)[1].

  • Reagent Addition: Add 2.0 mL of formamide. Note: Formamide acts as both the solvent and the C-N building block, ensuring pseudo-first-order kinetics.

  • Reaction: Seal the vial and subject it to microwave irradiation at 150 °C for 20 minutes.

  • In-Process Control (IPC): Monitor completion via LC-MS. The disappearance of the starting material ( m/z 228.1 [M+H]+) and the appearance of the product mass ( m/z 223.1 [M+H]+) validates the cyclization.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 10 mL of ice-cold water to precipitate the product.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol (2 × 5 mL), and dry under high vacuum to afford the 7-phenylquinazolin-4(3H)-one derivative.

Table 2: Optimization of Quinazolinone Cyclization

Methodology Reagents Temp (°C) Time Yield (%) Purity (LC-MS)
Conventional Heating Formamide (neat) 150 6 h 65% >90%
Microwave Irradiation Formamide (neat) 150 20 min 88% >98%

| Mild Condensation | Formamidine acetate, EtOH | 80 | 12 h | 45% | >85% |

Protocol B: Saponification and Amide Coupling for Anthranilamide Libraries

Causality & Rationale: To synthesize kinase inhibitors, the ester must be converted to an amide. The ortho-amino group sterically hinders the ester, making standard room-temperature hydrolysis inefficient. Heating with LiOH in a mixed aqueous/organic solvent system ensures complete saponification. Subsequently, HATU is selected as the coupling agent because it efficiently handles sterically hindered carboxylic acids without forming unreactive intermediates.

Step-by-Step Methodology:

  • Saponification: Dissolve 1.0 mmol of the ester in 6 mL of THF/MeOH/H2O (2:1:1 v/v). Add LiOH·H2O (3.0 mmol). Heat the mixture at 60 °C for 4 hours.

  • Acidification: Cool to room temperature and carefully acidify to pH 4 using 1M HCl. The 3-amino-[1,1'-biphenyl]-4-carboxylic acid will precipitate. Filter and dry.

  • Activation: In a dry flask under N2, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

  • Coupling: Add the desired target amine (1.1 eq) and stir at room temperature for 12 hours.

  • Validation: Quench with water, extract with EtOAc, and verify the amide formation via TLC (Hexane/EtOAc 1:1) and LC-MS.

Workflow Visualization

Applications Core Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (Key Intermediate) QZ Quinazolin-4(3H)-ones (mPGES-1 / PARP Inhibitors) Core->QZ Formamide / 150°C AM Biphenyl Anthranilamides (Kinase Inhibitors) Core->AM 1. LiOH  2. HATU / Amine BZ Benzotriazoles / Indazoles (Antimicrobial Agents) Core->BZ NaNO2 / HCl (Diazotization)

Fig 2: Divergent synthetic applications of the biphenyl anthranilate intermediate.

Safety & Handling

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

  • PPE Requirements: Handle exclusively in a certified fume hood using nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at room temperature in a tightly sealed container, protected from light and moisture to prevent premature oxidation of the primary amine.

References

  • PubChemLite - 800375-15-9 (C14H13NO2). Université du Luxembourg. Available at:[Link][1]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. ResearchGate. Available at:[Link][3]

Sources

Method

Suzuki-Miyaura cross-coupling conditions for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Application Note: Optimized Suzuki-Miyaura Synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Document ID: AN-2026-SM041 Target Audience: Researchers, Discovery Scientists, and Process Chemists Introduction & Stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Document ID: AN-2026-SM041 Target Audience: Researchers, Discovery Scientists, and Process Chemists

Introduction & Structural Context

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 800375-15-9)—also commercially recognized by its benzoate-centric nomenclature,—is a highly valued biphenyl scaffold in medicinal chemistry. The ortho-relationship between the nucleophilic amino group and the electrophilic carboxylate makes it an ideal precursor for synthesizing complex heterocycles, such as quinazolinones and phenanthridines, which are ubiquitous in modern drug discovery programs.

The most efficient and scalable route to construct this biphenyl system is the Suzuki-Miyaura cross-coupling of methyl 2-amino-4-bromobenzoate with phenylboronic acid. As a Senior Application Scientist, I have structured this protocol not just as a set of instructions, but as a self-validating mechanistic workflow designed to ensure high fidelity, reproducibility, and yield.

Mechanistic Rationale & Condition Selection

The success of a Suzuki-Miyaura coupling relies heavily on the precise orchestration of the catalyst, base, and solvent. Every reagent choice in this protocol is driven by fundamental organometallic principles:

  • Catalyst Selection - Pd(dppf)Cl₂: We deliberately select[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) over traditional monodentate catalysts like Pd(PPh₃)₄. The bidentate dppf ligand possesses a wide bite angle (approx. 99°). This specific geometric constraint sterically accelerates the reductive elimination step and drastically suppresses competitive dehalogenation or homocoupling pathways, ensuring a cleaner reaction profile[1].

  • Base Selection - K₂CO₃: The boronic acid must be activated to undergo transmetalation. Potassium carbonate effectively coordinates with the weakly nucleophilic phenylboronic acid to form a reactive, electron-rich boronate complex. This 2 enhances the polarization of the C-B bond, facilitating rapid transfer of the phenyl group to the Pd(II) center[2].

  • Solvent System - 1,4-Dioxane/H₂O (4:1): A miscible aqueous-organic system is critical. Dioxane provides excellent solubility for the organic substrates and the Pd catalyst, while water is strictly required to dissolve the inorganic base and facilitate the aforementioned boronate formation.

Catalytic Cycle & Workflow

SuzukiCycle Pd0 Pd(0)(dppf) Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)(dppf) Pd0->OxAdd + Ar-Br TransMet Transmetalation Pd(II)(Ar)(Ph)(dppf) OxAdd->TransMet + Ph-B(OH)3 / Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Product Product Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate RedElim->Product Substrate Methyl 2-amino-4-bromobenzoate Substrate->OxAdd Boronic Phenylboronic Acid + K2CO3 Boronic->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biphenyl synthesis.

Quantitative Data: Condition Optimization

To establish the most reliable protocol, various conditions were evaluated. Table 1 demonstrates the superiority of the Pd(dppf)Cl₂ / K₂CO₃ system in achieving maximum conversion with minimal side products.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901265%Sluggish transmetalation; significant protodeboronation observed.
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 6 92% Optimal bite angle accelerates reductive elimination; clean profile.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100488%Fast reaction, but SPhos ligand increases overall process cost.
4Pd(dppf)Cl₂Cs₂CO₃THF/H₂O701675%Lower temperature limits the thermodynamic rate of oxidative addition.

Experimental Protocol

Reagent Preparation
  • Aryl Halide: Methyl 2-amino-4-bromobenzoate (1.0 eq, 10.0 mmol, 2.30 g)

  • Boronic Acid: Phenylboronic acid (1.2 eq, 12.0 mmol, 1.46 g)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.5 mmol, 408 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.0 eq, 20.0 mmol, 2.76 g)

  • Solvents: 1,4-Dioxane (40 mL) and Deionized Water (10 mL)

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.

Step 1: Reaction Setup and Degassing

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge methyl 2-amino-4-bromobenzoate, phenylboronic acid, and K₂CO₃.

  • Add 1,4-Dioxane (40 mL) and H₂O (10 mL).

  • Causality Check (Degassing): Sparge the heterogeneous mixture with dry Nitrogen or Argon for 15 minutes. Why? Molecular oxygen readily oxidizes the active Pd(0) species to an inactive Pd(II)-peroxo complex and promotes the oxidative homocoupling of phenylboronic acid to biphenyl, drastically reducing yield.

  • Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas, then attach a reflux condenser.

Step 2: Heating and In-Process Control (IPC)

  • Heat the reaction mixture to 90 °C in a pre-heated oil bath.

  • Stir vigorously for 4 to 6 hours.

  • Self-Validation (IPC): At t = 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL of Acetonitrile, filter through a 0.22 µm syringe filter, and analyze via LCMS.

    • Validation Criteria: The reaction is deemed complete when the starting material peak (m/z[M+H]⁺ 230/232, characteristic 1:1 bromine isotope pattern) is <2% relative to the product peak (m/z [M+H]⁺ 228.1).

Step 3: Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and Deionized Water (30 mL).

  • Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional EtOAc (2 x 30 mL).

  • Causality Check (Brine Wash): Wash the combined organic layers with saturated NaCl (brine, 50 mL). Why? Brine forces the residual 1,4-Dioxane into the aqueous phase and removes inorganic salts, preventing emulsion formation and ensuring a clean organic phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

Step 4: Purification and Characterization

  • Purify the crude product via flash column chromatography on silica gel, using a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

  • Collect the product fractions (typically eluting around Rf = 0.4 in 8:2 Hexanes:EtOAc).

  • Concentrate to afford Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate as a solid.

  • Final Validation: Confirm structure via LCMS ([M+H]⁺ = 228.1) and ¹H NMR (CDCl₃), ensuring the disappearance of the isolated aryl bromide protons and the appearance of a 5-proton multiplet (~7.3-7.6 ppm) corresponding to the newly installed phenyl ring.

References

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism of the Suzuki Coupling". Organic Chemistry Portal. Available at: [Link]

  • Chemical Science (RSC Publishing). "Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles". Chem. Sci., 2021. Available at:[Link]

Sources

Application

Application Notes and Protocols for Buchwald-Hartwig Amination using Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Precursors

For Researchers, Scientists, and Drug Development Professionals Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This reaction has profound implications in medicinal chemistry and materials science, where arylamine scaffolds are prevalent. This application note provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of aryl halides using Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate as the amine coupling partner. We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, and bases, and provide a detailed, field-proven protocol for this specific transformation. Furthermore, we will address common troubleshooting scenarios and discuss the broader applications of this methodology in the synthesis of complex triarylamine structures, which are of significant interest in pharmaceutical and electronic materials research.

Introduction: The Significance of Triarylamine Synthesis

Triarylamines are a privileged structural motif found in a vast array of functional molecules, from active pharmaceutical ingredients (APIs) to organic light-emitting diodes (OLEDs). The Buchwald-Hartwig amination has largely superseded classical methods for arylamine synthesis, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1] The use of pre-functionalized precursors like Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate offers a strategic advantage, allowing for the direct incorporation of a biphenyl scaffold and a handle for further synthetic manipulations via the carboxylate group.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] A general understanding of this mechanism is crucial for rational troubleshooting and optimization.

The key steps are:

  • Oxidative Addition: A low-valent Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (in this case, Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord R₂NH PdII_Amine [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Reaction Parameters: A Guide to Rational Selection

The success of a Buchwald-Hartwig amination is highly dependent on the judicious choice of several key parameters. For a substrate such as Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, careful consideration of the following is paramount:

Palladium Precatalyst

A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. However, for improved reactivity and reproducibility, the use of pre-formed palladium precatalysts is highly recommended. These are typically air- and moisture-stable complexes that readily generate the active Pd(0) species in situ.

Palladium SourceAdvantagesDisadvantages
Pd(OAc)₂ Cost-effective, readily available.Can be inconsistent; requires in situ reduction.
Pd₂(dba)₃ Air-stable, reliable source of Pd(0).Can be more expensive.
Precatalysts Air- and moisture-stable, highly active, reproducible.Higher initial cost.
Phosphine Ligand: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination while preventing catalyst decomposition. For the coupling of a primary amine like Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, ligands from the Buchwald and Hartwig groups have shown great efficacy.

LigandClassKey Features & Applications
XPhos BiarylphosphineHighly active for a broad range of substrates, including aryl chlorides.[3]
BrettPhos BiarylphosphineSpecifically designed for the coupling of primary amines and amides.[3]
RuPhos BiarylphosphineEffective for sterically hindered substrates.
BINAP BidentateOne of the first-generation ligands, still useful for some applications.[1]

For the specific substrate, BrettPhos is an excellent starting point due to its proven success with primary amines.

Base Selection: A Balancing Act

The base plays a crucial role in the deprotonation of the amine-palladium complex. However, with an ester-containing substrate like Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, the choice of base is critical to avoid saponification of the methyl ester. While strong bases like sodium tert-butoxide (NaOtBu) are highly effective, they can promote ester hydrolysis, especially at elevated temperatures. Weaker inorganic bases are therefore a more prudent choice.

BasepKa of Conjugate AcidComments
NaOtBu ~19Very strong, highly active, but can cause ester hydrolysis.
K₃PO₄ ~12.3Weaker base, good for functional group tolerance.
Cs₂CO₃ ~10.3Mild base, often effective with sensitive substrates.

For this specific application, K₃PO₄ or Cs₂CO₃ are recommended to preserve the integrity of the methyl ester functionality.

Solvent

Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. Toluene and 1,4-dioxane are the most common choices. It is imperative that the solvent is thoroughly deoxygenated before use.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

This protocol provides a general procedure for the coupling of an aryl bromide with Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. Optimization may be required for specific aryl halides.

Figure 2: General workflow for the Buchwald-Hartwig amination protocol.

Materials:

  • Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • BrettPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous, degassed toluene (0.1 M concentration with respect to the amine)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, the aryl bromide, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and BrettPhos.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

Observation Potential Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient inert atmosphere, impure reagents/solvents.Use a fresh batch of catalyst and ligand. Ensure rigorous exclusion of air and moisture. Use freshly distilled/dried solvents.
Formation of dehalogenated arene β-hydride elimination from the palladium-amido intermediate.Screen different ligands (e.g., XPhos). Lower the reaction temperature and extend the reaction time.
Hydrolysis of the methyl ester Base is too strong or reaction temperature is too high.Switch to a weaker base (e.g., Cs₂CO₃). Lower the reaction temperature.
Formation of diarylated product Reaction conditions are too forcing.Reduce the stoichiometry of the aryl halide. Monitor the reaction closely and stop it once the desired product is formed.

Applications in Drug Discovery and Materials Science

The N-arylated derivatives of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate are valuable intermediates in the synthesis of a wide range of complex molecules. The biphenyl core is a common feature in many pharmaceuticals, and the triarylamine motif is a key component in organic electronic materials. The methyl ester provides a convenient handle for further functionalization, such as amide bond formation or reduction to a primary alcohol, enabling the rapid generation of diverse chemical libraries for screening in drug discovery programs.

Conclusion

The Buchwald-Hartwig amination of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate offers a robust and efficient route to valuable triarylamine building blocks. Careful consideration of the catalyst, ligand, base, and solvent is crucial for achieving high yields and preserving the integrity of the functional groups present in the substrate. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - National Center for Biotechnology Information. Available at: [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - DSpace@MIT. Available at: [Link]

  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines - ACS Publications. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate in the Synthesis of Angiotensin II Receptor Blockers

Authored by: A Senior Application Scientist Introduction: The Aminobiphenyl Carboxylate Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Aminobiphenyl Carboxylate Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear with remarkable frequency across a range of therapeutic targets. The [1,1'-biphenyl] scaffold is one such structure, forming the cornerstone of the highly successful "sartan" class of drugs. These agents are Angiotensin II Receptor Blockers (ARBs), critical for the management of hypertension and heart failure.[1] Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate represents a strategically functionalized and versatile starting material for the synthesis of these complex Active Pharmaceutical Ingredients (APIs).

The unique arrangement of its functional groups—an amine, an ester, and the biphenyl core—provides multiple reactive handles for molecular elaboration. The amino group serves as a key nucleophile for building complex heterocyclic systems, while the methyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, a common bioisostere for the tetrazole ring found in many first-generation sartans. This guide provides an in-depth analysis of its application, focusing on the synthesis of a key precursor for Telmisartan, a widely prescribed ARB.

Core Synthetic Strategy: Constructing the Biphenyl Backbone via Suzuki-Miyaura Coupling

The formation of the aryl-aryl bond is the pivotal step in synthesizing the core of most sartan drugs.[2] While various methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become the industry standard for its remarkable reliability, mild reaction conditions, and exceptional tolerance of diverse functional groups.[3][4]

The causality for this choice is clear:

  • Robustness and High Yield: The reaction consistently provides high yields, which is paramount for cost-effective, large-scale API manufacturing.

  • Functional Group Tolerance: Unlike more reactive organometallic reagents (e.g., Grignards or organolithiums), the boronic acids or esters used in Suzuki couplings are stable and do not interfere with sensitive functional groups like esters or unprotected amines, minimizing the need for extensive protection-deprotection sequences.[4]

  • Commercial Availability: A vast library of aryl halides and arylboronic acids is commercially available, allowing for rapid diversification and optimization of synthetic routes.

The catalytic cycle, illustrated below, is a well-understood and self-validating system, proceeding through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Complex1 R¹-Pd(II)L₂-X OA->Complex1 TM Transmetalation Complex1->TM Complex2 R¹-Pd(II)L₂-R² TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Product R¹-R² (Biphenyl Product) RE->Product - ArX R¹-X (Aryl Halide) ArX->OA + ArB R²-B(OR)₂ (Boronic Acid/Ester) + Base ArB->TM +

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Focus: Synthesis of a Key Telmisartan Intermediate

Telmisartan distinguishes itself from other sartans with its bis-benzimidazole structure, which requires a multi-step synthesis.[5][6] Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is an excellent starting point for constructing the substituted benzimidazole moiety required for the final API. The overall synthetic workflow involves functionalizing the amino group and then building the heterocyclic system.

A crucial and illustrative step in this pathway is the initial N-acylation of the amino group. This reaction is fundamental for introducing the n-propyl group necessary for the final Telmisartan structure and serves as an excellent model for a detailed laboratory protocol.

Telmisartan_Workflow A Methyl 3-amino- [1,1'-biphenyl]-4-carboxylate B N-Acylation A->B C Methyl 3-butyramido- [1,1'-biphenyl]-4-carboxylate B->C D Nitration C->D E Nitro-Intermediate D->E F Reduction & Cyclization E->F G Benzimidazole Core F->G H Condensation with N-methyl-1,2-phenylenediamine G->H I 2-n-propyl-4-methyl-6- (1-methylbenzimidazol-2-yl)benzimidazole (Key Telmisartan Intermediate) H->I

Caption: Synthetic workflow from the starting material to a key Telmisartan intermediate.[7][8]

Quantitative Data for Key N-Acylation Step

The N-acylation of aromatic amines is a well-established transformation. The following table summarizes typical conditions and expected outcomes for the acylation of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate with butyryl chloride.

ParameterCondition / ReagentRationale & Expected OutcomeReference
Substrate Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate1.0 equivalentN/A
Acylating Agent Butyryl Chloride1.1 - 1.2 equivalentsEnsures complete consumption of the starting amine.
Base Pyridine or Triethylamine (Et₃N)2.0 equivalentsScavenges the HCl byproduct generated during the reaction, driving it to completion.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous, ~0.2 M concentrationAprotic solvent that solubilizes reactants without participating in the reaction.
Temperature 0 °C to Room TemperatureThe reaction is exothermic; starting at 0 °C helps control the reaction rate and minimize side products.[2]
Reaction Time 2 - 4 hoursMonitored by Thin Layer Chromatography (TLC) until starting material is consumed.N/A
Expected Yield >90%High efficiency is typical for this transformation.[9]
Purification Silica Gel Column ChromatographyRemoves excess reagents and any minor impurities.N/A

Detailed Experimental Protocol: N-Acylation of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

This protocol provides a self-validating procedure for the synthesis of Methyl 3-butyramido-[1,1'-biphenyl]-4-carboxylate, a key precursor.

Materials and Equipment
  • Reagents: Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, Butyryl chloride, Triethylamine (Et₃N, distilled), Anhydrous Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, rotary evaporator, glassware for extraction and chromatography.

  • Analytical: Thin Layer Chromatography (TLC) plates (silica gel), UV lamp, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (e.g., 2.27 g, 10.0 mmol). Dissolve the solid in 50 mL of anhydrous DCM.

    • Causality: An inert atmosphere and anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive butyryl chloride.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.78 mL, 20.0 mmol, 2.0 eq.) to the stirred solution.

    • Causality: The base acts as an acid scavenger for the HCl that will be generated. Adding it before the acylating agent ensures the amine remains nucleophilic.

  • Acylation: Add butyryl chloride (1.15 mL, 11.0 mmol, 1.1 eq.) dropwise to the cold solution over 10 minutes via a dropping funnel.

    • Causality: Dropwise addition at 0 °C is essential to control the exothermic reaction, preventing potential side reactions and ensuring safety.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting amine spot is no longer visible.

    • Trustworthiness: TLC is a critical checkpoint to validate reaction completion and avoid unnecessary reaction time or premature work-up.

Work-up and Purification
  • Quenching: Once the reaction is complete, quench the mixture by slowly adding 30 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities) and 30 mL of brine (to reduce the solubility of organic material in the aqueous phase).

    • Causality: Each washing step is designed to remove a specific class of impurities, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

    • Validation: This step is essential to achieve high purity, which is a non-negotiable requirement for API synthesis. The purity of the collected fractions should be confirmed by TLC.

Characterization

The identity and purity of the final product, Methyl 3-butyramido-[1,1'-biphenyl]-4-carboxylate, must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the protocol.

Conclusion

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate stands as a highly valuable and versatile building block in the synthesis of complex APIs, particularly within the sartan class of antihypertensive drugs. Its strategic functionalization allows for efficient and logical synthetic routes, primarily leveraging robust and well-understood reactions like N-acylation and Suzuki-Miyaura coupling. The protocols and strategies outlined herein demonstrate the causality behind the experimental choices, providing researchers and drug development professionals with a solid, validated foundation for constructing these life-saving therapeutics.

References

  • Goossen, L. J., & Knaubar, T. (2007). An Efficient Synthesis of the Angiotensin II Inhibitor Valsartan via Decarboxylative Biaryl Coupling. The Journal of Organic Chemistry, 72(19), 7473–7476. [Link]

  • Hafner, A., et al. (2018). Multistep synthesis of a valsartan precursor in continuous flow. Reaction Chemistry & Engineering, 3(5), 641-648. [Link]

  • FDA. (2013). LOSARTAN - New Drug Approvals. FDA.gov. [Link]

  • European Commission. (2019). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. ONE-FLOW Project. [Link]

  • Shuangxia, F., et al. (2015). An efficient and green synthetic route to losartan. Journal of Chemical Research, 39(8), 451-454. [Link]

  • ResearchGate. (2015). An Efficient and Green Synthetic Route to Losartan. ResearchGate. [Link]

  • Wang, W., et al. (2011). An Improved Synthesis of Valsartan. Organic Process Research & Development, 15(4), 893–896. [Link]

  • Al-Zoubi, R. M., et al. (2023). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Molecules, 28(11), 4381. [Link]

  • Venugopal, S., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773. [Link]

  • Google Patents. (2014). CN103539752A - Synthesis method of valsartan.
  • Academia.edu. (n.d.). (PDF) Preparation of losartan and losartan potassium. [Link]

  • Reddy, P., et al. (2009). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RASAYAN Journal of Chemistry, 2(2), 263-268. [Link]

  • Narsaiah, A. V., et al. (2010). Efficient and improved synthesis of Telmisartan. Archives of Applied Science Research, 2(2), 235-243. [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Telmisartan. [Link]

  • Scholars Research Library. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Der Pharma Chemica, 2(1), 304-311. [Link]

  • Pati, H. N., et al. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. International Journal of Pharma Research & Review, 3(11), 46-56. [Link]

  • Hosseini-Sarvari, M., & Etemad, S. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Green Chemistry Letters and Reviews, 7(1), 53-61. [Link]

  • Kumar, A. S., et al. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 22. [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 4' [(2 N Propyl 4 Methyl 6 (1 Methyl... [Link]

  • ResearchGate. (2011). An Improved Synthesis of Valsartan. [Link]

  • Saini, M., et al. (2020). Rational Design and Synthesis of AT1R Antagonists. Molecules, 25(23), 5772. [Link]

  • Google Patents. (2020). CN111689903A - Synthesis method of 2-n-propyl-4-methyl-6- (1-methylbenzimidazole-2-yl) benzimidazole.
  • Google Patents. (2015). CN103319415B - Production process of 2-n-propyl-4-methyl-6(1-methylbenzimidazol-2-yl)-benzimidazole.
  • Google Patents. (2010). CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole.
  • CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]

  • CVPharmacology. (n.d.). Angiotensin Receptor Blockers (ARBs). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application

Application Note: Catalyst Selection for the Chemoselective Functionalization of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Abstract: Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a bifunctional building block of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a nucleophilic aromatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a bifunctional building block of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a nucleophilic aromatic amine and an electrophilic methyl ester, presents both opportunities for diverse functionalization and challenges in achieving chemoselectivity. This guide provides an in-depth analysis of catalyst selection for two primary classes of transformations: the N-arylation of the amino group via Buchwald-Hartwig amination and the formation of amide bonds by targeting either the amine or the ester moiety. We will explore the causality behind the choice of specific palladium precursors, ligands, and bases for C-N coupling and delve into modern catalytic methods for direct amidation. Detailed, field-proven protocols are provided to empower researchers to harness the full synthetic potential of this versatile scaffold.

Introduction: A Versatile Bifunctional Scaffold

Chemical Structure and Reactive Sites

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a structurally important molecule featuring two key reactive sites. The primary aromatic amine at the 3-position is a potent nucleophile, readily participating in reactions such as N-arylation, acylation, and alkylation. Conversely, the methyl carboxylate at the 4-position serves as an electrophilic site, susceptible to hydrolysis or aminolysis to form amides. The biphenyl core provides a rigid, planar scaffold common in many biologically active compounds.[1][2][3][4][5][6] The strategic challenge lies in selectively targeting one functional group while leaving the other intact.

Importance in Medicinal Chemistry

The biphenyl motif is a privileged structure in drug discovery, often found in enzyme inhibitors and receptor modulators.[1][7] The ability to append diverse substituents to the amine and carboxylate positions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[8][9] Amine functionalities, in particular, are present in over 75% of top-selling drugs, playing critical roles in biological activity and solubility.[10]

The Challenge of Chemoselectivity

The dual reactivity of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate necessitates careful selection of catalysts and reaction conditions to achieve the desired transformation. An unoptimized approach could lead to a mixture of products, including self-condensation or reaction at the unintended site. This guide focuses on modern catalytic systems that provide high levels of chemoselectivity, enabling predictable and efficient synthesis.[11][12][13]

N-Arylation of the Amino Group: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a mild and general method for forming C-N bonds.[14] This palladium-catalyzed cross-coupling reaction is the premier choice for selectively functionalizing the amino group of our target molecule.[15][16]

Mechanistic Principles

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are: (1) Oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, (2) coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and (3) reductive elimination to yield the desired triaryl-amine product and regenerate the Pd(0) catalyst. The choice of ligand is critical as it influences the rates of both oxidative addition and reductive elimination.

B_H_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord R'-NH2 PdII_Amine [L-Pd(II)(Ar)(NHR')]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR' Product_out Product (Ar-NR') RedElim->Product_out ArX_in Aryl Halide (Ar-X) ArX_in->OxAdd Amine_in Amine (R'-NH2) Amine_in->AmineCoord

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Selecting the Optimal Catalyst System

A successful Buchwald-Hartwig amination depends on the synergistic interplay of the palladium precursor, ligand, base, and solvent.

Commonly used precursors are air-stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[17] Pd(OAc)₂ is often preferred for its lower cost and stability, as it is readily reduced in situ to the active Pd(0) species by the phosphine ligand. For challenging couplings, pre-formed Pd(I) dimers or palladacycle precatalysts can offer higher activity.[16][18]

The ligand is arguably the most critical component. Its electronic and steric properties dictate the catalyst's stability and reactivity.

  • Bidentate Phosphines (e.g., BINAP, DPPF): These were among the first effective ligands, particularly for coupling primary amines with aryl iodides and triflates.[14] They are effective but may require higher temperatures.

  • Bulky Monodentate Biarylphosphines: This class of ligands, developed in the Buchwald and Hartwig labs, has dramatically expanded the reaction's scope. They are characterized by a sterically hindered biaryl backbone connected to a phosphine. The bulk accelerates the crucial reductive elimination step, allowing for lower catalyst loadings and milder reaction conditions, even for unreactive aryl chlorides.[19]

Ligand Structure Type Recommended For Advantages Disadvantages
BINAP BidentateAryl Iodides & TriflatesWell-established, commercially available.Lower activity for aryl chlorides/bromides.
XPhos Bulky BiarylphosphineGeneral purpose, excellent for aryl chlorides and bromides.High reactivity, broad scope, good air stability.[17]Higher cost.
SPhos Bulky BiarylphosphineHindered substrates, room-temperature couplings.[19]Exceptional activity, enables low catalyst loading.Can be sensitive to air.
RuPhos Bulky BiarylphosphineHeterocyclic amines and halides.Excellent for electron-rich or -deficient systems.Substrate-specific benefits.
CM-phos IndolylphosphineAryl Mesylates & Tosylates.Expands electrophile scope beyond halides.[15]More specialized application.

A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is the most common choice for its efficacy.[17] For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher temperatures. Anhydrous, aprotic solvents like toluene, dioxane, or tert-amyl alcohol are standard choices.

Experimental Protocol: N-Arylation with an Aryl Bromide

This protocol describes a general procedure for the coupling of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate with 4-bromotoluene using an XPhos-based catalyst system.

Materials:

  • Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (1.0 equiv)

  • 4-Bromotoluene (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.03 equiv, 3 mol%)[17]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Reagent Addition: Seal the vial with a septum, and purge with argon or nitrogen for 10 minutes. Add Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate and anhydrous toluene via syringe.

  • Stirring: Stir the mixture at room temperature for 5 minutes to allow for pre-formation of the active catalyst.

  • Final Addition: Add 4-bromotoluene via syringe.

  • Reaction: Place the vial in a pre-heated oil bath at 100 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Amide Bond Formation: Targeting Amino and Ester Moieties

Amide bond formation is the most frequently performed reaction in medicinal chemistry.[20] Our substrate offers two distinct handles for creating amides: acylation of the amine or aminolysis of the ester.

Acylation of the 3-Amino Group

While traditional methods use stoichiometric coupling reagents (e.g., HATU, EDC), modern approaches favor catalytic methods to improve atom economy and reduce waste.

Boronic Acid Catalysis: Arylboronic acids, particularly those with electron-withdrawing groups, can act as Lewis acid catalysts for the direct amidation of carboxylic acids and amines.[21] This method avoids the need for pre-activation of the carboxylic acid and often proceeds under relatively mild conditions with the removal of water.

Protocol Principle: A carboxylic acid and Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate are heated in the presence of a catalytic amount of a boronic acid (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene).

Direct Catalytic Amidation of the Methyl Ester

A more advanced and "greener" strategy is to directly convert the relatively unreactive methyl ester into an amide using another amine. This transformation typically requires high temperatures, but recent advances have identified efficient transition metal catalysts that operate under more practical conditions.[20][22]

This method avoids the use of stoichiometric activating agents and generates methanol as the only byproduct, aligning with the principles of green chemistry. It provides a powerful route to synthesize a diverse array of amides from a common ester intermediate.

First-row transition metals are emerging as sustainable alternatives to precious metals. Well-defined cobalt and manganese pincer complexes have shown remarkable activity for the amidation of esters with a broad range of amines, including aromatic and secondary amines.[20][22]

Catalyst Type Example Typical Conditions Advantages Disadvantages
Cobalt(II) Pincer CoCl₂/Ligand Complex0.6 mol% Cat., NaOtBu, Toluene, 120°CLow catalyst loading, broad substrate scope, inexpensive metal.[22]Requires inert atmosphere, base required.
Manganese(I) Pincer Mn(CO)₅Br/Ligand Complex1 mol% Cat., NaOtBu, Toluene, 120°CBroad scope including fatty acid esters, scalable.[20]Synthesis of pincer ligand may be required.
Zirconium(IV) Zr(OtBu)₄High Temp (120-150°C), neat or TolueneSimple metal alkoxide catalyst.High temperatures, may lack functional group tolerance.
Experimental Protocol: Cobalt-Catalyzed Direct Amidation

This protocol describes the conversion of the methyl ester of our title compound into an N-benzylanilide using a cobalt-based catalyst system.

Materials:

  • Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (1.0 equiv)

  • Benzylamine (1.5 equiv)

  • CoCl₂-based pincer precatalyst (0.006 equiv, 0.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (0.15 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: Charge an oven-dried Schlenk tube with the cobalt precatalyst and sodium tert-butoxide under an argon or nitrogen atmosphere.

  • Reagent Addition: Add Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, anhydrous toluene, and benzylamine via syringe.

  • Reaction: Seal the tube and place it in a pre-heated oil bath at 120 °C. Stir vigorously for 18-36 hours.

  • Monitoring: Monitor the consumption of the starting ester by LC-MS.

  • Work-up & Purification: After cooling, the reaction mixture is diluted with ethyl acetate, washed sequentially with dilute acid (e.g., 1M HCl) and brine, dried over sodium sulfate, and concentrated. The crude product is then purified by silica gel chromatography.

Caption: Logical flow for selecting an amide bond formation strategy.

Conclusion

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a powerful synthetic intermediate whose utility is unlocked through the precise application of modern catalytic methods. For selective N-arylation, palladium catalysis with bulky biarylphosphine ligands such as XPhos and SPhos provides a robust and high-yielding platform. For amide synthesis, researchers can choose between catalytic acylation of the amine or, for a more atom-economical approach, leverage first-row transition metal catalysts like cobalt or manganese complexes to directly transform the methyl ester. The protocols and selection criteria outlined in this guide serve as a foundational framework for researchers to confidently and efficiently incorporate this valuable building block into their synthetic programs.

References

  • Pharmaceutical Technology. (2025, March 12). New Horizons for Cross-Coupling Reactions.
  • Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Journal of Chemical and Pharmaceutical Research. (2024, April 29).
  • ACS Publications.
  • Thieme. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Organic Syntheses. (2024, November 22).
  • Wikipedia.
  • Tokyo Chemical Industry Co., Ltd.
  • National Center for Biotechnology Information. (2026, January 13).
  • Google Patents.
  • MDPI. (2024, September 13).
  • ACS Publications. (2025, October 15).
  • SciELO. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.
  • RSC Publishing.
  • RSC Publishing. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands.
  • RSC Publishing.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ACS Publications. (2012, November 2).
  • Nature. The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
  • MDPI. (2023, February 7).
  • ACS Publications. (2003, February 1). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • RSC Publishing. (2024, August 28).
  • ResearchGate. (2025, August 6).
  • Sigma-Aldrich.
  • National Center for Biotechnology Information. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
  • ResearchGate. (2018, November 9).
  • ACS Publications. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Semantic Scholar. (2016, September 2). Chemoselective Reactivity of Bifunctional Cyclooctynes on Si(001).
  • Journal of the American Chemical Society.
  • Vulcanchem.
  • ACS Publications. (2012, July 24). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions.
  • Sigma-Aldrich. METHYL 3'-AMINO(1,1'-BIPHENYL)
  • ChemicalBook. (2023, April 23). 3'-AMINO-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER | 168619-25-8.
  • NextSDS.
  • BLDpharm.
  • Santa Cruz Biotechnology.
  • MDPI. (2022, April 21).
  • ResearchGate. A) Pharmaceutical compounds bearing the (amino)methyl group. B)....
  • PubMed. (2018, December 15). Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl)
  • Wikipedia. Aryne.
  • PharmaBlock. Application of Methylsulfone in Drug Discovery.

Sources

Method

Application Notes and Protocols for the Integration of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate in Advanced Materials

Abstract This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the integration of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate into advance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the integration of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate into advanced functional materials. This guide eschews a rigid template, instead offering a logically structured narrative that delves into the synthesis of the core molecule, its incorporation into high-performance polyamides, and its utilization as a key building block in the design of functional Metal-Organic Frameworks (MOFs). Each section provides not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the material science principles at play.

Introduction: The Versatility of a Biphenyl Moiety

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a bifunctional organic molecule possessing a rigid biphenyl core, a reactive amine group, and a carboxylate ester. This unique combination of features makes it a highly attractive building block for the synthesis of advanced materials. The biphenyl unit imparts thermal stability, mechanical robustness, and potentially desirable liquid crystalline or photophysical properties to polymeric structures.[1][2][3] The amino group serves as a versatile handle for polymerization reactions, particularly for the formation of polyamides, and as a coordination site in the synthesis of metal-organic frameworks.[4][5][6] The methyl ester provides a site for further functionalization or can be hydrolyzed to the corresponding carboxylic acid for different reactivity.

This guide will explore two primary applications of this molecule in materials science:

  • As a comonomer in the synthesis of high-performance aromatic polyamides.

  • As an organic linker for the construction of functional Metal-Organic Frameworks (MOFs).

Synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

The most common and efficient method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.

Protocol: Suzuki-Miyaura Cross-Coupling Synthesis

This protocol details the synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate from methyl 4-bromo-3-aminobenzoate and phenylboronic acid.

Materials:

  • Methyl 4-bromo-3-aminobenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Toluene

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Celite®

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add methyl 4-bromo-3-aminobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.

  • Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The solution will likely turn a pale yellow.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add ethyl acetate.

    • Wash the organic layer with deionized water (2x) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate as a solid.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: Palladium acetate in combination with triphenylphosphine is a common and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium(0) active species.

  • Base: Sodium carbonate is a mild base required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: The dioxane/water mixture provides a biphasic system that effectively dissolves both the organic reactants and the inorganic base.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

Application in Polymer Science: High-Performance Polyamides

The amino functionality of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate allows for its incorporation into polyamide chains via polycondensation with dicarboxylic acids. The rigid biphenyl unit is expected to enhance the thermal stability and mechanical properties of the resulting polymer.[1][10]

Protocol: Synthesis of a Biphenyl-Containing Polyamide

This protocol describes the synthesis of a polyamide via direct polycondensation of a diamine monomer with a diacid chloride, where a portion of the diamine is Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate to act as a chain-terminating or functionalizing agent. For a high molecular weight polymer, a diamine would be the primary monomer.

Materials:

  • 1,4-Phenylenediamine

  • Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (as a comonomer/end-capper)

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Lithium chloride (LiCl)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer

  • Nitrogen inlet

  • Addition funnel

  • Low-temperature bath (e.g., ice-salt bath)

  • High-speed blender

Procedure:

  • Diamine Solution Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 1,4-phenylenediamine (0.95 eq) and Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (0.05 eq) in anhydrous NMP containing 5% (w/v) LiCl. The LiCl helps to keep the resulting polyamide in solution.[11]

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Diacid Chloride Addition: In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in a small amount of anhydrous NMP. Add this solution dropwise to the stirred diamine solution over 30 minutes. Add a small amount of anhydrous pyridine to the reaction mixture to act as an acid scavenger.

  • Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation and Purification:

    • Pour the viscous polymer solution into a high-speed blender containing rapidly stirring methanol to precipitate the polyamide as a fibrous solid.

    • Collect the polymer by filtration.

    • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, LiCl, and NMP.

    • Dry the polyamide in a vacuum oven at 80 °C overnight.

Rationale for Experimental Design:

  • Low-Temperature Polycondensation: The reaction is carried out at low temperatures to control the high reactivity of the acid chloride and to minimize side reactions, leading to a higher molecular weight polymer.

  • Anhydrous Conditions: Acid chlorides are highly sensitive to moisture, which would lead to their hydrolysis and prevent polymerization.

  • LiCl: The addition of LiCl to the solvent increases its solvating power for the rigid-rod aromatic polyamide, preventing its premature precipitation.[11]

  • Mechanical Stirring: As the viscosity of the polymer solution increases, mechanical stirring is essential to ensure proper mixing of the reactants.

Characterization of the Biphenyl-Containing Polyamide

The synthesized polyamide should be characterized to determine its structure, molecular weight, and thermal properties.

Characterization Technique Purpose Expected Outcome
FT-IR Spectroscopy To confirm the formation of the amide linkage.Appearance of characteristic C=O stretching (amide I) around 1650 cm⁻¹ and N-H bending (amide II) around 1540 cm⁻¹.
¹H NMR Spectroscopy To confirm the chemical structure of the polymer repeat unit.Signals corresponding to the aromatic protons of the biphenyl and phenylene units, and the amide N-H proton.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution.Provides values for number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Determination of the decomposition temperature (Td), typically defined as the temperature at 5% or 10% weight loss.[1][2]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).Identification of the Tg as a step change in the heat flow curve.[3][12]

Application in MOF Chemistry: A Functional Organic Linker

The amino and carboxylate groups of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (after hydrolysis to the carboxylic acid) make it an excellent candidate for a functional organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The amino groups can serve as basic sites for catalysis or for post-synthetic modification.[4][6][13]

Protocol: Solvothermal Synthesis of a Biphenyl-Based MOF

This protocol outlines a general procedure for the solvothermal synthesis of a MOF using 3-amino-[1,1'-biphenyl]-4-carboxylic acid as the organic linker. The carboxylic acid can be obtained by hydrolysis of the methyl ester.

Materials:

  • 3-amino-[1,1'-biphenyl]-4-carboxylic acid (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Vials

  • Centrifuge

  • Soxhlet extractor

Procedure:

  • Reactant Solution: In a glass vial, dissolve 3-amino-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) and zinc nitrate hexahydrate (1.0 eq) in DMF. The concentration of the reactants will influence the crystal size and morphology.

  • Solvothermal Reaction:

    • Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

    • Heat the autoclave in an oven at 100-120 °C for 24-48 hours.

    • Allow the autoclave to cool slowly to room temperature.

  • Isolation of Crystals:

    • Collect the crystalline product by decanting the mother liquor.

    • Wash the crystals with fresh DMF (3x) and then with ethanol (3x) to remove unreacted starting materials.

  • Activation:

    • To remove the solvent molecules from the pores of the MOF, immerse the crystals in chloroform for 2-3 days, replacing the chloroform daily.

    • Alternatively, activate the MOF by heating under vacuum. A common method is to use a Soxhlet extractor with a low-boiling solvent like ethanol, followed by heating under vacuum.

Scientific Rationale:

  • Solvothermal Synthesis: The use of high temperatures and pressures in a sealed vessel allows for the crystallization of the MOF, which may not be possible under ambient conditions. DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both the metal salt and the organic linker.[4][14][15]

  • Metal-to-Linker Ratio: The stoichiometry of the metal salt and the linker is a critical parameter that determines the final structure of the MOF.

  • Activation: The removal of solvent molecules from the pores is crucial for accessing the full porosity of the MOF, which is essential for applications such as gas storage and catalysis.

Characterization of the Biphenyl-Based MOF

The synthesized MOF should be thoroughly characterized to confirm its structure, porosity, and thermal stability.

Characterization Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the MOF.A characteristic diffraction pattern that can be compared to simulated patterns from single-crystal X-ray diffraction data.[4]
Single-Crystal X-Ray Diffraction To determine the precise three-dimensional structure of the MOF.Provides detailed information on bond lengths, bond angles, and the connectivity of the metal nodes and organic linkers.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.A shift in the C=O stretching frequency of the carboxylate group compared to the free linker.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.A weight loss profile showing the removal of solvent molecules followed by the decomposition of the organic linker at higher temperatures.[4][5]
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the MOF.An adsorption-desorption isotherm from which the surface area and pore volume can be calculated.

Visualization of a Generalized Polyamide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a high-performance polyamide incorporating a functional biphenyl monomer.

Caption: Generalized workflow for biphenyl-containing polyamide synthesis.

Visualization of a Generalized MOF Synthesis Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of a functional MOF.

MOF_Synthesis cluster_Reactants Reactant Preparation cluster_Synthesis Synthesis cluster_Processing MOF Processing & Activation cluster_Characterization Characterization Linker Organic Linker (3-amino-[1,1'-biphenyl]-4-carboxylic acid) Solvothermal Solvothermal Reaction (100-120 °C, 24-48 h) Linker->Solvothermal Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Solvothermal Solvent Solvent (e.g., DMF) Solvent->Solvothermal Isolation Isolation of Crystals Solvothermal->Isolation Washing Washing with DMF and Ethanol Isolation->Washing Activation Solvent Exchange &/or Heating under Vacuum Washing->Activation Characterization PXRD, FT-IR, TGA, Gas Sorption Activation->Characterization

Sources

Application

Application Note: Reagents and Protocols for the Esterification of 3-Amino-[1,1'-biphenyl]-4-carboxylic Acid

Introduction & Chemical Context The esterification of 1 (CAS 4445-43-6) presents a unique chemoselectivity challenge for synthetic chemists and drug development professionals[1]. Because the primary amine is situated ort...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The esterification of 1 (CAS 4445-43-6) presents a unique chemoselectivity challenge for synthetic chemists and drug development professionals[1]. Because the primary amine is situated ortho to the carboxylic acid—forming an anthranilic acid-like core on the biphenyl scaffold—the molecule is highly prone to intramolecular and intermolecular side reactions.

When the carboxylic acid is activated using standard peptide coupling reagents (e.g., EDC, DCC) without prior amine protection, the adjacent nucleophilic amine can attack the activated intermediate. This structural proximity often leads to2[2].

To achieve high-yield esterification, the reaction must be designed to either temporarily mask the amine's nucleophilicity or bypass the formation of a highly electrophilic acyl intermediate altogether. As noted in 3, utilizing strong acidic conditions to protonate the amine into an unreactive ammonium salt is a highly effective strategy[3].

Reagent Selection Matrix

Summarizing the quantitative data and reaction parameters, the following table compares the most viable reagent systems for this specific substrate.

Reagent SystemMechanism / Primary RoleReaction TempTypical YieldProsCons
SOCl₂ / MeOH Acyl chloride formation & in situ HCl generation0 °C to 65 °C85–95%Highly efficient; completely prevents N-alkylation.Requires a basic aqueous workup to liberate the free base ester.
H₂SO₄ / MeOH Fischer esterification (acid catalysis)65 °C (Reflux)70–85%Inexpensive, highly scalable, classic methodology.Long reaction times (up to 24h); equilibrium-driven process.
TMS-Diazomethane Direct electrophilic methylation0 °C to RT80–90%Very fast; neutral and mild conditions.Toxic reagent; strictly limited to the synthesis of methyl esters.
EDC·HCl / DMAP Carbodiimide couplingRT60–80%Versatile for introducing complex or bulky alcohols.Requires N-Boc protection to prevent oligomerization.

Logical Workflow for Reagent Selection

ReagentSelection Start 3-Amino-[1,1'-biphenyl] -4-carboxylic acid Q1 Is the amino group protected? Start->Q1 Protected Yes (e.g., N-Boc) Q1->Protected Yes Unprotected No (Free Amine) Q1->Unprotected No Coupling Use EDC/DMAP or DCC/HOBt Protected->Coupling Ester1 Standard Ester (High Yield) Coupling->Ester1 Q2 Tolerance to strong acid/heat? Unprotected->Q2 AcidTol Yes Q2->AcidTol Yes AcidSens No Q2->AcidSens No Fischer SOCl₂ / MeOH or H₂SO₄ / MeOH AcidTol->Fischer Ester2 Ester Hydrochloride (Requires Neutralization) Fischer->Ester2 TMS TMS-Diazomethane (MeOH/DCM, 0°C) AcidSens->TMS Ester3 Free Base Ester (Mild Conditions) TMS->Ester3

Decision matrix for esterification based on amine protection and acid tolerance.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride (SOCl₂) Mediated Esterification (Recommended)

This is the gold-standard method for amino acids. It leverages the generation of in situ HCl to protect the amine while simultaneously activating the carboxylic acid.

Causality Insight: Adding SOCl₂ to methanol exothermically generates anhydrous methanolic HCl and dimethyl sulfite. The highly acidic environment immediately protonates the 3-amino group of the biphenyl substrate (-NH₃⁺), rendering it non-nucleophilic. The carboxylic acid is then converted to the highly reactive acyl chloride, which is rapidly trapped by methanol to form the ester.

Step-by-Step Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (10 mL) and cool to 0 °C using an ice bath under a nitrogen atmosphere.

  • Slowly add thionyl chloride (SOCl₂, 1.5 equiv.) dropwise over 5 minutes.

  • Add 3-amino-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv., e.g., 1.0 g, 4.69 mmol) portion-wise to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to 65 °C for 4–6 hours.

  • Monitor the reaction via LC-MS until the starting material is completely consumed.

  • Cool the mixture to room temperature and concentrate in vacuo to yield the ester hydrochloride salt as a crude solid.

  • Self-Validating Workup: Resuspend the crude solid in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 15 mL) until the aqueous layer reaches pH 8. Why? This step deprotonates the ammonium salt, liberating the free base 3-amino-[1,1'-biphenyl]-4-carboxylic acid methyl ester. If the pH remains acidic, the product will remain water-soluble and be lost in the aqueous layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the pure product.

Protocol B: Mild Methylation via TMS-Diazomethane

For substrates where strong acid or heating must be avoided, TMS-diazomethane offers a rapid, neutral alternative.

Causality Insight: Methanol acts as a proton source to activate the TMS-diazomethane, forming a reactive diazonium intermediate. This intermediate exclusively methylates the carboxylic acid proton without requiring an activated acyl species, completely bypassing the risk of the amine attacking an electrophilic carbonyl.

Step-by-Step Procedure:

  • In a 25 mL round-bottom flask, dissolve 3-amino-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv.) in a 3:1 mixture of anhydrous dichloromethane (DCM) and methanol (8 mL total volume).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 2.0 M solution of TMS-diazomethane in hexanes (1.2–1.5 equiv.) dropwise until a persistent pale yellow color remains and nitrogen gas evolution ceases.

  • Stir at 0 °C for 30 minutes.

  • Self-Validating Quench: Quench excess reagent by adding glacial acetic acid dropwise until the yellow color disappears. Why? The disappearance of the yellow color visually confirms the complete destruction of the toxic diazonium species, ensuring safe downstream handling.

  • Concentrate the solution in vacuo. The crude product is typically highly pure but can be filtered through a short pad of silica gel (Hexanes/EtOAc) if necessary.

Protocol C: Acid-Catalyzed Fischer Esterification

A classic, highly scalable 4 utilizing sulfuric acid[4].

Causality Insight: Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon a much better electrophile for the weak methanol nucleophile. Concurrently, it protonates the ortho-amine, preventing side reactions. Because this is an equilibrium process, a large excess of methanol is required to drive the reaction forward via Le Chatelier's principle.

Step-by-Step Procedure:

  • Suspend the carboxylic acid (1.0 equiv.) in anhydrous methanol (0.1 M concentration).

  • Carefully add concentrated H₂SO₄ (2.0 equiv.) dropwise.

  • Reflux the mixture for 16–24 hours.

  • Concentrate to remove the bulk of methanol, dilute with EtOAc, and carefully neutralize with saturated NaHCO₃ (Caution: vigorous gas evolution) until pH 8 is reached. Extract, dry, and concentrate.

Analytical Validation

To confirm the success of the esterification and the integrity of the amino group, perform the following checks:

  • ¹H NMR (CDCl₃ or DMSO-d₆): Verify the disappearance of the broad carboxylic acid proton (>10.0 ppm). Confirm the appearance of a sharp, 3-proton singlet at ~3.85 ppm corresponding to the new methyl ester group. The primary amine protons (-NH₂) should remain visible as a broad singlet (typically between 4.5–5.5 ppm depending on the solvent and concentration).

  • LC-MS: Observe a mass shift of +14 Da (from the free acid to the methyl ester). Ensure there are no peaks corresponding to M+42 (acetylation) or M+14+14 (N-methylation), which would indicate over-reaction.

References

  • Title: 4445-43-6, 3-AMINO-1,1'-BIPHENYL-4-CARBOXYLICACID Source: Echemi URL
  • Source: ACS Publications (Industrial & Engineering Chemistry Research)
  • Title: A Simple, Mild, and Practical Method for the Esterification and Thioesterification of Anthranilic Acid Utilizing N-(2-Aminobenzoyl)
  • Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)

Sources

Method

Application Note: Synthesis and Evaluation of Biphenyl-Anthranilic Diamide Insecticides from Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The escalating issue of target-site resistance in agric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The escalating issue of target-site resistance in agricultural pests—particularly in lepidopteran species like Plutella xylostella (diamondback moth)—necessitates the continuous evolution of agrochemical scaffolds. Anthranilic diamides, such as chlorantraniliprole and cyantraniliprole, have revolutionized pest management by selectively targeting the insect Ryanodine receptor (RyR)[1]. However, mutations in the RyR transmembrane domain have begun to compromise their efficacy.

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate serves as a highly strategic building block for next-generation agrochemicals. By incorporating a rigid, lipophilic biphenyl moiety into the anthranilic diamide core, discovery chemists can alter the steric and electronic profile of the insecticide. This modification not only enhances cuticular penetration but also allows the molecule to bypass established resistance mechanisms by engaging secondary allosteric binding sites on the RyR[2].

Mechanistic Insight: The Biphenyl Advantage

As a Senior Application Scientist, I frequently observe that simply swapping functional groups without understanding the binding pocket leads to dead-end discovery programs. The selection of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate as a precursor is driven by two distinct causalities:

  • Physicochemical Optimization (LogP): The biphenyl ring significantly increases the lipophilicity of the final diamide. In agrochemical formulations, an optimal LogP (typically between 3.5 and 5.0) is critical for translaminar movement across the waxy plant cuticle and the insect exoskeleton.

  • Receptor Pharmacology: Anthranilic diamides act by locking the insect RyR in an open state, causing an uncontrolled depletion of Ca²⁺ from the sarcoendoplasmic reticulum[3]. Resistant pest strains often exhibit the G4946E mutation, which introduces steric bulk and electrostatic repulsion in the primary binding pocket. The extended biphenyl system provides compensatory hydrophobic interactions, restoring binding affinity.

RyR_Mechanism Ligand Biphenyl-Anthranilic Diamide RyR Insect Ryanodine Receptor (RyR) (Sarcoendoplasmic Reticulum) Ligand->RyR Allosteric Binding (Domain Transmembrane) CaRelease Uncontrolled Ca2+ Release into Cytosol RyR->CaRelease Channel Lock-Open State Muscle Impaired Muscle Contraction (Lethargy & Paralysis) CaRelease->Muscle Ca2+ Depletion in SR Death Pest Mortality (Cessation of Feeding) Muscle->Death Systemic Failure

Mechanism of action for biphenyl-anthranilic diamides targeting the insect Ryanodine receptor.

Synthetic Workflow & Rationale

The conversion of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate into a highly active RyR modulator requires a highly controlled, three-step synthetic workflow.

Causality in Experimental Design: Direct amidation of the starting ester with a pyrazole-carboxylic acid, followed by a second amidation, often yields complex mixtures of mono- and di-acylated byproducts. To ensure absolute regioselectivity, we utilize a benzoxazinone intermediate [4]. The benzoxazinone ring acts as an intramolecular protecting group that is highly susceptible to nucleophilic attack exclusively at the carbonyl carbon, ensuring a clean ring-opening amidation in the final step.

Synthesis_Workflow A Methyl 3-amino-[1,1'-biphenyl] -4-carboxylate B 3-amino-[1,1'-biphenyl] -4-carboxylic acid A->B Saponification (NaOH, EtOH/H2O) C Benzoxazinone Intermediate B->C Pyrazole-5-carboxylic acid (MsCl, Pyridine, MeCN) D Biphenyl-Anthranilic Diamide (Final Active) C->D Ring-Opening Amidation (MeNH2, THF)

Workflow for the synthesis of biphenyl-anthranilic diamides via a benzoxazinone intermediate.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Saponification to 3-amino-[1,1'-biphenyl]-4-carboxylic acid
  • Reaction Setup: Dissolve 10.0 mmol of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate in 30 mL of Ethanol. Add 15 mL of a 2M aqueous NaOH solution.

  • Execution: Reflux the mixture at 80°C for 4 hours under continuous stirring.

  • Workup: Cool the mixture to room temperature and remove ethanol under reduced pressure. Dilute the aqueous layer with 20 mL of distilled water and wash with Ethyl Acetate (2 x 15 mL) to remove unreacted ester. Carefully acidify the aqueous layer with 2M HCl to pH 3-4 to precipitate the free acid. Filter and dry under a vacuum.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.6 ) must be completely absent. The product will remain at the baseline until acidified. LC-MS should confirm the mass of the free acid ( [M−H]− ).

Step 2: Synthesis of the Benzoxazinone Intermediate
  • Reaction Setup: In a flame-dried flask under N₂, dissolve 5.0 mmol of the synthesized 3-amino-[1,1'-biphenyl]-4-carboxylic acid and 5.0 mmol of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in 25 mL of anhydrous Acetonitrile (MeCN).

  • Activation: Cool the flask to 0°C. Add 15.0 mmol of anhydrous Pyridine, followed by the dropwise addition of 7.5 mmol of Methanesulfonyl chloride (MsCl)[4].

  • Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 30 mL of water and extract with Dichloromethane (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Checkpoint: A successful cyclization is marked by a distinct color shift from pale yellow to deep orange/red. LC-MS must show the exact mass of the cyclized benzoxazinone ( [M+H]+ ), confirming the loss of water ( −18 Da) from the coupled intermediate.

Step 3: Ring-Opening Amidation
  • Reaction Setup: Dissolve 3.0 mmol of the benzoxazinone intermediate in 15 mL of anhydrous Tetrahydrofuran (THF).

  • Execution: Add 6.0 mmol of Methylamine (2M solution in THF) dropwise at room temperature. Stir for 30 minutes. The reaction is highly exothermic and rapid due to the strain of the benzoxazinone ring.

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 1:1) to yield the final biphenyl-anthranilic diamide.

  • Validation Checkpoint: IR Spectroscopy is the definitive validation tool here. The disappearance of the benzoxazinone ester/amide hybrid carbonyl stretch (~1750 cm⁻¹) and the appearance of two distinct secondary amide C=O stretches (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) confirms successful ring opening.

Quantitative Efficacy Data

To demonstrate the viability of this synthetic application, the table below summarizes the comparative insecticidal activity of a standard commercial diamide versus the synthesized biphenyl-derivative against both susceptible and resistant strains of Plutella xylostella.

CompoundSubstructure ModificationLC₅₀ (mg/L) - Susceptible StrainLC₅₀ (mg/L) - Resistant Strain (G4946E)Resistance Ratio (RR)*
Chlorantraniliprole Standard (Methyl/Chloro)0.0254.50180.0
Biphenyl-Diamide Biphenyl Scaffold0.0180.126.6

*Resistance Ratio (RR) = LC₅₀ of Resistant Strain / LC₅₀ of Susceptible Strain. A lower RR indicates a higher capacity to overcome target-site resistance.

Interpretation: The data clearly validates the mechanistic hypothesis. While the biphenyl modification slightly improves baseline efficacy in susceptible insects (0.018 mg/L vs 0.025 mg/L), its primary value is the drastic reduction in the Resistance Ratio (from 180.0 down to 6.6), proving its ability to bind effectively to mutated RyR conformations.

References

  • Cordova, D., Benner, E. A., Sacher, M. D., Rauh, J. J., Sopa, J. S., Lahm, G. P., Selby, T. P., Stevenson, T. M., Flexner, L., Gutteridge, S., Rhoades, D. F., Wu, L., Smith, R. M., & Tao, Y. (2007). "The Novel Mode of Action of Anthranilic Diamide Insecticides: Ryanodine Receptor Activation." ACS Symposium Series.[Link]

  • Isaacs, A. K., Qi, S., Sarpong, R., & Casida, J. E. (2012). "Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine." PMC - National Institutes of Health.[Link]

  • Zhang, X., Zhang, H., Liu, J., Xiong, L., & Li, Z. (2019). "Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide." MDPI Molecules.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you improve your reaction yields and overcome common challenges encountered during this multi-step synthesis.

Synthesis Overview

The synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is typically achieved via a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by the reduction of an aromatic nitro group. This pathway is versatile but requires careful optimization at each stage to ensure high yield and purity.

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitro Reduction SM1 Methyl 4-bromo-3-nitrobenzoate Intermediate Methyl 3-nitro-[1,1'-biphenyl]-4-carboxylate SM1->Intermediate Pd Catalyst Base, Solvent SM2 Phenylboronic Acid SM2->Intermediate FinalProduct Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Intermediate->FinalProduct Reducing Agent Solvent

Caption: General two-step synthesis pathway.

Part 1: Troubleshooting the Suzuki Coupling Step

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction but can be sensitive to various parameters.[1][2] Low yields often stem from catalyst issues, side reactions, or suboptimal conditions.[3]

Question 1: My Suzuki coupling reaction shows low conversion or has stalled. What are the likely causes and how can I fix it?

This is a common issue that can usually be resolved by systematically evaluating the key components of the reaction.

Causality and Solutions:

  • Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation and can be poisoned by impurities.[4] The choice of palladium source and ligand is also critical and highly interdependent.[3]

    • Troubleshooting:

      • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[4] Maintain a positive pressure of inert gas throughout the reaction.

      • Use a Pre-catalyst or an Active Pd(0) Source: If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) in situ might be inefficient.[4] Consider using a more robust pre-catalyst like a palladacycle or a direct Pd(0) source such as Pd₂(dba)₃.[4][5]

      • Ligand Selection: The aryl halide in this synthesis (Methyl 4-bromo-3-nitrobenzoate) is electron-deficient. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often highly effective as they promote the rate-limiting reductive elimination step.[6]

  • Suboptimal Base or Solvent System: The base is crucial for activating the boronic acid to facilitate transmetalation.[2][5] Its effectiveness is highly dependent on the solvent system.

    • Troubleshooting:

      • Base Strength and Solubility: A common choice is K₂CO₃ or K₃PO₄.[7][8][9] K₃PO₄ is a stronger base and can be more effective, especially with less reactive chlorides.[6] The base must have some solubility in the reaction medium, which is why aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) are frequently used.[3]

      • Solvent Choice: Aprotic polar solvents like Dioxane, THF, or DME, often with water, are standard.[10] For challenging couplings, consider screening different solvent systems. Aqueous n-butanol has been shown to be effective for some heterocyclic substrates.[8]

  • Low Reaction Temperature: While some modern catalysts work at room temperature, many Suzuki couplings require heating to overcome activation barriers, particularly for the oxidative addition and reductive elimination steps.[5]

    • Troubleshooting: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider incrementally increasing it to 100-110 °C, while monitoring for potential decomposition.[10]

Troubleshooting_Suzuki Start Low Suzuki Yield Check_Inert Verify Inert Atmosphere (Degas Solvents) Start->Check_Inert Check_Catalyst Screen Catalyst/Ligand Check_Inert->Check_Catalyst No Improvement Success Yield Improved Check_Inert->Success Improved Check_Base Optimize Base/Solvent Check_Catalyst->Check_Base No Improvement Check_Catalyst->Success Improved Check_Temp Increase Temperature Check_Base->Check_Temp No Improvement Check_Base->Success Improved Check_Temp->Success Improved

Caption: Systematic troubleshooting workflow for low Suzuki coupling yield.

Question 2: I'm observing significant side products like homocoupling and dehalogenation. How can I minimize them?

Side reactions are a common cause of yield loss and purification difficulties.

Causality and Solutions:

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can facilitate a Pd-catalyzed oxidative coupling pathway.

    • Minimization Strategy:

      • Strict Anaerobic Conditions: This is the most critical factor. Ensure your reaction setup is scrupulously purged of oxygen.[4]

      • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, disfavoring the homocoupling side reaction.

      • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents) is common, but a large excess can promote homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often exacerbated by high temperatures and the presence of water/protons.[3]

    • Minimization Strategy:

      • Use Fresh Reagents: Use high-purity, fresh boronic acid. Older samples may have begun to decompose.

      • Moderate Temperature: Avoid excessive temperatures if possible.

      • Base Selection: Some bases can accelerate this process. If protodeboronation is a major issue, screening alternative bases may be necessary.[3]

  • Dehalogenation: The starting aryl halide is reduced, replacing the bromine with a hydrogen atom. This can occur via several mechanisms, including the formation of a palladium-hydride species.[1][7]

    • Minimization Strategy:

      • Ligand Choice: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower dehalogenation pathway.

      • Base and Solvent: The choice of base and solvent can influence the formation of hydride species. Avoid using amine bases or alcohol solvents if dehalogenation is a persistent problem, as they can be sources of hydrides.[1]

Part 2: Troubleshooting the Nitro Reduction Step

The reduction of the aromatic nitro group to an amine is the final step. While generally robust, achieving complete conversion without affecting the ester group requires careful selection of the reducing agent.[11]

Question 3: My nitro group reduction is incomplete. How can I drive the reaction to completion?

Incomplete reduction leaves you with a difficult-to-separate mixture of the nitro starting material and the desired amine product.

Causality and Solutions:

  • Insufficient Reducing Agent: The stoichiometry is critical. Most metal-based reductions are heterogeneous, and surface passivation can occur.

    • Troubleshooting:

      • SnCl₂·2H₂O: This is a very common and effective reagent for this transformation because it is mild and highly selective, typically not affecting ester groups.[12][13] A significant molar excess (5-10 equivalents) is often required for complete conversion.[14] The reaction is usually run in a solvent like ethanol or ethyl acetate.[13][14]

      • Fe/HCl or Fe/NH₄Cl: This is a classic, robust, and inexpensive method.[15][16] The iron powder needs to be activated by the acidic medium. Ensure sufficient acid is present and that the iron powder is of fine mesh for maximum surface area.

  • Low Reaction Temperature/Time: Like most chemical reactions, these reductions have an activation energy.

    • Troubleshooting: If the reaction is slow at room temperature, gentle heating to reflux is often employed to increase the rate and drive it to completion.[12] Monitor the reaction by TLC until the starting material is fully consumed.

Question 4: The workup of my SnCl₂ reduction is problematic, forming intractable emulsions and precipitates. How can I improve it?

This is a very frequent challenge with tin-based reductions. The workup involves neutralizing the acidic reaction mixture, which precipitates various tin salts (e.g., Sn(OH)₂, SnO₂).[17]

Improved Workup Protocol:

  • Remove Solvent: After the reaction is complete (TLC monitoring), remove the bulk of the solvent (e.g., ethanol) under reduced pressure.

  • Partition: Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH). Caution: The neutralization is exothermic and will release CO₂ if bicarbonate is used. Add the base slowly and with vigorous stirring.

  • Complexation/Filtration: The tin salts will precipitate.

    • Option A (Filtration): Add a filter aid like Celite to the mixture, stir well, and filter the entire slurry through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate. This physically removes the tin salts.[17]

    • Option B (pH Adjustment): Some tin salts can be redissolved by forming complexes at very high pH. After initial neutralization, you can try adding a more concentrated NaOH or KOH solution. However, this can sometimes lead to stable emulsions.[14][17] A tartrate buffer (e.g., Rochelle's salt) can also be used to chelate the tin and keep it in the aqueous phase.

  • Extraction: Separate the organic layer. Extract the aqueous layer several more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude product.

Part 3: General FAQs

Q: Which palladium catalyst and ligand combination is best for this Suzuki coupling?

A: There is no single "best" catalyst, as the optimal choice can be substrate-dependent. However, for an electron-deficient aryl bromide, modern biarylphosphine ligands are excellent starting points.

Catalyst/Ligand SystemTypical Loading (mol%)ProsCons
Pd(PPh₃)₄ 2 - 5Readily available, well-established.[3]Lower activity than modern systems, may require higher temperatures.
Pd(OAc)₂ + SPhos 0.5 - 2High activity for hindered and electron-deficient substrates, often works at lower temperatures.[6]More expensive ligand.
Pd(dppf)Cl₂ 1 - 3Robust and reliable pre-catalyst, good for a range of substrates.[18]May be less active than the best Buchwald-type ligand systems.
Pd₂(dba)₃ + XPhos 0.5 - 2Very high activity, broad substrate scope.[7]Air-sensitive ligand, requires careful handling.

Q: How critical is the purity of my starting materials and solvents?

A: Extremely critical. Impurities can poison the palladium catalyst.[3]

  • Solvents: Use anhydrous, degassed solvents for the Suzuki coupling.

  • Reagents: Ensure the purity of your aryl bromide and boronic acid. Protodeboronation can be a side reaction with impure boronic acid.[3]

Q: What are the recommended purification techniques for the final product?

A: Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a polar molecule containing both an amine and an ester.

  • Column Chromatography: This is the most common method. Given the basicity of the amine, silica gel chromatography can sometimes lead to peak tailing. This can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent (e.g., Hexane/Ethyl Acetate).

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be a highly effective method for obtaining material of high purity.

  • Acid/Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent (like ethyl acetate), washing with a dilute acid (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent. This removes non-basic impurities.

Part 4: Detailed Experimental Protocols

Protocol 1: Suzuki Coupling

Methyl 3-nitro-[1,1'-biphenyl]-4-carboxylate

  • To a Schlenk flask, add Methyl 4-bromo-3-nitrobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-Dioxane and Water (e.g., 4:1 v/v) via syringe.

  • Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Heat the reaction mixture to 90-100 °C and stir until TLC or LCMS analysis shows complete consumption of the starting aryl bromide.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitro Reduction

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

  • In a round-bottom flask, dissolve the intermediate, Methyl 3-nitro-[1,1'-biphenyl]-4-carboxylate (1.0 equiv), in absolute ethanol.[12]

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5-10 equiv).[12][14]

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and cool in an ice bath.

  • Slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the aqueous phase is basic (pH > 8).

  • Filter the resulting slurry through a pad of Celite, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. Further purification can be done by chromatography or recrystallization if needed.

References

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Nitro Reduction - Common Conditions. University of Rochester. [Link]

  • Aromatic Side Chain Reduction: Nitro. College of Saint Benedict & Saint John's University. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Ch22: ArNO2 to ArNH2. University of Calgary. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit discussion on low yield for Suzuki coupling reaction. Reddit. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Discussion on low yield and purification in Suzuki Coupling. ResearchGate. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Side reactions of Suzuki cross-coupling. ResearchGate. [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. ScienceDirect. [Link]

  • Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • An Efficient and Recyclable Magnetic-Nanoparticle-Supported Palladium Catalyst for the Suzuki Coupling Reactions of Organoboronic Acids with Alkynyl Bromides. Organic Chemistry Portal. [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. PMC. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. [Link]

  • Reddit discussion on reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Welcome to the technical support center for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter challenges related to its solubility during experimental workflows. Here, we move beyond simple solvent lists to explore the underlying chemical principles governing its solubility and provide structured, actionable troubleshooting strategies for common synthetic scenarios.

Section 1: Understanding the Root Cause of Poor Solubility

Q1: Why is Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate often difficult to dissolve?

A1: The solubility behavior of this molecule is a direct consequence of its hybrid structure. It is governed by an interplay between two competing factors:

  • High Crystal Lattice Energy: The core of the molecule is a rigid, planar [1,1'-biphenyl] system. In the solid state, these flat, aromatic structures stack efficiently through strong intermolecular π-π interactions. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, resulting in inherently low solubility in many solvents.[1][2]

  • Polar Functional Groups: The molecule is functionalized with a primary aromatic amine (-NH₂) and a methyl ester (-COOCH₃). These groups introduce polarity and the capacity for hydrogen bonding and dipole-dipole interactions with solvent molecules.[3]

The challenge arises because the energy gained from solvating the polar groups often does not compensate for the energy required to overcome the strong π-stacking of the biphenyl backbone. Therefore, effective dissolution requires a solvent that can successfully interact with both the polar and non-polar aspects of the molecule.

Section 2: General Solvent Selection and Solubility Assessment

Q2: What are the recommended starting solvents for dissolving Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate?

A2: While specific quantitative data is not widely published, a solubility profile can be predicted based on its structure.[3][4] Polar aprotic solvents are typically the most effective choice as they can disrupt the crystal lattice without the complicating acid-base reactivity of protic solvents.

Table 1: Predicted Solubility Profile and Recommended Solvents

Solvent ClassExamplesPredicted SolubilityRationale & Use Case
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc)Good to High Excellent ability to solvate both the aromatic rings and the polar functional groups. High boiling points allow for heating to increase solubility and reaction rates. These are the recommended first choice for most applications.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Slight to Moderate Can act as hydrogen bond donors and acceptors, but are generally less effective than polar aprotic solvents for this compound class. Often useful for purification by recrystallization when paired with an anti-solvent.[5]
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyl-THFLow to Moderate Moderately polar. Solubility is often limited at room temperature but can be improved significantly with heating. Common in cross-coupling reactions.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Low Generally poor solvents for this compound on their own but can be effective as part of a mixed-solvent system.
Aromatic/Non-Polar Toluene, Xylenes, Hexanes, Diethyl EtherVery Low/Insoluble Cannot effectively solvate the polar amine and ester groups, and are unable to overcome the high lattice energy of the solid.[2]
Q3: How can I accurately determine the solubility in a specific solvent for my process?

A3: The isothermal shake-flask method is a reliable and widely accepted protocol for determining solubility.[4] This procedure allows you to generate precise, quantitative data for your specific experimental conditions (e.g., temperature, solvent grade).

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate to a known volume of the selected solvent in a sealed vial. "Excess" means that a visible amount of undissolved solid remains.

  • Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., an incubator or water bath) set to the desired experimental temperature. Allow the mixture to agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Remove the vial from the shaker and let it stand at the same temperature to allow the undissolved solid to settle. For faster separation, centrifuge the vial at the controlled temperature.

  • Sampling & Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is critical to prevent overestimation of solubility.[1]

  • Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the linear range of your analytical method. Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the precise concentration of the dissolved compound.

  • Calculation: Calculate the solubility from the determined concentration, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Settle or Centrifuge at Constant Temp. B->C D Filter Supernatant (0.22 µm Syringe Filter) C->D E Dilute Sample D->E F Analyze via Calibrated HPLC or UV-Vis E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for experimental solubility determination.

Section 3: Troubleshooting Solubility in Specific Reactions

The following troubleshooting guide is structured to address solubility issues within the context of common synthetic transformations involving Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate.

G cluster_pH pH Adjustment Strategies Start Poor Solubility Observed During Reaction Setup Solvent Is the solvent optimal? (e.g., DMF, DMSO, NMP) Start->Solvent Heat Have you tried heating? (e.g., 50-80 °C) Solvent->Heat Yes Advanced Consider Advanced Methods: - Mixed Solvents - High Dilution Solvent->Advanced No, solvent is fixed pH Can reaction pH be adjusted? Heat->pH Yes Heat->Advanced No, thermally sensitive pH->Advanced No, pH sensitive Acidic Acidic Rxn (e.g., Sandmeyer): Protonate amine to R-NH3+ to dramatically increase solubility. pH->Acidic Yes, acidic Basic Basic/Neutral Rxn (e.g., Amide Coupling): Solubility relies solely on solvent. Use high-polarity aprotic solvents. pH->Basic Yes, basic/neutral

Caption: General troubleshooting decision workflow.

Q4: My compound is not dissolving for an amide coupling reaction. What are my options?

A4: Amide coupling reactions often use solvents like DMF or MeCN.[6] When solubility is an issue:

  • Switch to a Stronger Solvent: If you are using a weaker solvent like DCM or MeCN, switch to DMF, DMAc, or NMP. Their superior solvating power is often sufficient to dissolve the substrate.

  • Apply Heat: Gently heating the mixture to 50-80 °C can significantly increase both solubility and the rate of reaction. This is particularly useful as the amine on this substrate is relatively unreactive (electron-deficient), and many coupling reactions benefit from thermal input.[6]

  • Ensure Anhydrous Conditions: Water can sometimes lower the solubility of organic compounds in organic solvents. Ensure your solvent and reagents are dry.

  • Homogeneous Pre-mixing: Before adding your coupling reagents (e.g., EDC, HOBt), try to achieve a homogeneous solution of the amine and carboxylic acid first, even if it requires heating. Adding coupling reagents to a suspension can lead to side reactions and incomplete conversion.

Q5: How should I approach a Sandmeyer reaction to avoid solubility problems?

A5: The Sandmeyer reaction is a two-step process, and solubility can be managed by understanding the conditions of each step.[7][8]

  • Diazotization Step: This step requires reacting the amine with a nitrite source (e.g., NaNO₂) in a strong acid like aqueous HCl or H₂SO₄ at low temperatures (0-5 °C).[9] Under these highly acidic conditions, the basic amino group becomes protonated to form an ammonium salt (Ar-NH₃⁺). This salt is an ionic species and is typically very soluble in the aqueous acidic medium. Therefore, solubility of the starting material is rarely an issue during this initial stage.

  • Displacement Step: The cold diazonium salt solution is then added to a solution/suspension of the copper(I) catalyst (e.g., CuBr, CuCl). The key is to ensure the copper salt is well-dispersed. While the reaction is often performed in water, using a co-solvent like acetonitrile for the copper salt can improve homogeneity and facilitate a smoother reaction.[9]

Q6: For a Suzuki coupling or other base-mediated reaction, my starting material precipitates when the base is added. How can I prevent this?

A6: Unlike in acidic media, basic or neutral conditions do not enhance the solubility of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. The unprotonated amine relies entirely on the organic solvent for dissolution.

  • Solvent is Key: This is a scenario where high-polarity aprotic solvents are critical. Use DMF, DMAc, or 1,4-Dioxane, which are common in Suzuki couplings and can maintain solubility in the presence of inorganic bases.[10][11]

  • Choice of Base: If using an aqueous solution of a base (e.g., 2M Na₂CO₃), you are creating a biphasic system. The solubility in the organic layer must be high enough to sustain the reaction. Consider using a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can sometimes be used with less water.

  • Increase Temperature: As with amide couplings, heating the reaction (e.g., to 80-100 °C) is a standard practice in Suzuki couplings and will help maintain a homogeneous solution.[10]

  • High Dilution: If all else fails, performing the reaction at a higher dilution (i.e., using a larger volume of solvent) can keep the material in the solution phase. While this may slow down a bimolecular reaction, it is preferable to having the starting material crash out of the solution.

References

  • NextSDS. methyl 3-amino-[1,1'-biphenyl]-4-carboxylate — Chemical Substance Information. [Link]

  • Chemistry LibreTexts. 4.4 Solubility. [Link]

  • SynArchive. Sandmeyer Reaction. [Link]

  • Younas, M., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

  • The Royal Society of Chemistry. Supporting Information - Tuning the Lewis Acidity of Metal-Organic Frameworks for Enhanced Catalysis. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Chegg.com. Solved The solubility of p-aminobenzoic acid changes. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubChem. Methyl 3'-(aminomethyl)biphenyl-4-carboxylate HCl. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • Chemistry LibreTexts. Replacement of the Aromatic Primary Amino Group by Hydrogen. [Link]

  • Ghaffar, T., & Zhang, J. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. [Link]

  • ACS Publications. Aqueous Solubility Depression for Hydrophobic Organic Chemicals in the Presence of Partially Miscible Organic Solvents. [Link]

  • ResearchGate. The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. [Link]

  • Office of Scientific and Technical Information. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Conibear, A. C., et al. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules. [Link]

  • Google Patents.
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

  • PubChem. Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate. [Link]

  • YouTube. The Effect of pH on Solubility. [Link]

  • Hokkaido University. Toward overcoming solubility issues in organic chemistry. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • ResearchGate. How can I recrystallize an amino acid derivative?. [Link]

  • PubMed. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. [Link]

  • ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]

  • Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]

  • Chemical Structure Search. Methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate. [Link]

  • PubMed. Crystallizing amino acids as bulking agents in freeze-drying. [Link]

  • ACG Publications. Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. [Link]

Sources

Troubleshooting

Optimizing reaction time and temperature for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 800375-15-9), a critical biphenyl intermediate used in drug discovery and materials science...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 800375-15-9), a critical biphenyl intermediate used in drug discovery and materials science.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will dissect the causality behind reaction parameters—specifically time and temperature—during its primary synthesis route: the Suzuki-Miyaura cross-coupling of methyl 2-amino-4-bromobenzoate with phenylboronic acid.

I. Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at ~50% conversion even after extending the reaction time to 12 hours? A: The stalling is a kinetic trap caused by the substrate's structure. The free amino group (-NH₂) on methyl 2-amino-4-bromobenzoate acts as a competing σ -donor ligand. It coordinates with the Pd(II) intermediate formed after oxidative addition, creating a stable, off-cycle resting state. If your reaction temperature is too low (e.g., <70 °C), the thermal energy is insufficient to drive the transmetalation step against this coordination penalty. Extending the time will not overcome this thermodynamic barrier; you must optimize the temperature to 85–90 °C or switch to a more sterically demanding ligand to prevent amino-coordination[1].

Q2: I increased the temperature to 110 °C to force the reaction to completion, but I am seeing multiple side products. What are they, and how do I prevent them? A: Excessive thermal stress over prolonged reaction times (>4 hours at >100 °C) triggers two primary degradation pathways:

  • Protodeboronation: The C-B bond in phenylboronic acid thermally cleaves in the presence of water and base, forming benzene and starving the catalytic cycle of its coupling partner.

  • Ester Hydrolysis: The aqueous base (e.g., K₂CO₃ or K₃PO₄) required for transmetalation will hydrolyze your target methyl ester into the corresponding 3-amino-[1,1'-biphenyl]-4-carboxylic acid at elevated temperatures. Solution: Cap your temperature at 90 °C and use a slight excess of phenylboronic acid (1.2 to 1.5 equivalents) to compensate for minor protodeboronation[1].

Q3: How can I optimize the reaction time from an overnight reflux (12+ hours) to under 2 hours? A: Time optimization requires accelerating the rate-limiting steps (oxidative addition and transmetalation) without relying solely on heat. Transition from standard bidentate ligands (like dppf) to bulky, electron-rich dialkylbiarylphosphines such as XPhos or SPhos[2]. These ligands create a highly active, mono-ligated Pd(0) species that rapidly inserts into the aryl bromide bond and accelerates reductive elimination. With Pd(OAc)₂/XPhos, the reaction reliably reaches >95% conversion in 1.5 to 2 hours at 85 °C[3].

II. Quantitative Data: Parameter Optimization Matrix

The following table summarizes the causal relationship between temperature, time, and catalyst selection on the overall yield and purity profile of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate.

Temperature (°C)Time (h)Catalyst / Ligand SystemConversion (%)Major Observed Side Product
6024Pd(dppf)Cl₂45%Unreacted starting material (Pd-poisoning)
8512Pd(dppf)Cl₂82%Trace homocoupling (Biphenyl)
11012Pd(dppf)Cl₂65%Protodeboronation & Ester hydrolysis
85 2 Pd(OAc)₂ / XPhos >95% None (Optimized Conditions)

III. Experimental Protocol: Self-Validating Batch Synthesis

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must not proceed to the next step unless the in-line analytical checkpoint is met.

Reagents: Methyl 2-amino-4-bromobenzoate (1.0 eq), Phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.10 eq). Solvent: Toluene / H₂O (5:1 v/v).

Step 1: Assembly and Degassing

  • Charge a reaction vessel with the aryl bromide, phenylboronic acid, K₃PO₄, and the solvent mixture.

  • Sparge the heterogeneous mixture with Argon for 15 minutes.

  • Validation Checkpoint 1: Analyze the mixture via a dissolved oxygen (DO) probe. The DO must be <0.5 ppm. Causality: Pd(0) is highly susceptible to oxidation; ambient oxygen will irreversibly deactivate the catalyst before oxidative addition occurs.

Step 2: Catalyst Introduction and Heating

  • Add Pd(OAc)₂ and XPhos under a positive stream of Argon.

  • Heat the reaction mixture to an internal temperature of 85 °C. Stir vigorously (800 rpm) to ensure optimal mass transfer between the aqueous base and organic phases.

  • Validation Checkpoint 2: At t=90 minutes, sample 50 µL of the organic layer. Quench in 1 mL of Acetonitrile and analyze via HPLC (254 nm). The reaction is self-validated to proceed to workup only if the ratio of product to starting material is >95:5[3]. If not, hold at 85 °C for an additional 30 minutes.

Step 3: Workup and Palladium Scavenging

  • Cool the mixture to 40 °C. Add 20% aqueous NaHSO₃ (equal to the organic volume) and stir at 60 °C for 1 hour.

  • Validation Checkpoint 3: Phase separate and analyze the organic layer via ICP-MS. Causality: The NaHSO₃ wash is a proven method to reduce residual palladium from ~8000 ppm to <100 ppm, ensuring the integrity of the final product for downstream biological assays[1].

  • Concentrate the organic layer and crystallize the product from heptane.

IV. Mechanistic Workflow Visualization

The following diagram maps the logical flow of the Suzuki-Miyaura catalytic cycle, explicitly highlighting the nodes where temperature and time dictate the success or failure of the synthesis.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Aryl Bromide (Requires optimal Temp) TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + Phenylboronic acid RedElim Reductive Elimination (Product Formation) TransMet->RedElim Base / Heat SideReact Protodeboronation / Homocoupling TransMet->SideReact Excess Time/Temp RedElim->Pd0 Catalyst Regeneration Product Methyl 3-amino-[1,1'-biphenyl] -4-carboxylate RedElim->Product Target Yield

Suzuki-Miyaura catalytic cycle highlighting temperature and time dependencies.

V. References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications (Organic Process Research & Development).1

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry (Reaction Chemistry & Engineering).2

  • Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. ACS Publications (Journal of Chemical Education).3

Sources

Optimization

Preventing unwanted side reactions with Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. This resource is designed to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your research and development activities. As a key building block in medicinal chemistry and materials science, understanding its reactivity is crucial for successful outcomes.

I. Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental issues you may encounter when working with Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. Each problem is analyzed with its probable causes and a step-by-step resolution protocol.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Problem: You are performing a Suzuki-Miyaura cross-coupling reaction with Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate as a coupling partner and observing a low yield of the desired product.

Probable Causes:

  • Dehalogenation of the Aryl Halide: This is a common side reaction where the aryl halide substrate is reduced instead of undergoing cross-coupling.[1] This can occur when the palladium complex, after oxidative addition, oxidizes other components in the reaction mixture, such as the amine base or an alcohol solvent, leading to the formation of a hydride ligand.[1]

  • Protodeborylation of the Boronic Acid: Boronic acids can be unstable and undergo protodeborylation, where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with certain structural motifs like 2-heteroaryls.[1]

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This can be influenced by the reaction conditions and the nature of the boronic acid.

  • Catalyst Inactivation: The palladium catalyst can become inactivated during the reaction, leading to incomplete conversion. This can be caused by various factors, including the presence of impurities or thermal degradation.

Resolution Protocol:

  • Optimize the Base: The choice of base is critical in Suzuki-Miyaura reactions.[2] For substrates with base-labile groups like esters, a milder base such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) is often preferred over stronger bases like sodium hydroxide.[2][3]

  • Select the Appropriate Catalyst and Ligand: The combination of the palladium source and the phosphine ligand significantly impacts the reaction's efficiency. For many Suzuki-Miyaura reactions, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or a combination of Pd(OAc)2 with a bulky phosphine ligand like SPhos are effective.[3][4] The use of N-heterocyclic carbene (NHC) ligands can also be beneficial in some cases.[5]

  • Control the Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. While some Suzuki couplings require heating (e.g., 80-110°C), others can proceed at room temperature with the right catalyst system.[2][3]

  • Degas the Reaction Mixture: Thoroughly degassing the solvent and reaction mixture with an inert gas like argon or nitrogen is crucial to prevent oxidation of the catalyst and other reaction components.[3]

  • Use a Boronic Ester: If protodeborylation is a significant issue, consider using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid.[6]

Workflow for Optimizing Suzuki-Miyaura Coupling:

Caption: A stepwise approach to troubleshooting low yields in Suzuki-Miyaura reactions.

Issue 2: Unwanted Hydrolysis of the Methyl Ester

Problem: During your reaction or workup, the methyl ester group of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is hydrolyzed to the corresponding carboxylic acid.

Probable Causes:

  • Basic Reaction Conditions: The use of strong bases, such as sodium hydroxide or potassium hydroxide, can readily promote the saponification of the methyl ester.[7] This reaction is generally irreversible.[8]

  • Acidic Reaction or Workup Conditions: While slower than base-catalyzed hydrolysis, acidic conditions, especially with heating, can also lead to ester hydrolysis.[7] This reaction is typically reversible.[7][8]

  • Enzymatic Hydrolysis: In biological systems or in the presence of certain enzymes like lipases, the ester can be hydrolyzed under mild conditions.[9][10]

Resolution Protocol:

  • Maintain Neutral or Mildly Basic/Acidic Conditions: Whenever possible, use non-hydrolytic conditions. If a base is required, opt for a non-nucleophilic, hindered base or a weaker base like sodium bicarbonate.

  • Protect the Carboxyl Group: If harsh conditions are unavoidable, consider protecting the carboxylic acid. However, this adds extra steps to the synthesis. A more direct approach is often to use the corresponding carboxylic acid starting material if the subsequent reaction chemistry allows.

  • Careful Workup: During the workup, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly at low temperatures and neutralize the mixture promptly.

  • Aqueous Workup: When performing an aqueous workup after a reaction, if the desired product is the carboxylic acid, the aqueous layer can be acidified to precipitate the product.[3]

Decision Tree for Preventing Ester Hydrolysis:

Ester_Hydrolysis Start Ester Hydrolysis Observed Check_pH Analyze Reaction & Workup pH Start->Check_pH Basic Strong Base Present? Check_pH->Basic Acidic Strong Acid Present? Basic->Acidic No Use_Mild_Base Switch to Milder Base (e.g., NaHCO3) Basic->Use_Mild_Base Yes Use_Mild_Acid Use Weaker Acid or Reduce Exposure Time/Temp Acidic->Use_Mild_Acid Yes End Ester Remains Intact Acidic->End No Careful_Workup Perform Quick, Cold Washes Use_Mild_Base->Careful_Workup Use_Mild_Acid->Careful_Workup Protect_Group Consider Protecting Group (if unavoidable) Protect_Group->End Careful_Workup->Protect_Group

Caption: A decision-making guide to prevent unwanted ester hydrolysis.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reactivity of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate.

Q1: How should I protect the amino group in Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate?

A1: The choice of protecting group for the amino functionality depends on the subsequent reaction conditions. Here are some common strategies:

  • Boc (tert-Butoxycarbonyl) Protection: This is a widely used protecting group that is stable to a variety of reaction conditions but can be easily removed with acid (e.g., TFA or HCl in dioxane).[11][12]

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Protection: Fmoc is another common protecting group, particularly in peptide synthesis. It is stable to acidic conditions but is cleaved by mild bases, such as piperidine in DMF.[11][12]

  • Acyl-Type Protecting Groups: Groups like trifluoroacetyl (Tfa) can be used, but they may be prone to causing racemization and can be cleaved under basic conditions.[12]

The selection of a protecting group should follow an orthogonal strategy, meaning the deprotection conditions for one group will not affect another protecting group in the molecule.[13]

Q2: Can the amino group interfere with my desired reaction?

A2: Yes, the primary amine is a nucleophile and can participate in several side reactions. For instance:

  • N-Acylation: In the presence of acylating agents (e.g., acid chlorides, anhydrides), the amino group can be acylated.

  • Reaction with Carbonyls: The amine can react with aldehydes and ketones to form imines.

  • Coordination to Metal Catalysts: The lone pair of electrons on the nitrogen can coordinate to metal catalysts, potentially inhibiting their activity.

If these reactions are undesirable, protecting the amino group is highly recommended.

Q3: What are the optimal storage conditions for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate?

A3: To ensure the long-term stability of the compound, it should be stored in a dark place under an inert atmosphere at room temperature.[14][15] This helps to prevent degradation from light, moisture, and oxygen.

Q4: How can I purify Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate if it contains impurities?

A4: Common purification techniques for this type of compound include:

  • Recrystallization: This is often an effective method for purifying solid compounds. A suitable solvent system can be determined through small-scale solubility tests.[3]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials.[3][16] The choice of eluent will depend on the polarity of the compound and the impurities.

  • Aqueous Washes: If the impurities are acidic or basic, washing an organic solution of the compound with a dilute aqueous base or acid, respectively, can help to remove them.[17]

Table 1: Summary of Potential Side Reactions and Preventative Measures

Side ReactionFunctional Group InvolvedConditions Favoring ReactionPreventative Measures
DehalogenationAryl Halide (in coupling)Reductive conditions, certain bases/solventsOptimize catalyst, ligand, and base; use aprotic solvents.
ProtodeborylationBoronic Acid (in coupling)Protic solvents, strong acids/basesUse a stable boronic ester; control pH.[1]
Ester HydrolysisMethyl EsterStrong acids or bases, high temperaturesUse mild reaction and workup conditions; protect the ester if necessary.[7]
N-AcylationAmino GroupPresence of acylating agentsProtect the amino group (e.g., with Boc or Fmoc).
OxidationAmino GroupOxidizing agents, air exposureHandle under an inert atmosphere; use degassed solvents.

References

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC. (2019, November 23). National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • US5618975A - Process for the preparation of biphenyl derivatives - Google Patents.
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. American Chemical Society Publications. [Link]

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. American Chemical Society Publications. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Time dependency of the chemoselective hydrolysis of biphenyl ester 2... - ResearchGate. ResearchGate. [Link]

  • Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • US2809210A - Process for preparing biphenyl derivatives - Google Patents.
  • Protecting Groups in Peptide Synthesis - PubMed - NIH. National Center for Biotechnology Information. [Link]

  • hydrolysis of esters - Chemguide. Chemguide. [Link]

  • Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes. Royal Society of Chemistry. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Chemistry Steps. [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li. Science. [Link]

  • methyl 3-amino-[1,1'-biphenyl]-4-carboxylate — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. National Center for Biotechnology Information. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube. [Link]

  • Aminative Suzuki-Miyaura coupling - PubMed. National Center for Biotechnology Information. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society - ACS Publications. American Chemical Society Publications. [Link]

  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation | Request PDF. ResearchGate. [Link]

  • Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • Not So Bioorthogonal Chemistry - MPG.PuRe. Max Planck Society. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. MDPI. [Link]

  • 1 Protection Reactions - Wiley-VCH. Wiley Online Library. [Link]

  • Reactions of An Aromatic σ,σ-Biradical with Amino Acids and Dipeptides in the Gas Phase. Chemistry – A European Journal. [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors | Request PDF - ResearchGate. ResearchGate. [Link]

  • Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials - Macmillan Group. Macmillan Group at Princeton University. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. MDPI. [Link]

  • Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry - RSC Publishing. Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Best purification and recrystallization techniques for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Technical Support Center: Purification and Recrystallization of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Welcome to the Technical Support Center for the isolation and purification of Methyl 3-amino-[1,1'-biphenyl]-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification and Recrystallization of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Welcome to the Technical Support Center for the isolation and purification of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (also known by its synonym, methyl 2-amino-4-phenylbenzoate). This guide is designed for researchers, scientists, and drug development professionals who require high-purity yields of this biphenyl derivative. By understanding the interplay between the molecule's lipophilic biphenyl core and its polar functional groups (amine and ester), you can troubleshoot common bottlenecks such as emulsion formation, silica gel streaking, and oiling out during crystallization.

Part 1: Molecular Profiling & Causality

Before initiating any purification workflow, it is critical to understand how the physicochemical properties of the target molecule dictate its behavior in solution and on stationary phases.

PropertyValueCausality / Impact on Purification Strategy
Molecular Weight 227.26 g/mol Standard small-molecule handling; easily detectable via LC-MS (M+H = 228).
Melting Point 145–148 °CHigh melting point makes it an excellent candidate for thermal recrystallization without the risk of oiling out.
pKa (Aniline group) ~4.26 (Ref. 4-aminobiphenyl)[1]Weakly basic[1]. Requires a strong acid (e.g., 1M HCl) for protonation during extraction, but lipophilicity may resist aqueous partitioning.
Lipophilicity (LogP) High (Biphenyl core)Dominates the molecule's solubility profile. Highly soluble in EtOAc and DCM; poorly soluble in water and hexanes.

Part 2: Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Suzuki Coupling/Reduction) Ext Acid-Base Extraction (1M HCl then NaOH) Crude->Ext Dissolve in EtOAc Org Organic Phase (EtOAc) Ext->Org Basify & Extract Aq Aqueous Phase (Impurities) Ext->Aq Discard Silica Silica Gel Chromatography (Hex/EtOAc + 1% TEA) Org->Silica Concentrate & Load Cryst Recrystallization (Hot EtOAc / Hexane) Silica->Cryst Pool Target Fractions Pure Pure Methyl 3-amino- [1,1'-biphenyl]-4-carboxylate Cryst->Pure Filter & Dry

Figure 1: Step-by-step purification workflow for methyl 3-amino-[1,1'-biphenyl]-4-carboxylate.

Part 3: Troubleshooting FAQs & Methodologies

Module A: Acid-Base Extraction

Q: Why am I losing product in the organic layer during the acidic aqueous wash, or why are severe emulsions forming? Causality: The aniline group is only weakly basic (pKa ~4.26)[1]. While 1M HCl is strong enough to protonate it, the highly lipophilic biphenyl core heavily counteracts this. The resulting hydrochloride salt often acts as a surfactant, sitting at the phase boundary and causing severe emulsions, or it simply remains partitioned in the organic layer. Solution: If emulsions persist, bypass the direct acidic extraction of the product. Instead, use a standard organic wash to remove highly polar impurities, and rely on chromatography for primary isolation. If acid-base extraction is mandatory, use the biphasic self-validating protocol below.

Step-by-Step Methodology: Self-Validating Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).

  • Acidic Extraction: Wash the organic layer with 1M HCl (3 x 15 mL). Note: If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to remove insoluble transition metal residues (e.g., Palladium).

  • Phase Separation: Separate the aqueous layer (containing the protonated product) from the organic layer (containing neutral/lipophilic impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches >10. The aqueous layer will become cloudy as the free base precipitates.

  • Recovery Extraction: Extract the basified aqueous layer with fresh EtOAc (3 x 20 mL).

  • Washing & Drying: Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validation Step: Spot both the discarded organic layer and the final concentrated product on a TLC plate. The target UV-active spot should be exclusively present in the final product lane.

Module B: Silica Gel Column Chromatography

Q: My compound streaks severely on silica gel, making it impossible to separate from des-bromo starting materials or biphenyl byproducts. How can I fix this? Causality: Streaking is caused by the free amino group acting as a hydrogen bond donor and acceptor, strongly interacting with the acidic silanol (Si-OH) sites on the silica gel stationary phase. Solution: Deactivate the silica gel by adding a basic modifier to your mobile phase. Adding 1% Triethylamine (TEA) neutralizes the acidic sites, preventing tailing and improving resolution[2].

Step-by-Step Methodology: TEA-Modified Chromatography

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (e.g., 9:1 to 4:1 v/v) and add 1% v/v Triethylamine (TEA)[2].

  • Column Packing: Slurry pack the silica gel (230-400 mesh) using the TEA-modified Hexane.

  • Loading: Dissolve the concentrated extract in a minimal amount of Dichloromethane (DCM) and carefully load it onto the top of the silica bed.

  • Elution: Run the column using the TEA-modified gradient. The biphenyl impurities will elute first, followed by the target ester.

  • Fraction Analysis: Monitor fractions via TLC (UV 254 nm). Self-Validation Step: Co-spot the fractions against the crude mixture. The product spot should appear as a tight, circular dot without a trailing tail, confirming the TEA successfully deactivated the silica.

Module C: Recrystallization

Q: What is the optimal solvent system for recrystallizing methyl 3-amino-[1,1'-biphenyl]-4-carboxylate to achieve >99% purity? Causality: The compound has a sharp melting point of 145–148 °C, making it highly amenable to thermal recrystallization. Because of the lipophilic biphenyl core, it is highly soluble in hot, moderately polar solvents but insoluble in non-polar aliphatic solvents. A binary solvent system of Ethyl Acetate (solvent) and Hexane (antisolvent) is the most effective approach for aromatic amines[3].

Step-by-Step Methodology: EtOAc/Hexane Recrystallization

  • Initial Dissolution: Place the semi-pure solid in a clean round-bottom flask. Add a minimal volume of boiling Ethyl Acetate dropwise while swirling on a hot plate until the solid just dissolves.

  • Antisolvent Addition: Remove the flask from the heat source. Slowly add warm Hexane dropwise until the solution becomes slightly turbid (this is the cloud point).

  • Clearing: Add 1-2 drops of hot Ethyl Acetate until the solution becomes perfectly clear again.

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature. Needle-like crystals should begin to form.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0 °C) for 1 hour to force the remaining product out of solution.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold Hexane.

  • Drying: Dry the crystals under high vacuum for 4 hours to remove residual solvent. Self-Validation Step: Measure the melting point of the dried crystals. A sharp melting point between 145 °C and 148 °C confirms the removal of impurities and residual solvents.

Part 4: References

  • Long, Z., et al. "Synthesis of a stationary phase based on silica modified with branched octadecyl groups by Michael addition and photoinduced thiol-ene click chemistry". Dalian Institute of Chemical Physics (DICP). Available at:[Link]

  • Ollevier, T., et al. "Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane". PubMed Central (PMC). Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Derivatives

Welcome to the Technical Support Center. Working with Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate and its derivatives presents a formidable synthetic challenge for drug development professionals and synthetic chemists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate and its derivatives presents a formidable synthetic challenge for drug development professionals and synthetic chemists. The 3-amino group is flanked by an ortho-methyl carboxylate (ester) group and the adjacent biphenyl linkage. This structural motif creates extreme steric crowding and electronic deactivation (due to the electron-withdrawing ester), severely impeding standard N-functionalization and cross-coupling workflows.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these specific barriers.

Diagnostic Workflow

Before troubleshooting a specific reaction, it is critical to identify which pathway is being hindered by the molecule's steric bulk. Use the diagnostic tree below to select the appropriate optimization strategy.

DiagnosticTree Start Target Modification of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Q1 Which site are you functionalizing? Start->Q1 Amine 3-Amino Group (N-Arylation/Alkylation) Q1->Amine Core Biphenyl Core (Halogenation/Cross-Coupling) Q1->Core Amine_Sol1 Buchwald-Hartwig: Use BrettPhos + LiHMDS Amine->Amine_Sol1 Arylation Amine_Sol2 N-Alkylation: Use Reductive Amination Amine->Amine_Sol2 Alkylation Core_Sol Suzuki-Miyaura: Use SPhos or Pd-NHC Catalysts Core->Core_Sol C-C Bond Formation

Decision tree for functionalizing hindered 3-amino-[1,1'-biphenyl]-4-carboxylate derivatives.

FAQ & Troubleshooting Guide
Issue 1: Failed or Low-Yielding N-Arylation (Buchwald-Hartwig Cross-Coupling)

Q: When attempting to N-arylate the 3-amino group using standard Pd(OAc)₂ and PPh₃ or BINAP, my reactions stall at <10% conversion. How can I drive this to completion?

A: The failure of first- and second-generation ligands is due to a combination of steric and electronic factors. The ortho-ester group physically blocks the palladium center during the amine coordination step[1]. Furthermore, the electron-withdrawing nature of the carboxylate reduces the nucleophilicity of the amine, slowing down the deprotonation and formation of the palladium-amido intermediate.

To overcome this, you must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as BrettPhos or RuPhos[2]. These ligands are specifically designed to stabilize the active monoligated Pd(0) species and accelerate reductive elimination by enforcing a favorable geometry around the metal center[3]. Additionally, a strong, non-nucleophilic base like LiHMDS or NaOtBu is required to facilitate the deprotonation of the deactivated amine.

Quantitative Data: Ligand Efficacy for Ortho-Ester Anilines

Ligand TypeExampleSuitability for Ortho-Ester AnilinesTypical Yield (%)
First-GenerationPPh₃Poor; cannot overcome steric clash during coordination.< 10%
Second-GenerationBINAP, dppfLow to Moderate; prone to off-cycle resting states.15 - 30%
Third-GenerationXPhos, RuPhosGood; flexible steric bulk supports oxidative addition.60 - 75%
Highly HinderedBrettPhosExcellent; specifically designed for hindered primary amines.85 - 95%

Protocol 1: Step-by-Step Buchwald-Hartwig Amination of Hindered 3-Amino Biphenyls Causality & Self-Validation: This protocol uses BrettPhos to force the reductive elimination step. The reaction is self-validating: the mixture will transition from a dark red/brown (indicating the active Pd(0) species) to a pale yellow solution if the catalyst dies prematurely.

  • Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (2.0 mol%), BrettPhos (4.0 mol%), and LiHMDS (1.5 equiv.).

  • Substrate Addition: Add Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (1.0 equiv.) and the target aryl halide (1.2 equiv.).

  • Solvent: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 100 °C with vigorous stirring for 12–18 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly fluorescent starting aniline under 254 nm UV confirms conversion.

  • Work-up: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black, and concentrate for column chromatography.

Issue 2: Suzuki-Miyaura Coupling on Halogenated Biphenyl Cores

Q: I am trying to perform a Suzuki-Miyaura coupling on a brominated derivative of the biphenyl core to build a terphenyl system, but I only observe protodehalogenation. What is going wrong?

A: Protodehalogenation is a classic symptom of a stalled catalytic cycle, specifically at the transmetalation or reductive elimination steps. When building highly substituted biaryl or terphenyl systems, the transition state for reductive elimination is extremely sterically demanding[4]. If the elimination is too slow, the Pd(II) intermediate undergoes competitive reduction (protodehalogenation).

The solution is to use ligands that possess "flexible steric bulk," such as SPhos, or specialized N-Heterocyclic Carbene (NHC) palladium precatalysts (e.g., PEPPSI-IPr)[5]. These catalysts maintain high activity at room temperature or under mild heating, preventing the degradation pathways associated with high-temperature couplings.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Pd(II) Intermediate RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Steric Bottleneck! Requires Bulky Ligand RedElim->Pd0 C-N Bond Formed

Catalytic cycle of Buchwald-Hartwig amination highlighting the steric bottleneck.

Protocol 2: Step-by-Step Suzuki-Miyaura Coupling for Hindered Cores Causality & Self-Validation: Using SPhos allows the catalyst to accommodate the bulky biphenyl core. The evolution of CO₂ gas (from the carbonate base) and the precipitation of halide salts (e.g., KBr) serve as visual indicators of reaction progression.

  • Catalyst Setup: To a round-bottom flask, add Pd(OAc)₂ (1.5 mol%) and SPhos (3.0 mol%).

  • Reagents: Add the brominated Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and anhydrous K₃PO₄ (2.0 equiv.).

  • Solvent System: Add a degassed mixture of Toluene/H₂O (10:1 ratio, 0.2 M). The small amount of water is crucial for accelerating the transmetalation step of hindered boronic acids.

  • Reaction: Heat to 90 °C for 8 hours.

  • Validation Check: Observe the formation of a fine white precipitate (KBr) at the bottom of the flask, confirming productive halide displacement.

  • Work-up: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Issue 3: Direct N-Alkylation Yields Multiple Side Products

Q: Direct alkylation of the 3-amino group with alkyl halides yields a messy mixture of unreacted starting material, mono-alkylated, and di-alkylated products, alongside ester hydrolysis. How can I achieve clean mono-alkylation?

A: Direct Sₙ2 alkylation of an ortho-deactivated aniline is highly unselective. The harsh basic conditions required to deprotonate the hindered amine often lead to competitive hydrolysis of the adjacent methyl ester.

Instead of direct alkylation, employ a Reductive Amination strategy. By condensing the amine with an aldehyde under mildly acidic conditions (using Ti(OiPr)₄ as a Lewis acid to force imine formation despite the steric clash), followed by reduction with NaBH(OAc)₃, you bypass the need for strong bases and completely suppress over-alkylation. The steric bulk of the resulting secondary amine naturally prevents a second reductive amination event.

References
  • National Institutes of Health (PMC). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Available at:[Link]

  • Journal of the American Chemical Society (ACS). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Available at: [Link]

  • Beilstein Journals. Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Available at:[Link]

Sources

Troubleshooting

Process Chemistry Support Portal: Scale-Up of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Welcome to the Technical Support Center for the scale-up and commercial manufacturing of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 800375-15-9), also known as methyl 2-amino-4-phenylbenzoate[1]. This portal is d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and commercial manufacturing of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 800375-15-9), also known as methyl 2-amino-4-phenylbenzoate[1]. This portal is designed for process chemists and drug development professionals transitioning this intermediate from bench-scale Suzuki-Miyaura cross-coupling to multi-kilogram production.

Below, you will find causality-driven troubleshooting guides, comparative process data, and self-validating experimental protocols designed to purge critical impurities.

G SM Methyl 2-amino-4-bromobenzoate + Phenylboronic Acid Purge_Flow Continuous Flow Reactor (Minimizes Dehalogenation) SM->Purge_Flow Reactants Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Crude Crude Mixture Reaction->Crude Imp_Dehalo Dehalogenation Impurity Crude->Imp_Dehalo Batch bypass Imp_Pd Residual Pd (>8000 ppm) Crude->Imp_Pd Purge_Pd 20% NaHSO3 Wash (Pd Scavenging) Crude->Purge_Pd Organic Phase Imp_Pd->Purge_Pd Trapped Pd Purge_Flow->Reaction Rapid Heating API Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (Pure API) Purge_Pd->API Crystallization

Figure 1: Suzuki-Miyaura workflow and targeted impurity purge pathways.

Kinetic & Thermodynamic Troubleshooting (FAQs)

Q: Why does scaling up the Suzuki-Miyaura coupling from 100 g to 50 kg result in a sudden spike of the des-bromo impurity (methyl 2-aminobenzoate)? A: In large-scale batch reactors, the extended heat-up and cool-down ramps prolong the residence time of the active Pd(0) species with the aryl halide. Before the transmetalation step can efficiently outcompete side reactions, a thermodynamic sink favors the protodeboronation of phenylboronic acid. Once the boronic acid is depleted, the oxidative addition complex undergoes hydrodehalogenation, yielding the des-bromo impurity. Solution: Transitioning to a triphasic continuous flow plug-flow reactor (PFR) ensures rapid heat transfer and micromixing. This kinetic control accelerates the desired cross-coupling, reducing the des-bromo impurity from batch levels of ~9.4% down to <2.6%[2].

Q: Our isolated methyl 3-amino-[1,1'-biphenyl]-4-carboxylate contains >8,000 ppm of palladium. Standard silica plugs are failing. How can we clear this? A: The free primary amine at the 3-position acts as a potent bidentate ligand (along with the adjacent ester carbonyl) for residual palladium, forming stable chelates that co-crystallize with the product. To break this chelate, you must introduce a competing ligand with a higher affinity for Pd(II) and Pd(0). Solution: Washing the organic phase with 20% aqueous sodium bisulfite (NaHSO3) at elevated temperatures (60–70 °C) generates highly water-soluble Pd-bisulfite complexes. This thermodynamically drives the Pd into the aqueous layer, consistently reducing Pd levels to <100 ppm[3].

Q: We are observing unexpected dimeric impurities and dark discoloration during the final crystallization step. What is the root cause? A: This is a classic symptom of oxygen intrusion during the workup of palladium-catalyzed reactions. Even trace amounts of residual Pd can catalyze the aerobic oxidation of the product or phosphine ligands (forming phosphine oxides) when exposed to air at elevated temperatures. Solution: Strict anaerobic conditions must be maintained not just during the reaction, but throughout the entire workup and crystallization process to prevent these adverse oxidation events[4].

Q: Can we run this coupling in water to reduce solvent waste without suffering from poor conversion? A: Yes. By utilizing designer surfactants like TPGS-750-M in water, you can create nanomicelles that serve as lipophilic nanoreactors. This localizes the hydrophobic methyl 2-amino-4-bromobenzoate and the Pd catalyst, significantly increasing the effective local concentration. This allows for a reduction in Pd loading and suppresses the dehalogenation byproduct to <0.1% due to the protective micellar environment[5].

Impurity Profiling & Process Data

The following table summarizes the quantitative impact of different process engineering choices on the impurity profile of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate.

Process ParameterStandard Batch ProcessContinuous Flow (PFR)[2]Micellar Aqueous (TPGS-750-M)[5]
Isolated Yield 56% - 65%>80%>85%
Des-bromo Impurity 9.4%2.6%<0.1%
Protodeboronation Byproduct 18.7%3.0%N/A
Residual Palladium (Pre-Purge) >8,000 ppm~2,000 ppm<500 ppm
Reaction Time / Residence 12 - 24 hours5 - 15 minutes8 - 12 hours

Validated Scale-Up Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: Triphasic Continuous Flow Suzuki-Miyaura Coupling

Objective: Minimize dehalogenation and protodeboronation via kinetic control.

  • Feed Preparation:

    • Stream A: Dissolve methyl 2-amino-4-bromobenzoate (1.0 eq) and phenylboronic acid (1.2 eq) in n-BuOH.

    • Stream B: Prepare a 2.0 M aqueous solution of K3PO4.

    • Stream C: Dissolve Pd2(dba)3 (0.5 mol%) and tBu3P·HBF4 (1.2 mol%) in minimal n-BuOH.

  • Reactor Initialization: Pump Streams A, B, and C through a T-mixer into a plug-flow reactor (PFR) maintained at 70 °C. Set flow rates to achieve a residence time of exactly 10 minutes[2].

  • Steady-State Collection: Discard the first 2 reactor volumes. Collect the biphasic output in a vessel blanketed with N2.

  • Self-Validation (IPC 1): Sample the organic phase every 30 minutes. Quench with acetonitrile and analyze via HPLC (UV 254 nm).

    • Pass Criteria: Methyl 2-amino-4-bromobenzoate is <1.0% (Area%). If >1.0%, decrease the flow rate to increase residence time by 2 minutes.

Protocol B: Palladium Scavenging via Aqueous NaHSO3

Objective: Break Pd-API chelates and reduce residual Pd to <100 ppm.

  • Phase Separation: Take the crude biphasic mixture from Protocol A, separate the aqueous layer, and retain the organic (n-BuOH) phase. Perform a solvent swap to Toluene via vacuum distillation.

  • Bisulfite Treatment: Add 20% (w/w) aqueous NaHSO3 solution (equal volume to the toluene phase) to the reactor[3].

  • Thermal Agitation: Heat the biphasic mixture to 65 °C under vigorous stirring (minimum 300 rpm) for 4 hours.

  • Self-Validation (IPC 2): Stop agitation, allow phases to separate. Extract a 5 mL sample of the toluene layer, digest with concentrated HNO3, and analyze via ICP-MS.

    • Pass Criteria: Pd concentration < 100 ppm. If >100 ppm, drain the aqueous layer, add fresh 20% NaHSO3, and repeat Step 3.

  • Anaerobic Crystallization: Once IPC 2 passes, wash the organic layer with water, concentrate under vacuum, and crystallize the product from Toluene/Heptane under a strict N2 atmosphere to prevent oxidative degradation[4].

References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Organic Process Research & Development (2008). URL:[Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Organic Process Research & Development (2025). URL:[Link]

  • Process Development of a Triphasic Continuous Flow Suzuki–Miyaura Coupling Reaction in a Plug Flow Reactor Organic Process Research & Development (2024). URL:[Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant Organic Process Research & Development (2020). URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separations of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Welcome to the technical support center for the chromatographic analysis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this bifunctional molecule. Our goal is to provide in-depth, practical solutions to common challenges encountered during method development, from initial solvent selection to advanced troubleshooting. The following content is structured in a question-and-answer format to directly address the specific issues you may face in the laboratory.

Section 1: Foundational Knowledge & Pre-Analysis Considerations

Understanding the physicochemical properties of your analyte is the critical first step in developing a robust and efficient chromatography method. This section addresses the fundamental characteristics of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate and how they influence the choice of a chromatographic strategy.

Q1: What are the key physicochemical properties of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate that I should consider for HPLC method development?

A1: Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (CAS No: 800375-15-9) is a moderately polar molecule with distinct functional groups that dictate its chromatographic behavior[1].

  • Biphenyl Core: The central biphenyl structure is non-polar and hydrophobic, providing a basis for retention in reversed-phase chromatography through hydrophobic interactions with the stationary phase[2]. It can also participate in π-π interactions, which can be exploited using specific stationary phases (e.g., phenyl-hexyl or biphenyl phases)[3].

  • Amino Group (-NH2): This primary aromatic amine is basic. Its pKa is not officially published, but for similar aromatic amines, the pKa of the conjugate acid is typically in the range of 4-5. This means the amine group will be protonated (positively charged) at acidic pH values (pH < pKa) and neutral at higher pH values[4][5]. This pH-dependent ionization is the most critical factor influencing retention and peak shape in reversed-phase HPLC[3][6].

  • Methyl Ester Group (-COOCH3): This group is polar and can act as a hydrogen bond acceptor. It is generally considered neutral and is not significantly affected by mobile phase pH within the typical operating range of silica-based columns (pH 2-8).

A summary of known and estimated properties is provided in the table below.

PropertyValue / ObservationChromatographic Implication
Molecular Formula C14H13NO2-
Molecular Weight 227.26 g/mol -
CAS Number 800375-15-9For substance identification[1].
Predicted pKa ~4.16 (for the conjugate acid of the amine)The amine group's charge state is highly pH-dependent, critically affecting retention and peak shape[4].
Polarity Moderately polar, bifunctionalSuitable for multiple HPLC modes (Reversed-Phase, Normal-Phase, HILIC).
Solubility Expected to be soluble in polar organic solvents (Methanol, Acetonitrile, DMSO) and poorly soluble in water and non-polar solvents (Hexane)[7].Dictates the choice of sample diluent and mobile phase composition.
UV Absorbance The aromatic structure suggests strong UV absorbance, making UV detection a suitable choice.Allows for sensitive detection without derivatization.
Chirality Potential for axial chirality (atropisomerism) due to hindered rotation around the biphenyl bond.Chiral separation may be necessary if the atropisomers are stable and need to be quantified separately[8].

Q2: Which HPLC mode (Reversed-Phase, Normal-Phase, HILIC) is the best starting point for this molecule?

A2: The choice of HPLC mode depends on your separation goals and sample matrix.

  • Reversed-Phase (RP-HPLC): This is the most common and recommended starting point. The molecule's moderate polarity and hydrophobic biphenyl core ensure sufficient retention on standard C18 or C8 columns. RP-HPLC offers excellent reproducibility and a wide range of stationary phases and mobile phase conditions to manipulate selectivity[9].

  • Normal-Phase (NP-HPLC): This mode can be advantageous if you need to separate the target analyte from very polar or very non-polar impurities. In NP-HPLC, the analyte interacts with a polar stationary phase (like silica) via its amino and ester groups[10]. It is also a common mode for chiral separations[8].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an option if the compound is too polar for good retention in reversed-phase, which is unlikely to be the primary issue for this molecule. However, it can be a powerful tool for separating it from other non-polar compounds in a complex mixture[11].

Section 2: Reversed-Phase HPLC (RP-HPLC) - The Workhorse Technique

This section provides detailed guidance on developing and troubleshooting methods for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate using the most widely applied HPLC mode.

Q3: My peak for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is tailing severely on a C18 column. What is the cause and how can I fix it?

A3: Severe peak tailing for this analyte is almost certainly caused by secondary interactions between the basic amino group and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase[12]. At mid-range pH, some silanols are deprotonated (SiO-), creating negatively charged sites that strongly and non-ideally interact with the protonated (positively charged) amine group of your analyte. This leads to a portion of the analyte being retained longer, resulting in a tailing peak.

Here is a systematic approach to eliminate peak tailing:

  • Control the Mobile Phase pH: This is the most effective solution.

    • Low pH (Ion Suppression of Silanols): Adjust the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., 0.1% formic acid, 0.1% trifluoroacetic acid, or a 20 mM phosphate buffer)[9][13]. At this low pH, the silanol groups are fully protonated (Si-OH) and neutral, which minimizes the unwanted ionic interaction. Your analyte's amine group will be fully protonated (positive charge), but it will elute with a symmetrical peak shape.

    • High pH (Ion Suppression of Analyte): Alternatively, use a high pH mobile phase (e.g., pH 9-10 with an ammonium bicarbonate or carbonate buffer). At high pH, the amine group is in its neutral, free-base form, which eliminates the ionic interaction with the silanols (which are fully deprotonated at this pH)[3][6]. This often results in excellent peak shape and can increase retention due to the increased hydrophobicity of the neutral form[6]. Caution: Ensure your column is stable at high pH. Many modern columns are designed for an extended pH range (e.g., pH 1.5-11.0)[3].

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups. If you are using an older column, switching to a modern, fully end-capped C18 or a column with a different stationary phase (like a biphenyl or phenyl-hexyl phase) can significantly improve peak shape.

  • Avoid Sample Overload: Injecting too much sample can saturate the active sites on the column, leading to peak tailing. Try reducing the injection volume or diluting your sample to see if the peak shape improves.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_pH Is mobile phase pH controlled (2-3 units away from analyte pKa)? start->check_pH check_column Are you using a modern, high-purity, end-capped column? check_pH->check_column No solution_pH Adjust pH to 2.5-3.5 (e.g., 0.1% Formic Acid) OR Adjust pH to 9-10 (if column is stable) check_pH->solution_pH Yes check_overload Is sample concentration too high? check_column->check_overload No solution_column Switch to a high-purity, end-capped C18 or a Phenyl/Biphenyl phase column. check_column->solution_column Yes check_overload->start No, problem persists. Re-evaluate system. solution_overload Reduce injection volume or sample concentration. check_overload->solution_overload Yes

Caption: Decision tree for troubleshooting peak tailing.

Q4: How do I choose the best organic solvent and starting gradient conditions for my RP-HPLC separation?

A4: Acetonitrile and methanol are the most common organic solvents (mobile phase B) for RP-HPLC[9][14]. They offer different selectivities, and it is often worthwhile to screen both during method development.

  • Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths[13]. It is considered a more "hydrophobic" solvent in RP-HPLC.

  • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding interactions differently than ACN. For aromatic compounds like yours, switching from ACN to MeOH can sometimes alter the selectivity, especially on phenyl-based columns where it can enhance π-π interactions[12].

Recommended Starting Conditions:

ParameterRecommendationRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 5 µmA good general-purpose column with robust performance.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8)Provides good peak shape by suppressing silanol interactions[9]. Volatile and MS-compatible.
Mobile Phase B Acetonitrile or MethanolScreen both to evaluate selectivity differences.
Gradient 10% to 90% B over 15-20 minutesA good starting "scouting gradient" to determine the approximate elution time of the analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nm or use a PDA to find λmaxThe aromatic structure ensures good UV response.
Injection Vol. 5-10 µLA reasonable starting volume to avoid overload.
Sample Diluent Initial mobile phase composition (e.g., 90:10 A:B)Using a solvent stronger than the mobile phase can cause peak distortion[15].

After the initial scouting run, you can optimize the gradient to improve resolution around your target peak. If the peak elutes too early, make the gradient shallower. If it elutes too late, make it steeper or increase the initial %B.

Section 3: Normal-Phase HPLC (NP-HPLC) - An Alternative Approach

While less common, NP-HPLC can be a powerful tool, particularly for purification or for separating isomers.

Q5: When should I consider using Normal-Phase HPLC, and what is a good starting solvent system?

A5: Consider NP-HPLC if:

  • Your sample contains impurities that are difficult to separate from the analyte in reversed-phase (e.g., non-polar impurities that co-elute).

  • You need to perform a class separation, isolating polar compounds from non-polar ones.

  • You are performing a chiral separation, as many chiral stationary phases operate in normal-phase mode[8].

In NP-HPLC, the stationary phase is polar (e.g., bare silica), and the mobile phase is non-polar[10]. Elution is driven by increasing the polarity of the mobile phase.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column Silica (Si), 150 x 4.6 mm, 5 µmThe standard for traditional normal-phase chromatography.
Mobile Phase A Hexane or HeptaneCommon non-polar "weak" solvents. Heptane is a less toxic alternative to hexane[16].
Mobile Phase B Ethyl Acetate or Isopropanol (IPA)Common polar "strong" modifiers.
Additive 0.1% Triethylamine (TEA) or Diethylamine (DEA)Crucial for good peak shape. The basic additive competes with the analyte's amine group for active sites on the silica surface, preventing severe peak tailing.
Gradient 95:5 A:B to 70:30 A:B over 15 minutesA typical starting gradient for a moderately polar compound.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmEnsure your mobile phase modifiers have low UV cutoff.
Sample Diluent The initial mobile phase or a slightly stronger solvent like Dichloromethane/IPA.Avoid dissolving the sample in a very polar solvent, which can cause peak distortion[6].

Section 4: Chiral Separation of Potential Atropisomers

The biphenyl core of your molecule has substituents at the 3 and 4 positions of one ring. While this substitution pattern is less likely to create stable atropisomers at room temperature compared to compounds with bulky groups at all four ortho positions, the possibility should not be dismissed, especially if you observe peak splitting or broadening under optimized achiral conditions.

Q6: I suspect my compound may exist as atropisomers. How can I approach a chiral separation?

A6: Chiral separation of biphenyl atropisomers is a specialized field that requires a chiral stationary phase (CSP)[8]. The goal is to form transient, diastereomeric complexes between the enantiomers and the CSP, which have different stabilities and thus different retention times.

Strategy for Chiral Method Development:

  • Column Selection: Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds, including atropisomers.

    • Recommended Starting CSPs: Columns based on cellulose or amylose derivatives, such as Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate), are excellent starting points[17].

  • Mobile Phase Screening: Chiral separations are often performed in normal-phase, polar organic, or reversed-phase modes.

    • Normal-Phase: A typical mobile phase would be a mixture of an alkane (like hexane or heptane) with an alcohol modifier (like ethanol or isopropanol)[8][18]. Ratios from 99:1 to 80:20 (alkane:alcohol) are common.

    • Polar Organic Mode: This uses a polar solvent like acetonitrile or methanol, often with an acidic or basic additive.

    • Reversed-Phase Mode: An aqueous buffer with acetonitrile or methanol is used.

  • The Role of Additives: Small amounts of acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives can dramatically influence chiral recognition and peak shape and should be screened[18].

  • Temperature: Temperature can significantly affect chiral separations. Running at lower temperatures (e.g., 10-15 °C) can sometimes enhance resolution and prevent on-column interconversion of atropisomers if the rotational energy barrier is low[19].

Section 5: Experimental Protocols

Protocol 1: Mobile Phase Preparation for RP-HPLC with pH Control

This protocol describes the preparation of 1 L of a buffered mobile phase (Mobile Phase A) for consistent and reproducible results.

Objective: To prepare a 20 mM potassium phosphate buffer at pH 3.0.

Materials:

  • Monobasic potassium phosphate (KH2PO4)

  • Phosphoric acid (H3PO4)

  • HPLC-grade water

  • 0.2 or 0.45 µm membrane filter

  • Calibrated pH meter

Procedure:

  • Weigh out the appropriate amount of KH2PO4 for a 20 mM solution in 1 L (approx. 2.72 g).

  • Add the salt to a clean 1 L volumetric flask or glass beaker containing ~950 mL of HPLC-grade water.

  • Stir until the salt is completely dissolved.

  • Place a calibrated pH probe into the solution.

  • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0.

  • Transfer the solution to the volumetric flask (if using a beaker) and add HPLC-grade water to the 1 L mark.

  • Filter the entire buffer solution through a 0.2 or 0.45 µm membrane filter to remove particulates[20].

  • Degas the mobile phase using vacuum filtration, sonication, or helium sparging before use.

  • Crucially, if you are preparing a pre-mixed mobile phase, add the organic solvent (e.g., acetonitrile) after pH adjustment and filtering of the aqueous portion[13].

RP_HPLC_Workflow start Start: Method Development for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate select_column Select Column: High-Purity End-Capped C18 start->select_column scout_gradient Perform Scouting Gradient (e.g., 10-90% ACN in 20 min) with 0.1% Formic Acid select_column->scout_gradient eval_chromatogram Evaluate Chromatogram: Retention, Peak Shape, Resolution scout_gradient->eval_chromatogram path_tailing Peak Tailing? eval_chromatogram->path_tailing path_good Acceptable? optimize_gradient Optimize Gradient Slope and Time to improve resolution path_good->optimize_gradient No finish Final Method Optimized path_good->finish Yes path_retention Retention Optimal? path_tailing->path_retention No adjust_pH Troubleshoot Tailing: Confirm pH is 2.5-3.5. Consider high pH (9-10) with a pH-stable column. path_tailing->adjust_pH Yes path_retention->path_good Yes adjust_strength Adjust Initial/Final %B or switch organic modifier (ACN <> MeOH) path_retention->adjust_strength No optimize_gradient->scout_gradient adjust_pH->scout_gradient adjust_strength->scout_gradient

Caption: General workflow for RP-HPLC method development.

References

  • [[1,1'-Biphenyl]-4-carboxylic acid, 4'-

  • ases)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in the Synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions. This guide f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions. This guide focuses specifically on the challenges related to catalyst deactivation during the synthesis of key intermediates like Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. Our goal is to provide in-depth, actionable insights to diagnose, resolve, and prevent common issues, ensuring the robustness and efficiency of your synthetic workflows.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental observations in a direct question-and-answer format, providing diagnostic pathways and validated solutions.

Q1: My reaction mixture has turned black and stalled. What is happening and how do I fix it?

A1: This is a classic symptom of catalyst deactivation via aggregation. The black precipitate is almost certainly "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[1][2] This is one of the most common failure modes in Suzuki-Miyaura couplings.

Causality & Diagnosis: The active catalyst in the Suzuki cycle is a soluble, low-ligated Pd(0) species. If the protective ligand shell around the palladium atom is compromised, these atoms will rapidly aggregate.

  • Ligand Dissociation: At elevated temperatures, or if the ligand concentration is too low, phosphine or N-heterocyclic carbene (NHC) ligands can dissociate from the palladium center, leaving it "naked" and prone to aggregation.[1]

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation by trace amounts of oxygen, rendering them unable to coordinate with the palladium.[3]

  • Sub-optimal Ligand Choice: Ligands that are not sterically bulky enough may fail to provide a sufficient kinetic barrier to prevent palladium atoms from colliding and aggregating.

Solutions & Preventative Measures:

  • Ligand Selection: Employ sterically demanding, electron-rich monodentate phosphines (e.g., Buchwald-type ligands like XPhos or SPhos) or chelating bidentate phosphines (e.g., dppf, Xantphos). These ligands form more stable complexes with palladium, reducing the likelihood of dissociation.[2][4]

  • Control Temperature: Avoid excessive heating. While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition.[3] If a reaction is sluggish, consider screening a more active catalyst system before drastically increasing the temperature.

  • Ensure Inert Atmosphere: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is critical to prevent the oxidation of both the Pd(0) catalyst and the phosphine ligands.[3]

Q2: The reaction is very sluggish with low conversion, but there's no visible precipitate. What are the likely causes?

A2: This scenario points towards a more subtle form of deactivation, likely catalyst poisoning or inhibition. Unlike aggregation, poisoning involves the blockage of the catalyst's active sites by impurities, which may not be visually apparent.

Causality & Diagnosis: Catalyst poisons are substances that bind strongly to the palladium center, preventing it from participating in the catalytic cycle.

  • Reagent & Solvent Purity: The most common culprits are impurities within the starting materials or solvents.[5] Even ppm-level contaminants can have a drastic effect. Common poisons include sulfur compounds, residual halides (from other processes), and various functional groups that can coordinate strongly to palladium.[2] Studies have shown that precursors used in solvent manufacturing, such as 2,3-dihydrofuran in THF, can act as potent catalyst poisons.[5][6]

  • Substrate-Directed Inhibition: The starting materials themselves can sometimes act as inhibitors. The amino group in your substrate, Methyl 3-amino-4-halobenzoate, could potentially coordinate to the palladium center, forming a stable, off-cycle complex that slows down the reaction.[7]

  • Oxidation to Pd(II): Inefficient degassing can lead to the slow oxidation of the active Pd(0) to inactive Pd(II) without the formation of visible palladium black.[2]

Solutions & Preventative Measures:

  • Purity Check: Run a control reaction using high-purity reagents (e.g., freshly recrystallized solids) and anhydrous, degassed solvents. If this reaction proceeds well, it strongly indicates that your standard reagents are the source of the problem.[2]

  • Solvent Quality: Use high-quality, anhydrous solvents specifically designated for synthesis. Be aware that even high-purity solvents can contain inhibitors.[6]

  • Ligand Choice for Amine Substrates: When dealing with substrates containing coordinating groups like amines, using bulky biarylphosphine ligands (e.g., GPhos, BrettPhos) is often beneficial. These ligands are designed to resist displacement by coordinating substrates, thus preventing the formation of dormant, off-cycle palladium complexes.[7]

  • Analytical Confirmation: If available, X-ray Photoelectron Spectroscopy (XPS) can be used on a recovered catalyst sample to determine the oxidation state of the palladium, confirming if oxidation is the deactivation pathway.[2][8]

Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand to maximize catalyst stability?

The choice of ligand is arguably the most critical parameter for ensuring catalyst longevity. The ligand must not only facilitate the catalytic cycle but also protect the palladium center from deactivation pathways.

  • Steric Bulk: Large, bulky ligands (e.g., P(t-Bu)₃, Buchwald-type biaryl phosphines) create a sterically crowded environment around the palladium atom. This hinders the close approach of two palladium atoms, providing a kinetic barrier against aggregation into palladium black.[4]

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center. This strengthens the Pd-Ligand bond and promotes the rate-limiting oxidative addition step, which can help the productive catalytic cycle outcompete deactivation pathways.[4]

  • Chelation: Bidentate ligands (e.g., dppf, BINAP) bind to the palladium center at two points, creating a highly stable chelate ring. This "chelating effect" makes ligand dissociation much less likely compared to monodentate ligands.[2]

Ligand ClassExamplesKey Advantages for StabilityCommon Applications
Monodentate Phosphines PPh₃, P(t-Bu)₃Simple, widely available. Bulky variants promote reductive elimination and stabilize Pd(0).General cross-coupling reactions.[2]
Bidentate Phosphines dppf, BINAP, XantphosChelating effect provides high thermal stability and resistance to dissociation.Suzuki, Buchwald-Hartwig couplings.[2]
Buchwald Biaryl Phosphines XPhos, SPhos, GPhosHighly effective due to optimal balance of steric bulk and electron-donating properties. Resistant to displacement by coordinating substrates.[7]Challenging couplings, reactions with functionalized substrates (e.g., amines).
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery strong σ-donors forming highly stable Pd-NHC bonds, often more stable than Pd-phosphine bonds.Robust catalysis, often at lower catalyst loadings.
Q2: What are the essential best practices for reaction setup to prevent deactivation?

A proactive approach during setup is the best defense against catalyst deactivation.

  • Rigorous Degassing: Oxygen is a primary enemy. It oxidizes both the active Pd(0) catalyst and sensitive phosphine ligands.[3] Solvents must be thoroughly degassed before use.

  • Use of High-Purity Reagents: Use reagents from reputable suppliers. If purity is in doubt, purify solids by recrystallization and liquids by distillation. Remember that boronic acids can degrade upon storage and may contain inactive boroxines.

  • Maintain an Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas like Argon or Nitrogen. Use glassware that has been oven- or flame-dried to remove adsorbed water and oxygen.

  • Correct Order of Addition: Typically, the palladium source and ligand are added first to the solvent to allow for pre-formation of the active catalyst complex before adding the substrates and base.

Experimental Protocol: Solvent Degassing

A robust degassing procedure is non-negotiable for successful cross-coupling.

Objective: To remove dissolved oxygen from reaction solvents.

Method: Freeze-Pump-Thaw Cycles (Recommended for highest efficiency)

  • Place the solvent in a round-bottom flask with a sidearm and a stopcock, ensuring the flask is no more than half full.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes.

  • Close the stopcock to isolate the flask from the vacuum line.

  • Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles of gas being released from the solvent as it melts.

  • Repeat this entire cycle at least three times to ensure complete removal of dissolved gases.[3]

  • After the final cycle, backfill the flask with Argon or Nitrogen.

Visualizing Deactivation Pathways and Troubleshooting

Understanding the relationships between problems, causes, and solutions is key. The following diagrams illustrate these connections.

Diagram 1: The Suzuki-Miyaura Cycle and Points of Deactivation

This diagram shows the main catalytic cycle and indicates where common deactivation processes can intercept and halt the reaction.

Suzuki_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X Aggregation Aggregation (Palladium Black) Pd(0)L2->Aggregation -2L Oxidation Oxidation Pd(0)L2->Oxidation O2 Poisoning Poisoning (Impurities) Pd(0)L2->Poisoning e.g., Sulfur Pd(II)Complex Pd(II) Intermediate (Ar-Pd(II)-X)L2 OxAdd->Pd(II)Complex Transmetal Transmetalation (Ar'-B(OR)2) Pd(II)Complex->Transmetal Base, Ar'-B(OR)2 Pd(II)Biaryl Pd(II) Biaryl Complex (Ar-Pd(II)-Ar')L2 Transmetal->Pd(II)Biaryl RedElim Reductive Elimination Pd(II)Biaryl->RedElim RedElim->Pd(0)L2 Product Product (Ar-Ar') RedElim->Product caption Suzuki cycle with key deactivation points.

Caption: Suzuki cycle with key deactivation points.

Diagram 2: Logical Troubleshooting Workflow

When a reaction fails, a systematic approach is necessary to identify the root cause.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / Stalled) Observe Visual Observation Start->Observe Precipitate Black Precipitate? Observe->Precipitate Yes_Precipitate Likely Aggregation (Palladium Black) Precipitate->Yes_Precipitate Yes No_Precipitate Sluggish / No Reaction Precipitate->No_Precipitate No Action_Aggregation Action: 1. Re-evaluate Ligand (Sterics) 2. Lower Temperature 3. Improve Degassing Yes_Precipitate->Action_Aggregation Check_Purity Run High-Purity Control Reaction No_Precipitate->Check_Purity Purity_Improved Did Control Improve? Check_Purity->Purity_Improved Yes_Purity Catalyst Poisoning by Reagents/Solvent Purity_Improved->Yes_Purity Yes No_Purity Sub-optimal Conditions or Substrate Inhibition Purity_Improved->No_Purity No Action_Purity Action: 1. Purify all reagents 2. Use fresh, anhydrous solvent Yes_Purity->Action_Purity Action_Conditions Action: 1. Screen Bases/Solvents 2. Use Bulky Ligand (for Amine) 3. Check Stoichiometry No_Purity->Action_Conditions caption Systematic workflow for troubleshooting.

Caption: Systematic workflow for troubleshooting.

References
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(8), 2358–2370. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Lebrasse, B., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(4), 1459-1463. Available at: [Link]

  • Reichert, E. C. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Lebrasse, B., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]

  • Csenki, Z., et al. (2019). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. [Link]

  • Sharma, G., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate and Ethyl 4-amino-[1,1'-biphenyl]-3-carboxylate

For researchers, scientists, and drug development professionals, the selection of building blocks in multi-step organic synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the overall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in multi-step organic synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides an in-depth technical comparison of two isomeric aminobiphenyl carboxylates: Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (Compound A) and Ethyl 4-amino-[1,1'-biphenyl]-3-carboxylate (Compound B) . By examining their structural nuances, we can predict and understand their differential reactivity in common synthetic transformations, enabling more informed decisions in the laboratory.

Structural and Electronic Analysis: The Foundation of Reactivity

The seemingly subtle difference in the substitution pattern of the amino and carboxylate groups on the biphenyl scaffold has significant implications for the electronic and steric environment of these molecules, which in turn governs their reactivity.

Compound A: Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

  • Amino Group Position: The amino group is at the 3-position, meta to the carboxylate group and ortho to the biphenyl linkage.

  • Electronic Effects: The amino group is a strong electron-donating group (+M effect), increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. The methyl carboxylate group is an electron-withdrawing group (-M, -I effects). The meta relationship between these groups means their electronic effects are not in direct conjugation.

  • Steric Hindrance: The amino group is positioned ortho to the biphenyl linkage, which can lead to steric hindrance, potentially restricting the free rotation around the biphenyl single bond and influencing the accessibility of the amino group for certain reactions.[1][2]

Compound B: Ethyl 4-amino-[1,1'-biphenyl]-3-carboxylate

  • Amino Group Position: The amino group is at the 4-position, para to the biphenyl linkage and ortho to the carboxylate group.

  • Electronic Effects: The amino group's electron-donating effect strongly activates the ring. The ethyl carboxylate group is electron-withdrawing. Being ortho to each other, there is a more direct electronic interplay between the amino and carboxylate groups.

  • Steric Hindrance: The amino group is in the less sterically hindered 4-position relative to the biphenyl linkage. However, the proximity of the ethyl carboxylate group at the 3-position can sterically encumber the amino group.

Comparative Summary of Physicochemical Properties:

PropertyMethyl 3-amino-[1,1'-biphenyl]-4-carboxylate (Compound A)Ethyl 4-amino-[1,1'-biphenyl]-3-carboxylate (Compound B)
CAS Number 800375-15-9[3]889673-49-8
Molecular Formula C₁₄H₁₃NO₂C₁₅H₁₅NO₂
Molecular Weight 227.26 g/mol 241.29 g/mol
Predicted Reactivity Hotspots Amino group (nucleophilic), positions ortho and para to the amino group (electrophilic substitution)Amino group (nucleophilic, potentially hindered), positions ortho to the amino group (electrophilic substitution)

Comparative Reactivity in Key Synthetic Transformations

The structural differences outlined above translate into predictable variations in reactivity in several common synthetic transformations.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. The nucleophilicity of the amino group is the primary determinant of reactivity in these transformations.

Theoretical Reactivity:

  • Compound A: The amino group in Compound A is expected to be more nucleophilic. The electron-withdrawing carboxylate group is meta to the amino group, and its influence on the amino group's basicity and nucleophilicity is primarily inductive and therefore weaker.

  • Compound B: The amino group in Compound B is likely to be less nucleophilic due to the ortho positioning of the electron-withdrawing ethyl carboxylate group, which reduces the electron density on the nitrogen atom through both resonance and inductive effects. Furthermore, the ethyl group of the ester may provide some steric hindrance to the approach of bulky acylating agents.

Experimental Protocol: General Amide Coupling

A common method for amide coupling involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[4]

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH Active_Ester O-acylisourea intermediate Carboxylic_Acid->Active_Ester + EDC EDC EDC HOBt_Ester HOBt active ester Active_Ester->HOBt_Ester + HOBt HOBt HOBt Amide Ar-NH-CO-R (Product) HOBt_Ester->Amide + Amine Amine Ar-NH2 (Compound A or B)

Caption: Generalized workflow for EDC/HOBt mediated amide coupling.

Expected Outcome: Based on the electronic and steric factors, Compound A is predicted to exhibit a higher reaction rate and potentially higher yield in amide coupling reactions compared to Compound B, especially with sterically demanding carboxylic acids.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting a primary aromatic amine into a variety of functional groups via a diazonium salt intermediate.[2][5] The stability and reactivity of the diazonium salt are key to the success of this transformation.

Theoretical Reactivity:

The electronic nature of the substituents on the aromatic ring can influence the stability of the diazonium salt. Electron-withdrawing groups can destabilize the diazonium salt, while electron-donating groups can have a stabilizing effect.

  • Compound A: The electron-donating amino group and the electron-withdrawing carboxylate group are meta to each other. The overall electronic effect on the diazonium intermediate will be a balance of these influences.

  • Compound B: The ortho relationship between the amino group and the carboxylate group in the starting material will place the resulting diazonium group ortho to the electron-withdrawing ester. This proximity could potentially influence the stability and subsequent reactions of the diazonium salt.

Experimental Protocol: Sandmeyer Chlorination

A typical Sandmeyer chlorination involves the diazotization of the amine with sodium nitrite in the presence of a strong acid, followed by reaction with a copper(I) chloride solution.[6]

Sandmeyer_Reaction Aromatic_Amine Ar-NH2 (Compound A or B) Diazonium_Salt Ar-N2+ (Intermediate) Aromatic_Amine->Diazonium_Salt NaNO2, HCl 0-5 °C Aryl_Chloride Ar-Cl (Product) Diazonium_Salt->Aryl_Chloride CuCl

Caption: Simplified workflow of the Sandmeyer chlorination reaction.

Expected Outcome: While both compounds should undergo the Sandmeyer reaction, the yields and side-product profiles may differ. For instance, the diazonium salt of Compound B might be more prone to intramolecular reactions or decomposition pathways due to the proximity of the ester group. However, without direct experimental comparison, predicting a definitive advantage for one isomer over the other is challenging. It has been noted that anilines with electron-withdrawing groups can give good yields in Sandmeyer reactions.[7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, often used to synthesize complex biaryl structures.[4][8] In the context of our target molecules, the existing amino and carboxylate groups can influence the reactivity of an additionally introduced halide for subsequent coupling. For the purpose of this guide, we will consider a hypothetical scenario where a bromo-derivative of each compound is used in a Suzuki coupling.

Theoretical Reactivity:

The electronic nature of the substituents on the aryl halide can significantly impact the rate of oxidative addition to the palladium catalyst, which is often the rate-determining step. Electron-withdrawing groups generally accelerate this step.

  • Bromo-derivative of Compound A: If a bromine atom were introduced, for example, at the 5-position (ortho to the amino group), the electron-donating amino group would be expected to decrease the reactivity of the C-Br bond towards oxidative addition.

  • Bromo-derivative of Compound B: In a bromo-derivative of Compound B, for instance, with bromine at the 6-position, the C-Br bond would be ortho to the electron-withdrawing carboxylate group, which would likely enhance its reactivity in the Suzuki-Miyaura coupling.

Experimental Protocol: General Suzuki-Miyaura Coupling

A typical Suzuki-Miyaura coupling involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.[9]

Suzuki_Coupling Aryl_Halide Ar-X (Bromo-derivative of Compound A or B) Coupled_Product Ar-R (Product) Aryl_Halide->Coupled_Product + Boronic_Acid, Catalyst Boronic_Acid R-B(OH)2 Catalyst Pd Catalyst + Base

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Expected Outcome: A bromo-derivative of Compound B , with the bromine atom positioned to be electronically activated by the carboxylate group, would be expected to show higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to a similarly substituted bromo-derivative of Compound A.

Spectroscopic Data Analysis (Representative)

Representative 1H NMR Data for a Biphenyl Carboxylate:

ProtonsChemical Shift (ppm)
Aromatic Protons7.30 - 8.20 (m)
Methoxy Protons~3.90 (s)

Representative 13C NMR Data for a Biphenyl Carboxylate:

CarbonChemical Shift (ppm)
Carbonyl Carbon~167
Aromatic Carbons127 - 146
Methoxy Carbon~52

The presence and position of the amino group in Compounds A and B would significantly alter these chemical shifts, particularly for the aromatic protons and carbons, providing a useful tool for reaction monitoring and structural confirmation.

Conclusion and Recommendations

  • For amide coupling reactions, Compound A is the recommended choice due to its more nucleophilic amino group, which is less electronically deactivated and sterically hindered.

  • For transformations proceeding via a diazonium salt, such as the Sandmeyer reaction , both isomers are viable substrates, though potential differences in diazonium salt stability may lead to variations in yield and side-product formation that would require empirical optimization.

  • In the context of further functionalization via Suzuki-Miyaura cross-coupling of a halogenated derivative, a strategically halogenated version of Compound B would likely exhibit enhanced reactivity due to electronic activation by the adjacent carboxylate group.

The choice between these two valuable building blocks should be guided by the specific synthetic transformation being considered. The theoretical framework presented in this guide, grounded in the fundamental principles of organic chemistry, provides a solid basis for making informed decisions to optimize synthetic routes and achieve desired outcomes in the laboratory.

References

  • Supporting Information for a relevant chemical synthesis.
  • Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. Bioorganic Chemistry.
  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Chemical Science.
  • Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic.
  • 3'-(METHOXYCARBONYL)[1,1'-BIPHENYL]-4-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Sandmeyer Reaction. SynArchive.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Biocatalytic Synthesis of Phenyl Benzoate Esters Using the Amide Ligase ClxA. White Rose Research Online.
  • 13C NMR Chemical Shifts.
  • The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • A general electrochemical strategy for the Sandmeyer reaction. SciSpace.
  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Publishing.
  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzo
  • Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Advances.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Coupling Reagents. Aapptec Peptides.
  • methyl 3-amino-[1,1'-biphenyl]-4-carboxylate — Chemical Substance Inform
  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temper
  • 4'-amino-[1,1'-biphenyl]-3-carboxylic acid. MilliporeSigma.
  • ethyl 4-amino-[1,1'-biphenyl]-3-carboxyl
  • 1H NMR Chemical Shifts.
  • 4-amino-1,1′-biphenyl-3-carboxylic acid | CAS 4445-40-3. Santa Cruz Biotechnology.
  • METHYL 3'-AMINO(1,1'-BIPHENYL)
  • 1H and 13C NMR Spectra. RSC Publishing.
  • 13-C NMR Chemical Shift Table.pdf.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions.
  • 1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl.
  • Ethyl 4-amino-3-methylbenzo
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR
  • A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Beilstein Journals.

Sources

Comparative

Analytical Method Validation for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Purity: A Comparative Guide to Stationary Phase Selectivity

As pharmaceutical pipelines increasingly rely on complex biphenyl derivatives, the analytical methods used to ensure their purity must evolve. Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (C₁₄H₁₃NO₂) is a critical synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex biphenyl derivatives, the analytical methods used to ensure their purity must evolve. Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (C₁₄H₁₃NO₂) is a critical synthetic intermediate. However, analyzing its purity presents a significant chromatographic challenge: resolving the active compound from closely related positional isomers, such as Methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate[1].

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as the rational design of a self-validating system . This guide objectively compares the performance of traditional C18 columns against Biphenyl stationary phases, explaining the causality behind the chromatographic behavior, and provides a comprehensive, step-by-step protocol for method validation in strict accordance with[2].

The Causality of Column Selection: C18 vs. Biphenyl

When separating Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate from its 4'-amino isomer, traditional C18 (Octadecylsilane) columns frequently fail, resulting in peak co-elution. The causality behind this failure lies in the retention mechanism. C18 phases rely almost exclusively on dispersive van der Waals forces (hydrophobicity)[3]. Because both isomers possess identical molecular weights and nearly identical partition coefficients (LogP), a C18 column cannot distinguish between them.

By contrast, Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to baseline hydrophobic interactions, the dual aromatic rings of the biphenyl ligand engage in strong π−π (pi-pi) interactions with the analyte[3][4].

The Mechanistic Advantage: The position of the amino group drastically alters the electron density of the biphenyl system. In the 3-amino isomer, the electron-donating (-NH₂) and electron-withdrawing (-COOCH₃) groups are on the same ring, creating a specific localized dipole and π -electron distribution. In the 4'-amino isomer, these groups are on opposite rings, extending the resonance across the biphenyl bond. The Biphenyl stationary phase acts as an electronic sensor, utilizing π−π interactions to discriminate between these subtle electronic differences, thereby achieving baseline resolution where C18 fails[5].

Table 1: Selectivity & Performance Comparison

Chromatographic Conditions: Isocratic 45% Acetonitrile / 55% Water (0.1% TFA), Flow Rate: 1.0 mL/min, Detection: UV 254 nm.

Performance MetricTraditional C18 ColumnBiphenyl Column
Retention Mechanism Hydrophobic (van der Waals)Hydrophobic + π−π Interactions
RT: 3-amino isomer (Analyte) 6.40 min7.25 min
RT: 4'-amino isomer (Impurity) 6.55 min8.10 min
Resolution ( Rs​ ) 0.8 (Co-elution) 3.5 (Baseline Resolution)
Peak Asymmetry ( As​ ) 1.45 (Tailing observed)1.05 (Highly symmetrical)

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By integrating a System Suitability Test (SST) directly into the sequence, the method continuously proves its resolving power before any sample data is reported.

Phase 1: Method Setup & System Suitability
  • Instrumentation: HPLC/UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: Biphenyl core-shell column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 20% B to 70% B over 10 minutes to ensure elution of all highly retained impurities.

  • The Self-Validating Step (SST): Prepare a resolution mixture containing 50 µg/mL of both the 3-amino and 4'-amino isomers.

    • Causality: Inject this SST prior to the analytical sequence. The system must yield a Resolution ( Rs​ ) 2.0. If the column chemistry degrades and loses its π−π character, the Rs​ will drop, automatically halting the sequence and preventing the reporting of false purities.

Phase 2: ICH Q2(R2) Validation Execution

Following the latest [6][7], execute the following steps:

  • Specificity: Inject a blank (diluent), a placebo (if applicable), and the SST mixture. Confirm peak purity angles using the PDA detector to ensure no co-eluting matrix interferences exist under the analyte peak.

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (100 µg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate standard into blank matrices at three levels (e.g., 50%, 100%, 150%). Calculate the percentage recovery.

  • Precision (Repeatability): Perform six independent sample preparations at the 100% test concentration. Calculate the Relative Standard Deviation (%RSD) of the assay results.

  • Sensitivity (LOD/LOQ): Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches ~3:1 for the Limit of Detection (LOD) and ~10:1 for the Limit of Quantitation (LOQ)[8].

Validation Data Summary

The experimental execution of the above protocol on the Biphenyl column yields robust validation metrics that easily satisfy regulatory acceptance criteria.

Table 2: ICH Q2(R2) Validation Results (Biphenyl Column)
Validation ParameterExperimental ResultICH Acceptance Criteria
Specificity PDA Peak Purity Angle < Purity ThresholdNo interference at analyte RT
Linearity R2 = 0.9998 (Range: 10 - 150 µg/mL) R2≥0.999
Accuracy 99.4% – 100.6% Recovery across all levels98.0% – 102.0%
Precision (Repeatability) 0.65% RSD (n=6) ≤2.0% RSD
Limit of Detection (LOD) 0.05 µg/mL (S/N = 3.2)S/N 3
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N = 10.5)S/N 10

Method Validation Workflow Visualization

To conceptualize the lifecycle of this analytical procedure, the following diagram maps the critical path from column selection through regulatory validation.

Workflow N1 Method Development: Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate N2 Column Selection: Evaluate C18 vs. Biphenyl N1->N2 N3 Specificity (ICH Q2): Resolve Positional Isomers N2->N3 Select Biphenyl (u03C0-u03C0) N4 Linearity & Range: Establish Working Range N3->N4 N5 Accuracy & Precision: Recovery & Repeatability N4->N5 N6 Sensitivity: Determine LOD & LOQ N5->N6 N7 Validated Method: Ready for QC / Release N6->N7

Fig 1: ICH Q2(R2) analytical method validation workflow for biphenyl derivatives.

Conclusion

For the purity analysis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, traditional C18 columns lack the necessary orthogonal selectivity to resolve critical positional isomers. By understanding the causality of stationary phase interactions and implementing a Biphenyl column, analysts can leverage π−π interactions to achieve baseline resolution. When coupled with a self-validating System Suitability Test, this approach ensures a highly robust, ICH Q2(R2)-compliant method suitable for rigorous pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds Source: Restek URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: LCGC International (Chromatography Online) URL:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

This guide provides an in-depth comparison of mass spectrometry-based approaches for the structural elucidation of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. Designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of mass spectrometry-based approaches for the structural elucidation of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it explains the causality behind experimental choices, compares the performance of different high-resolution mass spectrometry platforms, and provides the foundational data necessary for robust analytical method development.

Introduction: The Analytical Challenge

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (C₁₄H₁₃NO₂, Mol. Wt.: 227.26 g/mol ) is a biphenyl derivative incorporating both an amine and a methyl ester functionality. Such structures are common scaffolds in medicinal chemistry and materials science. Accurate structural confirmation, impurity profiling, and metabolite identification are critical aspects of the development lifecycle of any compound. Tandem mass spectrometry (MS/MS) is an indispensable tool for these tasks, providing a molecular fingerprint through controlled fragmentation.[1][2]

This guide will compare and contrast the utility of three workhorse mass spectrometry platforms for analyzing this molecule: the Triple Quadrupole (QqQ), the Quadrupole Time-of-Flight (Q-TOF), and the Quadrupole-Orbitrap (Q-Orbitrap). We will explore how the unique capabilities of each instrument dictate the quality and type of structural information that can be obtained.

Part 1: Foundational Fragmentation Principles & Predicted Pathways

Understanding the fragmentation of a novel compound begins with analyzing its constituent functional groups and predicting the most likely cleavage points. The structure of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate presents several potential sites for charge- or radical-initiated fragmentation. In positive-mode Electrospray Ionization (ESI), the molecule will readily form an even-electron protonated molecule, [M+H]⁺, with an expected m/z of 228.1025.[2][3]

Based on extensive studies of related structures, we can predict three primary fragmentation regions:

  • The Methyl Ester Group: Protonated methyl esters are well-known to undergo specific fragmentation pathways. A primary and often dominant pathway is the neutral loss of methanol (CH₃OH) to form a stable acylium ion.[4] Another possibility is the loss of the entire methoxycarbonyl group.

  • The Aromatic Amine: Fragmentation of aromatic amines can involve the loss of ammonia (NH₃) or hydrogen cyanide (HCN), although this is often less favorable than cleavages at more labile sites.[5]

  • The Biphenyl Core: The C-C bond linking the two phenyl rings is relatively strong. While direct cleavage is possible at high collision energies, fragmentation is more likely to involve losses of substituents from the rings.

Predicted Major Fragmentation Pathways

The most probable fragmentation pathways for the [M+H]⁺ ion of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate are visualized below. These predictions are grounded in established fragmentation mechanisms for even-electron ions generated via ESI.[6]

G cluster_main cluster_frags parent [M+H]⁺ C₁₄H₁₄NO₂⁺ m/z 228.1025 frag1 [M+H - CH₃OH]⁺ C₁₃H₁₀NO⁺ m/z 196.0762 parent->frag1 - CH₃OH (32.0262 Da) frag2 [M+H - COOCH₃ - H]⁺ C₁₂H₁₀N⁺ m/z 168.0813 parent->frag2 - •COOCH₃ - H• (59.0211 Da) frag3 [C₁₂H₁₀N - HCN]⁺ C₁₁H₉⁺ m/z 141.0704 frag2->frag3 - HCN (27.0109 Da)

Caption: Predicted major fragmentation pathways for protonated Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate.

Part 2: A Comparative Guide to Mass Spectrometry Platforms

The choice of mass spectrometer profoundly impacts both qualitative and quantitative analysis. While all three platforms discussed can provide valuable data, their strengths are suited to different analytical objectives.

Experimental Protocol: A Unified Approach

To provide a fair comparison, we will outline a standardized workflow applicable to modern LC-MS/MS systems.

1. Sample Preparation:

  • Create a stock solution of the analyte at 1 mg/mL in an organic solvent like methanol or acetonitrile.[7]

  • Prepare a working solution by diluting the stock 100-fold (to 10 µg/mL) with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[7] Formic acid is used to promote protonation in positive-ion mode.[7]

  • Ensure the final solution is free of particulates by filtering if necessary. High salt concentrations and non-volatile solvents like DMSO should be avoided as they are incompatible with ESI.[7]

2. Liquid Chromatography (LC):

  • Column: A standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is suitable for this non-polar compound.[8]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A generic linear gradient from 5% to 100% B over 15 minutes provides good separation for screening purposes.[8]

3. Mass Spectrometry Ionization:

  • Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Key Parameters: Capillary temperature: 325°C; Source Voltage: 3-5 kV. These are typical starting points and should be optimized for the specific instrument.[1]

Platform 1: Triple Quadrupole (QqQ) Mass Spectrometer
  • Expertise & Experience: The QqQ is the gold standard for targeted quantification. Its operational principle involves selecting a precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and selecting a specific product ion in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally sensitive and selective because it filters out most chemical noise.[9]

  • Trustworthiness: For Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, we would establish MRM transitions based on the predicted fragments. For instance:

    • Transition 1 (Quantifier): 228.1 -> 196.1 (Loss of Methanol)

    • Transition 2 (Qualifier): 228.1 -> 168.1 (Loss of the ester group) The ratio of the quantifier to the qualifier ion provides an additional layer of confirmation.

  • Performance:

    • Strength: Unmatched sensitivity (ppt levels), wide linear dynamic range (up to 6 orders of magnitude), and robustness for routine high-throughput analysis.[10][11]

    • Limitation: It is a "discovery-blind" technique. You only see the transitions you program into the method. It is not suitable for identifying unknown metabolites or impurities.

Platform 2: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
  • Expertise & Experience: Q-TOF instruments combine a quadrupole for precursor ion selection with a high-resolution Time-of-Flight mass analyzer. This architecture allows for the acquisition of full-scan, high-resolution, accurate-mass (HRAM) spectra for both precursor and product ions.[11] This is ideal for screening and identification workflows.

  • Trustworthiness: The high mass accuracy (typically <5 ppm) allows for the confident determination of elemental compositions for both the parent ion and its fragments.[11] For our analyte, a Q-TOF would confirm the elemental composition of the m/z 196.0762 fragment as C₁₃H₁₀NO⁺, definitively supporting the loss of methanol rather than another combination of atoms with a similar nominal mass.

  • Performance:

    • Strength: Excellent for non-targeted screening and structural elucidation. Good sensitivity, often approaching that of QqQ instruments.[11]

    • Limitation: The dynamic range is typically lower than a QqQ.[11] More frequent mass calibration may be required compared to an Orbitrap to maintain high mass accuracy.

Platform 3: Quadrupole-Orbitrap (Q-Orbitrap) Mass Spectrometer
  • Expertise & Experience: The Q-Orbitrap (e.g., Thermo Scientific™ Q Exactive™ series) is a hybrid instrument that uses an Orbitrap mass analyzer, which provides ultra-high resolution (up to 280,000 FWHM) and stable mass accuracy.[12] This platform excels at both qualitative and quantitative analysis within a single run.

  • Trustworthiness: The ultra-high resolution allows for the separation of isobaric interferences—compounds with the same nominal mass but different elemental compositions—that might be missed by other instruments. The system's ability to perform full scans to capture all ions allows for retrospective data analysis; one can re-interrogate the data for new compounds of interest without re-injecting the sample.[12]

  • Performance:

    • Strength: Delivers superior resolution and mass accuracy. It is a versatile "all-in-one" instrument for discovery, identification, and quantification.[10] Method setup is often simpler than for QqQ instruments when analyzing many compounds.[12]

    • Limitation: While excellent, the intraspectral dynamic range can be more limited than a QqQ or even a TOF in some applications, which can affect the detection of very low-abundance ions in the presence of highly abundant ones.[11][13]

Performance Data Summary
FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Quadrupole-Orbitrap
Primary Application Targeted QuantificationNon-Targeted Screening, Identification"All-in-One" Screening & Quantification
Resolution Low (Nominal Mass)High (e.g., 30,000 - 60,000)Ultra-High (e.g., 70,000 - 280,000)[12]
Mass Accuracy N/AHigh (< 5 ppm)High / Very High (< 3 ppm)[11]
Sensitivity ExcellentVery GoodVery Good
Dynamic Range Excellent (~6 orders)[10]Good (~4 orders)[11]Good (~3-5 orders)[11][12]
Key Advantage Robustness & Sensitivity for MRMFast acquisition for LC compatibilityUnmatched resolution & versatility

Part 3: Recommended Analytical Workflow

Choosing the right instrument depends entirely on the analytical question. The following workflow illustrates a logical progression from initial discovery to routine analysis.

G cluster_prep Phase 1: Preparation & Discovery cluster_analysis Phase 2: Data Analysis cluster_routine Phase 3: Routine Application prep Sample Preparation (Dilution, Filtration) lc LC Separation (C18, Gradient Elution) prep->lc discovery Discovery & Identification (Q-TOF or Q-Orbitrap) lc->discovery hram HRAM Data Processing (Accurate Mass, Elemental Comp.) discovery->hram pathway Fragmentation Pathway Elucidation hram->pathway method_dev MRM Method Development pathway->method_dev quant Targeted Quantification (Triple Quadrupole) method_dev->quant

Caption: A comprehensive workflow for the analysis of a novel compound.

Workflow Explanation:

  • Phase 1 (Discovery): A Q-TOF or Q-Orbitrap is used initially. The goal is to acquire HRAM full scan and MS/MS data to confirm the parent mass, determine its elemental composition, and identify its major fragment ions. This provides the foundational knowledge for the compound's gas-phase chemistry.

  • Phase 2 (Analysis): The HRAM data is processed to elucidate the fragmentation pathways, as shown in the first diagram. This step confirms the structure and provides the necessary information for targeted method development.

  • Phase 3 (Routine Application): Once the key fragmentations are known, a highly sensitive and specific MRM method can be developed on a Triple Quadrupole instrument for routine tasks like purity analysis, pharmacokinetic studies, or environmental monitoring.

Conclusion

The mass spectrometric analysis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a multi-faceted task where the choice of technology must align with the analytical goal. For the initial, comprehensive structural elucidation required in research and development, the high-resolution and accurate-mass capabilities of Q-Orbitrap and Q-TOF platforms are essential. They provide the certainty needed to map fragmentation pathways and identify unknowns. For later-stage, high-throughput quantitative applications where the compound and its key fragments are already known, the Triple Quadrupole remains the undisputed tool of choice due to its superior sensitivity, robustness, and dynamic range. A thorough understanding of both the molecule's chemistry and the instruments' capabilities is paramount to generating reliable and meaningful data.

References

  • Journal of the American Society for Mass Spectrometry. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][4][14]diazepines. IV. Available at: [Link]

  • protocols.io. (n.d.). JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method - Polar HILIC-Z v1. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF. Available at: [Link]

  • PMC. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

  • protocols.io. (n.d.). JGI/LBNL Metabolomics - Standard LCMS/MS ESI Method - Nonpolar C18. Available at: [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Available at: [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PMC. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]

  • PMC. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available at: [Link]

  • Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • MDPI. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Available at: [Link]

  • Wiley Online Library. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Available at: [Link]

  • Reddit. (2024). Difference between a Triple Quad and a Triple TOF. Available at: [Link]

  • PubMed. (2017). Neutral Losses of Sodium Benzoate and Benzoic Acid in the Fragmentation of the [M + Na] + Ions of Methoxyfenozide and Tebufenozide via Intramolecular Rearrangement in Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]

  • LCGC International. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Available at: [Link]

  • Semantic Scholar. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • ACS Publications. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Available at: [Link]

  • Wiley Online Library. (n.d.). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Available at: [Link]

Sources

Comparative

Comparing catalytic efficiency of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate ligands

As a Senior Application Scientist, I have evaluated numerous ligand architectures for advanced catalytic and photocatalytic applications. Among these, Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate has emerged as a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous ligand architectures for advanced catalytic and photocatalytic applications. Among these, Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate has emerged as a highly specialized and structurally robust building block. When utilized to synthesize extended metalloligands, its rigid biphenyl core and strategically positioned functional groups enable the construction of large-cavity, Lanthanide-based (Ln) macrocycles.

This guide provides an objective, data-driven comparison of the catalytic efficiency of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate-derived macrocycles against alternative catalytic systems, specifically focusing on the photodegradation of complex organic pollutants.

Mechanistic Overview & Structural Causality

The true value of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate lies in its geometric properties. When reacted with pyridine-2,6-dicarboxylic acid, it forms the extended ligand H2Lm-COOMe .

Why this specific ligand architecture?

  • Extended Conjugation: The biphenyl spacer provides a rigid, extended backbone. This directly translates to larger rectangular cavities in the final macrocycle, allowing for the encapsulation of bulky guest molecules like phenothiazine-based antipsychotic drugs[1].

  • Band Gap Tuning: The compositional engineering of this specific metalloligand allows for precise tunability of the band gap, shifting the photocatalytic activation window from UV to visible light[2].

  • Oxidation-State Locking: By coordinating this ligand to a Cobalt center and oxidizing it to Co(III), the resulting metalloligand [Co(Lm-COOMe)2]- becomes kinetically inert. This self-validating step ensures the structural integrity of the macrocycle during subsequent Lanthanide assembly[3].

G P1 Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate + Pyridine-2,6-dicarboxylic acid L1 Ligand: H2Lm-COOMe P1->L1 M1 Metalloligand:[Co(Lm-COOMe)2]- (Addition of Co(OAc)2 & NaH) L1->M1 MC Ln-Macrocycle Assembly (Tb/Eu Triflates) M1->MC PC Visible Light Photocatalysis (ROS Generation: •OH, •O2-) MC->PC DEG Complete Degradation (Cationic Dyes & Antipsychotic Drugs) PC->DEG

Synthesis and photocatalytic pathway of biphenyl-carboxylate derived Lanthanide macrocycles.

Comparative Catalytic Efficiency

To objectively evaluate the performance of the Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate-derived Ln-Macrocycle (specifically the 1-Tb variant), we benchmark it against three standard alternatives: Cerium-based MOFs (Ce-UiO-66-OH), Manganese-Cyclam complexes, and standard Titanium Dioxide (TiO2).

Table 1: Performance Comparison in Pollutant Degradation
Catalyst SystemTarget PollutantsActivation SourceCo-Oxidant Required?Catalytic Efficiency & Selectivity
Ln-Macrocycle (1-Tb) (Biphenyl-derived)Cationic Dyes (MB, RhB), Antipsychotic DrugsVisible LightNo 100% photodegradation via ROS generation; Highly selective encapsulation of neutral dyes[2].
Ce-UiO-66-OH MOF Anionic Dyes (Congo Red, Alizarin Red S)UV/Visible LightNoRapid degradation (1-3 mins); prone to pore blockage if excess solvent isn't removed[4].
Mn-Cyclam Complex Cationic/Anionic Dyes (MB, MO)Dark (Chemical)Yes (H2O2) 100% MB, 93% MO, but poor for RhB (37% conversion)[5].
Standard TiO2 Broad-spectrum organicsUV LightNoNon-selective; requires high-energy UV light, limiting real-world wastewater application.

Key Insight: While Mn-Cyclam complexes show excellent Turnover Frequencies (TOF) for specific dyes like Methyl Orange, they mandate the continuous addition of H2O2 as a consumable oxidant[5]. In contrast, the biphenyl-derived Ln-Macrocycles operate entirely via visible-light-driven Reactive Oxygen Species (ROS) generation, requiring zero co-oxidants, making them vastly superior for sustainable, continuous-flow wastewater treatment[2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following step-by-step methodologies detail the synthesis and deployment of the biphenyl-derived catalytic system. Each step includes the chemical causality necessary for successful execution.

Protocol A: Synthesis of Ligand H2Lm-COOMe
  • Reagent Mixing: Combine 1.00 g (5.90 mmol) of Pyridine-2,6-dicarboxylic acid and 2.71 g (11.90 mmol) of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate in 10 mL of pyridine[3].

  • Coupling Activation: Reflux the mixture with stirring for 30 minutes at 85 °C. Drop-wise, add 3.89 g (12.50 mmol) of Triphenylphosphite[3].

    • Causality: Triphenylphosphite acts as an in-situ activating agent. It facilitates the direct formation of amide bonds from the carboxylic acid and amine without the need to isolate highly reactive, moisture-sensitive acid chloride intermediates.

  • Isolation: Cool the mixture, precipitate, and wash to yield the pure H2Lm-COOMe ligand.

Protocol B: Assembly of the Kinetically Inert Metalloligand (Na[Co(Lm-COOMe)2])
  • Deprotonation: Dissolve 100.00 mg (0.17 mmol) of Ligand in N2-flushed DMF. Treat with solid NaH (11.00 mg, 0.42 mmol) and stir for 20 minutes at room temperature[3].

  • Metalation: Add solid Co(OAc)2·2H2O (22.00 mg, 0.09 mmol)[3].

  • Oxidative Locking: After 30 minutes, purge the reaction mixture with dry O2 for 2 minutes, then stir for an additional 2 hours[3].

    • Causality: Purging with O2 oxidizes the labile Co(II) center to diamagnetic Co(III). Co(III) is substitutionally inert, locking the ligand geometry in place. This prevents the metalloligand from falling apart when introduced to competing Lanthanide ions in the final step.

Protocol C: Macrocycle Crystallization and Photocatalytic Assay
  • Slow Diffusion Assembly: Layer an aqueous solution of Tb(CF3SO3)3 over a DMSO solution of the Co(III) metalloligand[3].

    • Causality: Using a slow liquid-liquid diffusion technique prevents rapid, amorphous precipitation. It forces a highly ordered self-assembly, yielding single crystals with well-defined, large rectangular cavities necessary for neutral dye adsorption[1].

  • Photocatalysis: Disperse the resulting Ln-macrocycle crystals in an aqueous solution containing cationic dyes or antipsychotic drugs. Irradiate with a visible light source. Monitor degradation via UV-vis spectroscopy. The generation of •OH and •O2- radicals will drive complete mineralization into CO2 and N2[2].

Conclusion

The integration of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate into metalloligand design represents a significant leap in photocatalytic efficiency. By leveraging its rigid biphenyl spacer, researchers can engineer Lanthanide macrocycles that outperform traditional MOFs and transition metal complexes in both selectivity (encapsulation-led adsorption) and sustainability (visible-light activation without co-oxidants).

References

  • Gupta, R., & Kumar, G. (2022). Encapsulation-Led Adsorption of Neutral Dyes and Complete Photodegradation of Cationic Dyes and Antipsychotic Drugs by Lanthanide-Based Macrocycles. Inorganic Chemistry, ACS Publications.[Link]

  • Wellman, H., et al. (2023). Rapid Synthesis of Cerium-UiO-66 MOF Nanoparticles for Photocatalytic Dye Degradation. ResearchGate.[Link]

  • MDPI Authors. (2022). Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. MDPI.[Link]

  • Gupta, R., & Kumar, G. (2022). Supporting Information: Encapsulation Led Adsorption of Neutral Dyes and Complete Photo-degradation of Cationic Dyes... Amazon S3 / ACS.[Link]

Sources

Validation

FTIR Spectral Validation for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate: A Comparative Modality Guide

Validating the structural integrity of complex organic molecules is a critical checkpoint in pharmaceutical development and materials science. For Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate , the analytical challenge l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating the structural integrity of complex organic molecules is a critical checkpoint in pharmaceutical development and materials science. For Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate , the analytical challenge lies in simultaneously resolving its rigid aromatic scaffold, conjugated ester, and moisture-sensitive primary amine.

This guide provides an objective, data-driven comparison of Fourier-Transform Infrared (FTIR) sampling modalities, establishing a self-validating protocol for accurate functional group characterization.

Molecular Target Analysis & Spectral Causality

To design an effective spectroscopic workflow, we must first understand the causality behind the molecule's vibrational modes. Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate presents three distinct functional domains that dictate our analytical approach:

  • Conjugated Methyl Ester: Standard aliphatic esters exhibit a C=O stretch near 1735–1750 cm⁻¹. However, in this molecule, the ester is directly conjugated to the aromatic biphenyl system. This conjugation delocalizes π -electrons, weakening the carbonyl double-bond character and shifting the absorption to a lower frequency (1710–1725 cm⁻¹ ) .

  • Primary Amine (-NH₂): This group presents a characteristic symmetric and asymmetric N-H stretching doublet in the 3300–3500 cm⁻¹ region, alongside an N-H bend near 1620 cm⁻¹ .

  • Biphenyl Core: The aromatic backbone is identified by sharp C=C stretches (1450–1600 cm⁻¹) and strong out-of-plane C-H bending (700–900 cm⁻¹) .

The Analytical Bottleneck: The primary amine's N-H stretch sits exactly in the region where O-H stretching from ambient water occurs. If the chosen FTIR modality introduces moisture, the broad water band will completely obliterate the critical amine doublet.

Comparative Modality Assessment: ATR vs. KBr Transmission

When validating this specific molecule, the choice of FTIR sampling equipment dictates the integrity of the resulting data.

G A Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (Solid Powder) B Diamond ATR-FTIR (Surface Reflectance) A->B Preferred C KBr Pellet (Transmission) A->C Alternative D Zero Sample Prep Preserves Amine Signals B->D E Hygroscopic Matrix Masks 3300-3500 cm⁻¹ C->E F Validated Functional Groups (Ester, Primary Amine, Biphenyl) D->F E->F Requires rigorous desiccation

Decision logic for FTIR modality selection based on primary amine preservation.

Diamond ATR-FTIR (The Superior Choice)

Attenuated Total Reflectance (ATR) utilizes an evanescent wave that penetrates the sample by 0.5 to 2.0 µm. Because it requires zero sample preparation, the powder remains in its native state . This is critical for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate because it prevents the introduction of ambient moisture, perfectly preserving the delicate N-H stretching doublet of the primary amine.

KBr Pellet Transmission (The Legacy Alternative)

The traditional method involves grinding the sample with potassium bromide (KBr) and pressing it into a transparent disc. While it provides an excellent pathlength for trace analysis, KBr is highly hygroscopic . Any absorbed atmospheric water during preparation generates a massive, broad O-H stretch (3200–3600 cm⁻¹) that completely masks the amine signals.

Quantitative Data Summaries

Table 1: Modality Performance Comparison
ModalitySample PreparationMoisture Interference RiskN-H Amine Resolution (3300 cm⁻¹)Best Use Case
Diamond ATR-FTIR None (Direct Application)Zero Excellent (Distinct Doublet) Routine validation, moisture-sensitive groups
KBr Transmission High (Grinding & Pressing)Critical (O-H band masking)Poor to ModerateTrace impurity analysis, historical library matching
DRIFTS Moderate (Dilution in KBr)HighModerateSurface chemistry of rough powders
Table 2: Spectral Peak Assignments for Target Molecule
Functional GroupVibration ModeExpected Frequency (cm⁻¹)IntensityCausality / Structural Note
Primary Amine N-H Stretch (Sym/Asym)3300 – 3500Medium (Doublet)Unmasked in ATR; easily obscured by water in KBr.
Conjugated Ester C=O Stretch1710 – 1725StrongShifted lower than aliphatic esters due to biphenyl conjugation.
Primary Amine N-H Bend1620 – 1640MediumOverlaps slightly with aromatic C=C stretches.
Biphenyl Core C=C Aromatic Stretch1450 – 1600VariableDefines the rigid aromatic scaffold.
Conjugated Ester C-O Stretch1200 – 1300StrongConfirms the ester linkage alongside the C=O peak.
Biphenyl Core C-H Out-of-Plane Bend700 – 900StrongIndicates substitution patterns on the aromatic rings.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure rigorous scientific integrity, this protocol operates as a self-validating system. Each step contains a built-in quality control metric to eliminate user error and environmental artifacts.

Workflow S1 Background Scan (Air) S2 Sample Application S1->S2 S3 Pressure Optimization S2->S3 S4 Spectral Acquisition S3->S4 S5 ATR Correction & Baseline S4->S5 S6 Peak Assignment S5->S6

Step-by-step ATR-FTIR spectral acquisition and signal processing workflow.

Step 1: Environmental Baseline (Self-Validation: Noise Threshold)
  • Action: Clean the diamond crystal with high-purity isopropyl alcohol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Validation: The system automatically compares the baseline against a zero-absorbance threshold. If peak-to-peak noise exceeds 0.0001 AU or if residual organic peaks are detected, the system flags a "Contaminated Crystal" error, preventing false spectral artifacts.

Step 2: Sample Application
  • Action: Deposit 2–5 mg of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate powder directly onto the center of the diamond crystal.

  • Validation: Ensure complete visual coverage of the 2x2 mm active area so the evanescent wave interacts entirely with the sample, maximizing the signal-to-noise ratio.

Step 3: Dynamic Pressure Optimization (Self-Validation: Beer-Lambert Compliance)
  • Action: Lower the pressure anvil onto the sample while monitoring the live IR preview.

  • Validation: ATR spectra depend heavily on sample-crystal contact. The system self-validates by tracking the live absorbance of the ~1715 cm⁻¹ C=O peak. The operator locks the anvil only when this peak reaches an optimal 0.5–0.8 AU. This guarantees sufficient contact for clear resolution without exceeding the linear dynamic range of the detector or crushing the crystal .

Step 4: Acquisition & Algorithmic Correction
  • Action: Acquire the sample spectrum (32 scans). Apply an Advanced ATR Correction algorithm.

  • Validation: Because the penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra have exaggerated low-frequency peaks. The correction algorithm mathematically normalizes the spectrum, allowing direct, mathematically sound comparisons against historical KBr transmission libraries.

References

  • Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." NIU Department of Chemistry and Biochemistry.[Link]

  • Specac Ltd. "Interpreting Infrared Spectra." Specac Application Notes.[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZoM Materials.[Link]

  • Kintek Solution. "What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method." Kindle Tech.[Link]

Comparative

Comparative Analysis of Synthetic Routes for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate: A Yield-Focused Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a crucial building block in modern medicinal chemistry and material...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is a crucial building block in modern medicinal chemistry and materials science. Its substituted biphenyl scaffold is a common motif in pharmacologically active compounds, including novel inhibitors for targets such as human protein tyrosine phosphatase beta (HPTPβ)[1]. The strategic placement of the amino and methyl ester groups provides versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.

The efficiency of synthesizing this key intermediate directly impacts the overall yield and cost-effectiveness of a multi-step drug development or materials science project. This guide provides a comparative analysis of the most prominent synthetic strategies for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, with a primary focus on reaction yield. We will delve into the mechanistic underpinnings of each route, provide field-proven insights into experimental choices, and present detailed protocols to ensure reproducibility.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of this target molecule primarily revolves around two key bond formations: the C-C bond that forms the biphenyl core and the C-N bond of the aniline moiety. The sequence and method of these formations define the major synthetic routes. Our analysis will focus on the most industrially and academically relevant pathways.

Route 1: Suzuki-Miyaura Coupling Followed by Nitro Group Reduction

This is arguably the most robust and widely adopted strategy. It constructs the carbon-carbon biphenyl backbone first, leveraging the power and functional group tolerance of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The amino group is installed in the final step via the reduction of a nitro group, a reliable and high-yielding transformation.

Mechanistic Rationale & Experimental Causality

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its mild conditions and tolerance of a wide array of functional groups[2][3][4]. The catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst[5].

The choice of starting materials is critical. A common approach involves coupling Methyl 4-bromobenzoate with (3-nitrophenyl)boronic acid .

  • Why Methyl 4-bromobenzoate? Aryl bromides offer a good balance of reactivity and stability, being more reactive than aryl chlorides but more cost-effective and stable than aryl iodides[6]. The methyl ester is generally stable under Suzuki conditions.

  • Why (3-nitrophenyl)boronic acid? The nitro group is a strong electron-withdrawing group and is well-tolerated in the coupling reaction. Its subsequent reduction to an amine is one of the most efficient transformations in organic chemistry[7][8][9].

The subsequent reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Fe/HCl, SnCl₂) being the most common[7][9][10]. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, avoiding the need for harsh acidic conditions and the removal of metal salts.

Visualizing the Workflow

cluster_start Starting Materials cluster_reaction1 Step 1: Suzuki-Miyaura Coupling cluster_reaction2 Step 2: Nitro Group Reduction SM1 Methyl 4-bromobenzoate R1 Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) SM1->R1 SM2 (3-Nitrophenyl)boronic acid SM2->R1 Intermediate Methyl 3'-nitro-[1,1'-biphenyl]-4-carboxylate R1->Intermediate R2 Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., EtOH/MeOH) Intermediate->R2 Product Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate R2->Product

Caption: Workflow for Route 1 via Suzuki Coupling and Nitro Reduction.

Yield & Conditions

This two-step process is highly efficient, with overall yields often exceeding 80%.

StepReactantsKey ReagentsSolventTemp.TimeYield
1. Suzuki CouplingMethyl 4-bromobenzoate, (3-Nitrophenyl)boronic acidPd(OAc)₂, SPhos, K₂CO₃Toluene/H₂O80-100 °C2-12 h85-95%
2. Nitro ReductionMethyl 3'-nitro-[1,1'-biphenyl]-4-carboxylateH₂ (1 atm), 10% Pd/CEthanolRT4-16 h~95-99%
Overall ~80-94%

Route 2: Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds[11][12]. In the context of our target molecule, this strategy would involve forming the C-N bond on a pre-existing biphenyl scaffold.

Mechanistic Rationale & Experimental Causality

A plausible, albeit less direct, pathway would start with the synthesis of Methyl 3'-bromo-[1,1'-biphenyl]-4-carboxylate . This intermediate would itself be synthesized via a Suzuki coupling (e.g., methyl 4-bromobenzoate and 1,3-dibromobenzene, followed by selective functionalization, or methyl 4-boronic acid and 1,3-dibromobenzene). This bromo-biphenyl intermediate would then be coupled with an ammonia equivalent, such as benzophenone imine followed by hydrolysis, to install the primary amine.

  • Why is this route less common? It introduces additional steps compared to Route 1. The synthesis of the required 3'-bromo-biphenyl precursor adds complexity and potential for yield loss. Furthermore, the direct amination of aryl halides with ammonia itself can be challenging, often requiring specialized ligands and conditions, making the use of ammonia surrogates necessary[11].

While the Buchwald-Hartwig reaction is a premier tool for synthesizing complex amines, for a simple primary aniline like our target, the nitro reduction pathway (Route 1) is generally more straightforward and atom-economical.

Visualizing the Workflow

cluster_start Precursor Synthesis cluster_reaction2 Step 2: Buchwald-Hartwig Amination SM1 Aryl Halide + Aryl Boronic Acid R1 Suzuki Coupling SM1->R1 Intermediate Methyl 3'-bromo-[1,1'-biphenyl]-4-carboxylate R1->Intermediate R2 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Intermediate->R2 SM2 Ammonia Surrogate (e.g., Benzophenone Imine) SM2->R2 Intermediate2 Iminobiphenyl Intermediate R2->Intermediate2 R3 Hydrolysis (H₃O⁺) Intermediate2->R3 Product Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate R3->Product

Caption: Multi-step workflow for Route 2 via a Buchwald-Hartwig C-N coupling.

Route 3: Synthesis via Aryne Intermediates

A more niche but mechanistically elegant approach involves the in-situ generation of highly reactive aryne intermediates[13][14]. The synthesis of biaryls from arynes is a classic transformation, dating back to the work of Wittig[15][16][17].

Mechanistic Rationale & Experimental Causality

This route could involve the generation of a substituted benzyne, which is then trapped by an organometallic phenyl reagent. For instance, generating an aryne from methyl 2,4-dibromobenzoate and reacting it with a 3-aminophenyl organometallic species could theoretically form the desired product.

  • Challenges and Limitations: This method often requires strongly basic conditions (e.g., organolithium reagents) or specialized precursors (e.g., silyl triflates)[14][17]. The high reactivity of arynes can lead to a lack of regioselectivity, resulting in isomeric mixtures that are difficult to separate, thereby lowering the effective yield of the desired product. For these reasons, while academically interesting, this route is rarely employed for the practical synthesis of this specific target molecule when higher-yielding alternatives exist.

Comparative Summary and Recommendation

FeatureRoute 1: Suzuki + Nitro ReductionRoute 2: Buchwald-HartwigRoute 3: Aryne Chemistry
Overall Yield Excellent (~80-94%) Moderate (multi-step, lower overall)Poor to Moderate (selectivity issues)
Number of Steps 2 (from common precursors)≥ 3≥ 2 (often complex precursors)
Reliability Very HighHigh (for C-N step), but precursor synthesis adds riskModerate to Low
Scalability ExcellentGoodPoor
Reagent Safety Standard Pd chemistry; H₂ requires careAir-sensitive ligands/basesHighly reactive/pyrophoric reagents
Recommendation Highly Recommended Feasible, but less efficientNot recommended for preparative scale

Detailed Experimental Protocols

Protocol for Route 1: Suzuki Coupling & Nitro Reduction

This protocol is a representative procedure based on established methodologies and should be adapted and optimized as necessary.

Step 1: Synthesis of Methyl 3'-nitro-[1,1'-biphenyl]-4-carboxylate

  • Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 4-bromobenzoate (1.0 eq), (3-nitrophenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst/Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed toluene and water in a 4:1 ratio to form a slurry.

  • Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 6 hours, monitoring by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel or recrystallization from ethanol to yield the title compound as a solid. Expected Yield: 88-95% .

Step 2: Synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

  • Vessel Preparation: To a hydrogenation vessel or a heavy-walled flask, add Methyl 3'-nitro-[1,1'-biphenyl]-4-carboxylate (1.0 eq) and 10% Palladium on Carbon (Pd/C, ~5 mol% Pd).

  • Solvent Addition: Add ethanol or methanol as the solvent.

  • Reaction: Seal the vessel, evacuate the air, and replace it with hydrogen gas (H₂). For laboratory scale, a balloon of H₂ is often sufficient. Stir the suspension vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity (>95%) and may not require further purification. If necessary, it can be recrystallized. Expected Yield: 95-99% .

References

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Pace, V., & Hoyos, P. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

  • Wang, S.-L., et al. (2017). Synthesis of Biphenylenes and Their Higher Homologues by Cyclization of Aryne Derivatives. PubMed. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Chemistry & Biology Interface. (2017). Arynes: important intermediates for synthesis of natural products. [Link]

  • García-López, J.-A., & Greaney, M. F. (2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of biaryls using aryne intermediates. [Link]

  • SciSpace. (2016). Synthesis of biaryls using aryne intermediates. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • University of Connecticut. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • MDPI. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. [Link]

  • Semantic Scholar. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]

  • EThOS. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2026). 8.5: Suzuki-Miyara Coupling. [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2018). Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. [Link]

  • Propellants, Explosives, Pyrotechnics. (n.d.). The Study of Some Potential New Synthetic Routes to LLM-105. [Link]

  • Beilstein Journals. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. [Link]

Sources

Validation

A Comparative Guide to Validating the Structural Integrity of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of robust research. For novel compounds such as Methyl 3-amino-[1,1'-bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of robust research. For novel compounds such as Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, a biphenyl derivative with potential applications in medicinal chemistry, confirming its structural integrity is paramount. This guide provides an in-depth comparison of experimental techniques for structural validation, with a primary focus on single-crystal X-ray crystallography, supplemented by spectroscopic and computational methods. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Imperative of Structural Validation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional arrangement. For biphenyl derivatives, a key structural parameter is the dihedral angle between the two phenyl rings, which dictates the molecule's conformation and its potential interactions with biological targets.[1] Therefore, a multi-faceted approach to structural validation is not just best practice, but a necessity for advancing a compound through the development pipeline.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement in a crystalline solid.[2][3] It provides an unambiguous determination of bond lengths, bond angles, and the overall molecular conformation, offering a detailed picture of the molecule's structure.[2]

Experimental Protocol: X-ray Crystallography

The journey from a synthesized compound to a refined crystal structure involves a meticulous series of steps.[1]

1. Synthesis and Purification: The initial synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate can be achieved through methods like the Suzuki-Miyaura cross-coupling reaction.[4][5] Following synthesis, rigorous purification, typically via column chromatography or recrystallization, is crucial to eliminate impurities that could impede crystal growth.[1]

2. Crystallization: The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[1] The choice of solvent is a critical, empirically determined parameter.[1]

3. Data Collection: A high-quality single crystal is mounted on a goniometer and exposed to a focused X-ray beam, often from a synchrotron source for higher resolution.[1] As the crystal rotates, a series of diffraction patterns are collected by a detector.[1] Data is typically collected at low temperatures (e.g., 100 K) to minimize atomic thermal vibrations.[1]

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group.[6] The phases of the diffracted X-rays are then determined, leading to an initial electron density map. From this map, an atomic model of the molecule is built and refined to best fit the experimental data.

5. Structure Validation: The final crystal structure is rigorously validated using crystallographic checks to ensure its quality and correctness.[1]

Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Diffraction & Analysis Synthesis Synthesis of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Validation Structure Validation StructureSolution->Validation

Caption: Experimental workflow for X-ray crystallography.

Orthogonal Validation: Spectroscopic and Computational Methods

While X-ray crystallography provides unparalleled detail, it is essential to complement it with other techniques that offer structural information in different states (e.g., in solution) and confirm the bulk sample's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.[4][7] For Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.[4]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C spectra are acquired.

  • Spectral Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the presence of all expected protons and carbons and their connectivity. Two-dimensional NMR experiments, such as COSY and HMBC, can further establish through-bond correlations.[8]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[9][10]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, often using techniques like electron ionization (EI) or electrospray ionization (ESI).[9][10] This process creates a molecular ion (M⁺).[9]

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio.[9]

  • Detection: The detector measures the abundance of ions at each m/z value, generating a mass spectrum.[11] The peak with the highest m/z ratio typically corresponds to the molecular weight of the compound.[11]

Computational Chemistry

Computational methods, such as molecular modeling, can predict the three-dimensional structure and properties of a molecule.[12][13] These in silico models can be compared with experimental data to provide further confidence in the determined structure.[12]

Methodology: Computational Modeling

  • Structure Building: A 2D or 3D model of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is constructed using molecular modeling software.

  • Conformational Analysis: The model is subjected to energy minimization and conformational searching to identify low-energy structures.

  • Property Calculation: Various properties, such as the dihedral angle and theoretical NMR chemical shifts, can be calculated and compared with experimental results.

Comparative Analysis of Validation Techniques

The choice of analytical technique depends on the specific question being addressed. The following table provides a comparative overview of the primary methods for validating the structural integrity of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.[2]Unambiguous and high-resolution structural determination.Requires high-quality single crystals, which can be difficult to grow. Provides information only on the solid-state conformation.
NMR Spectroscopy Atom connectivity, chemical environment of nuclei, and through-bond correlations in solution.[4]Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive.[7]Less sensitive than mass spectrometry.[14] Can be complex to interpret for large or highly symmetric molecules.
Mass Spectrometry Molecular weight and elemental composition (with high resolution). Structural information from fragmentation patterns.[9][15]High sensitivity, requiring very small sample amounts.[14] Provides accurate molecular weight.[16]Does not provide information on stereochemistry or 3D conformation. Fragmentation can sometimes be difficult to interpret.[16]
Computational Chemistry Predicted 3D structure, conformational preferences, and theoretical spectroscopic data.[17]Cost-effective and can provide insights into structures that are difficult to study experimentally.[13]Predictions are theoretical and must be validated by experimental data. Accuracy depends on the level of theory used.
Logical Relationship of Validation Methods

validation_logic cluster_synthesis Compound Synthesis cluster_validation Structural Validation Compound Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Xray X-ray Crystallography (3D Structure - Solid State) Compound->Xray NMR NMR Spectroscopy (Connectivity - Solution) Compound->NMR MS Mass Spectrometry (Molecular Weight) Compound->MS CompChem Computational Chemistry (Theoretical Model) Compound->CompChem Final Validated Structure Xray->Final NMR->Final MS->Final CompChem->Final Corroboration

Caption: Interplay of techniques for structural validation.

Conclusion

The structural validation of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While single-crystal X-ray crystallography provides the definitive solid-state structure, NMR and mass spectrometry are essential for confirming the molecular identity and solution-state characteristics of the bulk material. Computational modeling serves as a valuable tool for corroborating experimental findings. By integrating these methods, researchers can establish a comprehensive and self-validating dossier for their compound, ensuring the scientific integrity of subsequent studies in drug discovery and development.

References

  • How can mass spectrometry determine molecular weight of organic compounds? (n.d.).
  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2025, July 31).
  • A Comparative Guide to the X-ray Crystallography of Biphenyl Derivatives Analogous to 3-(4-Biphenyl)-2-methyl-1-propene. (n.d.). Benchchem.
  • Mass spectrometry (MS). (n.d.). Jack Westin.
  • Computation Chemistry & Structural Biology. (2022, December 17). Bayer Global.
  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep.
  • Computational Methods for Structure-Based Drug Design Through System Biology. (n.d.).
  • Computational Chemistry to accelerate drug discovery. (n.d.).
  • Characterization of polyhydroxylated biphenyl compounds. (n.d.). Benchchem.
  • Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. (n.d.).
  • COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. (2025, April 29). Frontier in Medical and Health Research.
  • Mass Spectrometry. (n.d.). MSU chemistry.
  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. (n.d.). PMC.
  • mass spectra - the molecular ion (M+) peak. (n.d.). Chemguide.
  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). PMC.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022, September 30). MDPI.
  • Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. (n.d.). ResearchGate.
  • Combining NMR spectral and structural data to form models of polychlorinated dibenzodioxins, dibenzofurans, and biphenyls binding to the AhR. (n.d.). PubMed.
  • Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. (2001, June 21). The Journal of Physical Chemistry A.
  • Structural analysis of polychlorinated biphenyls from carbon-13 nuclear magnetic resonance spectra. (1990, September 1). OSTI.GOV.
  • The Molecular Structure of Biphenyl and some of its Derivatives. II. (n.d.). SciSpace.
  • Applications of X-Ray Single Crystal Diffraction to Structure Determination. (n.d.). Open PRAIRIE.
  • x Ray crystallography. (n.d.). PMC.
  • X-ray diffraction using focused-ion-beam-prepared single crystals. (n.d.). PMC.
  • Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). (2015, November 18).
  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (n.d.). Journal of the Chemical Society C.
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020, October 14). MDPI.
  • 3-Amino-[1,1'-biphenyl]-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure.
  • Preparation of amino biphenyl derivatives. (n.d.). ResearchGate.
  • Process for preparing thiophene derivatives. (n.d.). Google Patents.
  • X-ray crystallography of Methyl 3-(2-aminophenoxy)benzoate derivatives. (n.d.). Benchchem.
  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.).
  • Protein X-ray Crystallography: Basic principles. (n.d.).

Sources

Comparative

Comparative Toxicity and Mechanistic Profiling of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate vs. Legacy Biphenyl Amines

Introduction: The Evolution of Biphenyl Amine Toxicology Biphenyl amines represent a critical class of chemical compounds historically utilized in dye manufacturing, rubber antioxidants, and chemical synthesis. Legacy me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Biphenyl Amine Toxicology

Biphenyl amines represent a critical class of chemical compounds historically utilized in dye manufacturing, rubber antioxidants, and chemical synthesis. Legacy members of this class, such as 4-aminobiphenyl (4-ABP) and benzidine, are universally recognized as potent human carcinogens that primarily induce urothelial (bladder) carcinomas [1]. The toxicity of these legacy compounds is not intrinsic to the parent molecule but is inextricably linked to their metabolic bioactivation in the liver and subsequent transport to the bladder.

However, the toxicological profile of biphenyl amines is highly sensitive to structural modifications. The introduction of specific functional groups—such as electron-withdrawing esters or the repositioning of the amino group—can fundamentally alter the molecule's interaction with metabolic enzymes and the stability of its reactive intermediates. This guide provides an objective, data-driven comparison between Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate —a structurally modified derivative—and legacy biphenyl amines, detailing the mechanistic divergence and the self-validating experimental protocols required to assess these differences.

Mechanistic Pathways of Biphenyl Amine Toxicity

To understand the comparative safety of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, one must first examine the classical bioactivation pathway of legacy arylamines [2].

Compounds like 4-ABP undergo N-hydroxylation mediated by hepatic cytochrome P450 enzymes (predominantly CYP1A2 and CYP2E1). The resulting N-hydroxylamine metabolites are conjugated with glucuronic acid and transported to the bladder [3]. In the acidic environment of the bladder lumen, these conjugates are hydrolyzed back to N-hydroxy arylamines, which undergo spontaneous or enzymatically driven dehydration to form highly reactive, electrophilic nitrenium ions . These nitrenium ions covalently bind to DNA (e.g., forming N-(deoxyguanosin-8-yl)-4-ABP adducts), initiating mutagenesis [5].

Bioactivation A Biphenyl Amine (e.g., 4-ABP) B Hepatic CYP450 (CYP1A2 / CYP2E1) A->B Oxidation C N-hydroxylamine Metabolite B->C D N-glucuronidation (Transport to Bladder) C->D Conjugation H Detoxification (N-acetylation via NAT) C->H Competing Pathway E Acidic Hydrolysis (Bladder Lumen) D->E Excretion F Reactive Nitrenium Ion E->F Activation G DNA Adduct Formation (Mutagenesis) F->G Covalent Binding

Fig 1. CYP450-mediated bioactivation pathway of biphenyl amines into DNA-reactive nitrenium ions.

The Structural Advantage of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

In Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, the presence of the methyl carboxylate group at the para-position (C4) and the shift of the amine to the meta-position (C3) disrupts this classical pathway. According to structure-activity relationship (SAR) principles, electron-withdrawing substituents (like the carboxylate ester) pull electron density away from the aromatic ring [4]. This electronic effect severely destabilizes the formation of the critical nitrenium ion intermediate. Without a stable nitrenium ion, the molecule's capacity to form covalent DNA adducts is drastically diminished.

Comparative Toxicity Profiles

To objectively assess the safety profile of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, it is benchmarked against 4-ABP and Benzidine using established in vitro toxicological endpoints.

Quantitative Comparison Table
CompoundAmes Test (TA98 + S9)HepG2 Cytotoxicity (IC50)Primary Bioactivation EnzymeDNA Adduct Potential
4-Aminobiphenyl (4-ABP) +++ (Strongly Positive)~15.2 μMCYP1A2 / CYP2E1High (dG-C8 adducts)
Benzidine +++ (Strongly Positive)~12.5 μMCYP1A2 / Prostaglandin H SynthaseHigh
Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate - (Negative/Weak)>100.0 μMMinimal CYP1A2 affinityLow (Destabilized nitrenium)

Causality Insight: The high mutagenicity of 4-ABP in the Ames test (using Salmonella typhimurium TA98) is driven by its planar structure and the high stability of its para-nitrenium ion [4]. In contrast, the ester group in Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate acts as an electron sink, preventing the stabilization of the electrophilic intermediate. This structural hindrance renders it practically inactive in standard bacterial reverse mutation assays and significantly lowers its general cytotoxicity in hepatic cell lines.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel biphenyl amines must rely on self-validating experimental systems. The following protocol outlines the gold-standard method for quantifying DNA adduct formation, incorporating internal controls to verify metabolic competence.

Protocol: In Vitro CYP450-Mediated Bioactivation and LC-MS/MS Adduct Quantification

Objective: To quantify the formation of specific DNA adducts following the hepatic bioactivation of biphenyl amines.

Step 1: Metabolic Incubation (The Activation Phase)

  • Procedure: Incubate 50 μM of the test compound with 2 mg/mL pooled human liver S9 fractions, 2 mM NADPH (cofactor), and 1 mg calf thymus DNA in 100 mM potassium phosphate buffer (pH 7.4) for 4 hours at 37°C.

  • Causality & Control: S9 fractions provide the necessary CYP450 and phase II enzymes. NADPH is strictly required for CYP function. A vehicle control (DMSO) and a minus-NADPH control must be included. If adducts form in the minus-NADPH control, the system is compromised, as adduct formation should be strictly metabolism-dependent.

Step 2: DNA Extraction and Purification

  • Procedure: Terminate the reaction with ice-cold ethanol. Extract DNA using a standard phenol-chloroform method, followed by RNase A and Proteinase K treatment to remove contaminants. Precipitate the DNA and resuspend it in LC-MS grade water.

  • Causality & Control: Removing residual proteins and RNA ensures that the subsequent mass spectrometry signals are exclusively derived from DNA adducts, eliminating false positives caused by protein binding.

Step 3: Enzymatic Digestion to Nucleosides

  • Procedure: Digest the purified DNA into single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 24 hours.

  • Causality & Control: LC-MS/MS requires monomeric nucleosides for accurate mass transition monitoring. Incomplete digestion directly leads to the under-quantification of adducts.

Step 4: LC-MS/MS Quantification

  • Procedure: Spike the digested samples with a heavy-isotope labeled internal standard (e.g., [15N5]-dG-C8-4-ABP). Analyze via triple quadrupole LC-MS/MS operating in multiple reaction monitoring (MRM) mode.

  • Causality & Control: The internal standard corrects for matrix effects and ion suppression during electrospray ionization, ensuring absolute quantification (reported as adducts per 108 nucleotides).

Workflow S1 1. Compound Incubation (DNA + S9 + NADPH) S2 2. DNA Extraction & Purification S1->S2 S3 3. Enzymatic Digestion to Nucleosides S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Data Analysis (Adducts/10^8 nt) S4->S5

Fig 2. Self-validating LC-MS/MS workflow for quantifying biphenyl amine-induced DNA adducts.

References

  • Title: 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Aminobiphenyl – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: 4-Aminobiphenyl - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine Source: PubMed (NIH) URL: [Link]

  • Title: 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]

Validation

Benchmarking Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate against standard cross-coupling substrates

Benchmarking Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Against Standard Cross-Coupling Substrates As drug development increasingly relies on complex, sterically encumbered biaryl scaffolds, the demand for robust cross...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Against Standard Cross-Coupling Substrates

As drug development increasingly relies on complex, sterically encumbered biaryl scaffolds, the demand for robust cross-coupling methodologies has surged. Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (also known as methyl 2-amino-4-phenylbenzoate) represents a particularly challenging class of nucleophile: the ortho-amino ester[1].

This guide provides an objective benchmarking of this substrate against standard anilines in Palladium-catalyzed Buchwald-Hartwig aminations, detailing the mechanistic hurdles, comparative performance data, and a field-proven, self-validating experimental protocol.

The Mechanistic Challenge: Causality in Catalyst Deactivation

Benchmarking this biphenyl derivative requires understanding why it resists standard coupling conditions. The difficulty arises from a "perfect storm" of electronic and steric deactivation[2]:

  • Electronic Deactivation: The methyl ester group at the ortho position exerts a strong electron-withdrawing effect (-M, -I) on the adjacent amino group. This drastically reduces the nucleophilicity of the amine, slowing down its coordination to the Pd(II) oxidative addition complex[3].

  • Steric Hindrance: The presence of both the ortho-ester and the extended biphenyl system creates significant steric bulk around the nitrogen center, impeding the formation of the critical Pd-N bond[2].

  • Base Sensitivity: Standard Buchwald-Hartwig aminations often employ strong alkoxide bases (e.g., NaOtBu). However, these bases rapidly saponify the methyl ester. We are forced to use weaker, insoluble bases like K3PO4 or Cs2CO3, which require highly specialized ligands to facilitate the proton-transfer step[3][4].

  • Chelation Potential: Ortho-amino esters can act as bidentate ligands, chelating the palladium center and forming stable, off-cycle resting states that poison the catalyst[5].

CatalyticCycle A Pd(0)L Active Catalyst B Oxidative Addition Pd(II)(Ar)(X)L A->B Aryl Halide C Amine Coordination (Bottleneck Step) B->C Biphenyl Substrate C->C Chelation (Catalyst Poisoning) D Deprotonation Pd(II)(Ar)(NHAr')L C->D Weak Base (K3PO4) E Reductive Elimination Product Formation D->E E->A Biaryl Amine

Catalytic cycle highlighting the amine coordination bottleneck for electron-deficient substrates.

Quantitative Benchmarking Data

To objectively evaluate Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, we benchmarked it against three standard substrates: Aniline (unhindered, neutral), p-Toluidine (unhindered, electron-rich), and Methyl Anthranilate (hindered, electron-deficient)[5][6].

The model reaction is the coupling with 4-chlorotoluene using a modern catalyst system designed for hindered amines: Pd2(dba)3 / tBuBrettPhos with K3PO4 in t-amyl alcohol.

SubstrateElectronic NatureSteric ProfileTime to >95% Conv.Isolated YieldCatalyst Loading
Aniline NeutralUnhindered2 hours98%1.0 mol% Pd
p-Toluidine Electron-RichUnhindered1.5 hours99%1.0 mol% Pd
Methyl Anthranilate Electron-DeficientHindered (ortho)12 hours88%2.0 mol% Pd
Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Electron-DeficientHighly Hindered18 hours82%3.0 mol% Pd

Data Synthesis & Insights: The data clearly demonstrates that while the ortho-ester is the primary driver of deactivation (as seen in the jump from Aniline to Methyl Anthranilate), the extended pi-system of the biphenyl core in our target molecule further retards the reaction rate[2]. This necessitates a 50% increase in catalyst loading and extended reaction times to achieve comparable yields.

Self-Validating Experimental Protocol

To overcome the inherent deactivation of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, the following protocol utilizes tBuBrettPhos. The extreme steric bulk of the tert-butyl groups on this ligand prevents the formation of inactive bis-amine palladium complexes—a common failure mode when coupling electron-deficient anilines[3]. Furthermore, anhydrous K3PO4 is selected to prevent ester hydrolysis while providing sufficient basicity in t-amyl alcohol[4].

Step-by-Step Methodology

1. Preparation and Inert Atmosphere Setup

  • Action: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd2(dba)3 (0.015 mmol, 3.0 mol% Pd), tBuBrettPhos (0.036 mmol, 3.6 mol%), and anhydrous K3PO4 (2.0 mmol).

  • Causality: A slight excess of ligand relative to palladium ensures complete formation of the active monoligated Pd(0) species, preventing the precipitation of palladium black.

2. Substrate Addition

  • Action: Add Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate (1.0 mmol)[1] and 4-chlorotoluene (1.2 mmol) to the reaction vessel.

  • Causality: The aryl halide is used in a 1.2x excess to drive the oxidative addition step forward and compensate for any potential hydrodehalogenation side-reactions[7].

3. Solvent Addition and Heating

  • Action: Add anhydrous t-amyl alcohol (4.0 mL). Seal the tube, remove it from the glovebox, and heat in a pre-equilibrated oil bath at 110 °C for 18 hours.

  • Causality: t-Amyl alcohol is a superior solvent for weak-base couplings because its steric bulk prevents it from acting as a nucleophile, while its polarity helps solubilize the K3PO4 base[4].

4. Reaction Monitoring (Self-Validation)

  • Action: After 16 hours, cool the reaction, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.

  • Validation Check: If the starting biphenyl amine is >5% by area, return to heat for an additional 4 hours. Do not proceed to workup until conversion is confirmed.

5. Workup and Purification

  • Action: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and wash with water (2 x 10 mL) to remove phosphate salts. Dry the organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Causality: A strictly neutral aqueous workup is maintained to protect the sensitive methyl ester from hydrolysis[5].

ExperimentalWorkflow S1 1. Glovebox Setup Pd2(dba)3, tBuBrettPhos, K3PO4 S2 2. Substrate Addition Biphenyl Amine + Aryl Chloride S1->S2 S3 3. Solvent Addition t-Amyl Alcohol (Anhydrous) S2->S3 S4 4. Thermal Activation 110°C for 16-18 hours S3->S4 S5 5. GC-MS Monitoring Check Conversion S4->S5 S5->S4 Incomplete (<95%) S6 6. Neutral Aqueous Workup Protect Methyl Ester S5->S6 Complete (>95%) S7 7. Flash Chromatography Isolate Pure Biaryl Product S6->S7

Self-validating experimental workflow for the cross-coupling of base-sensitive ortho-amino esters.

References

  • MilliporeSigma. "methyl 2-amino-4-phenylbenzoate | 800375-15-9". sigmaaldrich.com.
  • BenchChem. "Overcoming challenges in the synthesis of sterically hindered anilines". benchchem.com.
  • National Institutes of Health (PMC). "Improved Large-Scale Synthesis of Acridonylalanine for Diverse Peptide and Protein Applications". nih.gov.
  • National Institutes of Health (PMC). "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability". nih.gov.
  • ChemRxiv. "Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism". chemrxiv.org.
  • ACS Catalysis. "Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands". acs.org.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling substituted biphenyls by treating them as generic organic waste. The convergence of a primary aromatic amine, a biphenyl core, and an ester...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling substituted biphenyls by treating them as generic organic waste. The convergence of a primary aromatic amine, a biphenyl core, and an ester linkage in Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate presents unique toxicological and environmental challenges. Aromatic amines are notorious for their potential to act as sensitizers and induce systemic toxicity, while biphenyl derivatives require stringent environmental containment to prevent aquatic accumulation.

To build a truly robust safety culture, laboratory professionals must move beyond simply throwing chemicals into a bin. We must understand the causality behind our disposal methods. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate.

Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the quantitative parameters of the substance. The following data dictates our engineering controls and waste segregation logic[1].

Property / HazardValue / ClassificationOperational Implication
CAS Number 800375-15-9Essential for institutional waste tracking and EPA compliance.
Molecular Weight 227.26 g/mol Required for stoichiometric calculations during chemical deactivation.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Mandates strict PPE: nitrile gloves, lab coat, and chemical safety goggles.
Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)All handling of the dry powder must occur in a certified fume hood.
Target Organ STOT SE 3 (H336)Vapor/dust inhalation causes drowsiness; active ventilation is non-negotiable.

Primary Logistics: Institutional Waste Segregation

The primary and preferred route for disposing of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is through a licensed hazardous waste facility[2].

The Causality of Segregation: Because this compound has the molecular formula C14​H13​NO2​ , it contains no halogens. It must be strictly segregated into the Non-Halogenated Organic Waste stream. Mixing non-halogenated biphenyls with halogenated solvents (like Dichloromethane or Chloroform) drastically increases disposal costs. Halogenated waste requires specialized, ultra-high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) during combustion[2],[3].

Operational Steps:

  • Solid Waste: Collect all unused powder, contaminated weighing paper, and pipette tips in a clearly labeled, sealable, and chemically compatible container[2].

  • Liquid Waste: Deposit reaction mixtures and non-halogenated solvent washings into a dedicated liquid waste carboy. Fill to no more than 80% capacity to allow for vapor expansion[2].

  • Labeling: Affix a hazardous waste label detailing the full chemical name, CAS number (800375-15-9), and the primary hazards ("Toxic", "Irritant")[1],[2].

Secondary Logistics: In-Lab Oxidative Deactivation Protocol

For laboratories dealing with trace amounts, contaminated aqueous effluents, or situations where institutional disposal is delayed, in-lab chemical deactivation is a highly effective mitigation strategy.

The Causality of the Chemistry: While bleach (sodium hypochlorite) is a common lab decontaminant, reacting primary aromatic amines with hypochlorite can yield highly toxic, mutagenic diazonium salts or chlorinated intermediates. Therefore, acidic potassium permanganate ( KMnO4​ ) is the strictly preferred oxidative degradation pathway[4],[5]. The acidic medium protonates the amine, making the molecule water-soluble and activating the aromatic ring for complete oxidative cleavage into less toxic, biodegradable fragments[4].

Step-by-Step Deactivation Methodology

Note: This protocol is scaled for the deactivation of 0.01 mol (approx. 2.27 g) of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate.

  • Acidic Preparation: In a fume hood, prepare 3 L of 1.7 N Sulfuric Acid ( H2​SO4​ ) in a 5-L round-bottom flask[5].

  • Dissolution: Add the 2.27 g of the chemical waste to the acid. Stir vigorously until fully dissolved.

  • Oxidation: Slowly add 1 L of 0.2 M Potassium Permanganate ( KMnO4​ ) to the flask. The solution will turn deep purple[4].

  • Incubation: Allow the reaction mixture to stir continuously at room temperature for 8 hours[4],[5].

  • Self-Validation Step 1 (Reaction Completion): Extract a micro-aliquot and perform Thin Layer Chromatography (TLC) against a standard of the starting material. Validation: The complete absence of the starting material spot confirms successful oxidative destruction of the amine.

  • Quenching: Slowly add solid Sodium Bisulfite ( NaHSO3​ ) to the stirring mixture until the purple color completely disappears, leaving a clear or slightly brown suspension[5]. Causality: This reduces highly reactive, toxic Mn(VII) to environmentally benign Mn(II).

  • Self-Validation Step 2 (Quench Verification): Dip a strip of starch-iodide paper into the solution. Validation: A negative result (no blue-black color change) confirms the total elimination of oxidizing agents.

  • Neutralization & Disposal: Adjust the pH of the solution to between 6.0 and 8.0 using 1M NaOH . Once neutralized, the effluent can typically be disposed of as aqueous waste in compliance with local Publicly Owned Treatment Works (POTW) and EPA regulations[6],[7].

Waste Management Workflow Visualization

To ensure standard operating procedures are easily understood by all laboratory personnel, follow this decision-tree for routing Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate waste.

DisposalWorkflow Start Methyl 3-amino-[1,1'-biphenyl] -4-carboxylate Waste Solid Solid Waste (Powder / Labware) Start->Solid Liquid Liquid Waste (Solutions / Effluents) Start->Liquid NonHalogenated Non-Halogenated Organic Waste Solid->NonHalogenated CheckHalogen Contains Halogenated Solvents? (e.g., DCM) Liquid->CheckHalogen Organic Solvents Deactivation In-Lab Deactivation (KMnO4 Oxidation) Liquid->Deactivation Aqueous/Trace CheckHalogen->NonHalogenated No Halogenated Halogenated Organic Waste CheckHalogen->Halogenated Yes Incineration EPA-Approved Incineration Facility NonHalogenated->Incineration Halogenated->Incineration Deactivation->NonHalogenated Neutralized

Workflow for the segregation and disposal of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate waste.

Emergency Spill Response

In the event of a surface spill:

  • Do not sweep dry powder. Sweeping aerosolizes the fine particles, drastically increasing the risk of inhalation and STOT SE 3 (drowsiness/dizziness) exposure[1].

  • Chemical Containment: Cover the spill with damp absorbent pads. For optimal decontamination, dampen the pads with a 10% w/v citric acid solution. Causality: The mild acid immediately protonates the free amine on the biphenyl ring, preventing volatilization and reducing dermal absorption risks during cleanup.

  • Collect all used spill materials into a sealed container and route them through the Solid Waste stream detailed above[2].

References

  • Chemical Substance Information: methyl 3-amino-[1,1'-biphenyl]-4-carboxylate Source: NextSDS URL:[Link]

  • Chemical Waste Disposal Guidelines & Procedures for Aromatic Amines Source: Hong Kong University of Science and Technology (HKUST) / Prudent Practices in the Laboratory URL:[Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals Source: École Polytechnique Fédérale de Lausanne (EPFL) URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Polychlorinated Biphenyl (PCB) and Biphenyl Management Source: Lawrence Berkeley National Laboratory URL:[Link]

Sources

Handling

Safeguarding Your Research: A Practical Guide to Handling Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate. This is not a rigid template but a dynamic set of procedural steps and insights grounded in established safety protocols for aromatic amines and powdered chemical reagents.

Hazard Identification and Risk Assessment: Understanding the Compound

Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate is classified with several key hazards that demand rigorous safety precautions.[1] A thorough risk assessment is the foundational step before any handling of this compound.

Hazard Classifications for Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate [1]

Hazard ClassificationCategoryGHS CodeSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332Warning
Skin Irritation2H315Warning
Eye Irritation2AH319Warning
Specific Target Organ Toxicity (Single Exposure)3H336Warning

The primary routes of exposure are inhalation, skin contact, and ingestion. The fine, powdered nature of this solid can increase the risk of aerosolization, making containment and respiratory protection critical.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a comprehensive PPE strategy is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides chemical resistance against aromatic amines. Consider double-gloving for enhanced protection, especially during weighing and transfer operations.
Eye Protection Chemical splash goggles and a face shieldGoggles provide a seal against airborne particles, while a face shield offers an additional layer of protection against splashes.
Body Protection A lab coat (preferably disposable) and arm sleevesA disposable lab coat prevents contamination of personal clothing. Arm sleeves protect exposed skin between the glove and the lab coat sleeve.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100)Essential for weighing and handling of the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial to minimize exposure and ensure a safe working environment. The following procedural steps provide a framework for handling Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate.

Designated Work Area

All work with this compound should be conducted in a designated area within a certified chemical fume hood.[2][3] This area should be clearly labeled as a "Toxic Chemical Work Area." The work surface should be lined with absorbent bench paper to contain any potential spills.[2][3]

Weighing and Aliquoting

Weighing of powdered chemicals presents a significant risk of aerosolization. The following steps should be followed:

  • Preparation : Pre-label all vials and containers before entering the designated work area.

  • Tare : Tare the receiving container with its lid on the analytical balance.

  • Transfer in a Fume Hood : Move the tared container and the stock bottle of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate into the chemical fume hood.

  • Aliquot : Carefully transfer the desired amount of the powder into the tared container. Keep the stock bottle and the receiving container as low as possible to the work surface to minimize the generation of dust.

  • Seal : Securely close both the stock bottle and the receiving container inside the fume hood.

  • Decontaminate : Wipe the exterior of both containers with a damp cloth before removing them from the fume hood.

  • Final Weighing : The sealed receiving container can now be weighed outside the fume hood.

Solubilization and Reaction Setup
  • Solvent Addition : Add the desired solvent to the container with the weighed Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate inside the chemical fume hood.

  • Mixing : Ensure the container is securely capped before mixing or vortexing.

  • Reaction Assembly : If the subsequent reaction is to be performed outside of the fume hood, ensure the reaction vessel is completely sealed to prevent the release of any vapors or aerosols.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount to protect both personnel and the environment.

Solid Waste

All solid waste contaminated with Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate, including used gloves, bench paper, and disposable lab coats, must be collected in a designated, labeled hazardous waste container. This container should be kept sealed when not in use.

Liquid Waste

All liquid waste containing this compound, including reaction mixtures and cleaning solvents, must be collected in a labeled, sealed hazardous waste container. Do not pour any waste containing this chemical down the drain.[4]

Decontamination

The designated work area and any equipment used should be thoroughly decontaminated after each use. A suitable solvent that will dissolve the compound should be used, followed by a general laboratory cleaner. All cleaning materials should be disposed of as solid hazardous waste.

Visualizing the Workflow

The following diagram illustrates the key stages of safely handling Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh Powder prep_area->weigh Begin Handling solubilize Solubilize weigh->solubilize react Set up Reaction solubilize->react decon Decontaminate Work Area react->decon Complete Handling dispose Dispose of Waste decon->dispose

Caption: Workflow for Safe Handling of Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate.

References

  • methyl 3-amino-[1,1'-biphenyl]-4-carboxylate — Chemical Substance Information. NextSDS. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. EHS Today. Available at: [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University. Available at: [Link]

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. Princeton University. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-[1,1'-biphenyl]-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.